molecular formula C37H39N5O17 B1227955 Fura-PE3

Fura-PE3

Cat. No.: B1227955
M. Wt: 825.7 g/mol
InChI Key: RPRUGAGGOHMOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fura-PE3, also known as this compound, is a useful research compound. Its molecular formula is C37H39N5O17 and its molecular weight is 825.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H39N5O17

Molecular Weight

825.7 g/mol

IUPAC Name

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C37H39N5O17/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)

InChI Key

RPRUGAGGOHMOHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O

Synonyms

fura-PE3
PE3 compound

Origin of Product

United States

Foundational & Exploratory

Fura-PE3: An In-depth Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 LR (Leakage Resistant), is a high-performance fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely utilized Fura-2, this compound retains the advantageous ratiometric properties of its predecessor while incorporating a key structural modification that significantly enhances its intracellular retention. This crucial improvement addresses a common limitation of earlier calcium indicators, namely their propensity to leak from the cytoplasm, leading to a diminished signal-to-noise ratio and potential artifacts in long-term imaging experiments.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative properties, experimental protocols, and applications in studying calcium signaling pathways.

Core Mechanism of Action

This compound is a ratiometric fluorescent indicator, meaning that the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. This ratiometric approach offers a significant advantage over single-wavelength indicators as it is largely independent of variations in dye concentration, cell thickness, and photobleaching, thereby providing more accurate and reproducible quantitative data.[1][2]

The underlying principle of this compound's function lies in its chelating properties. The molecule contains a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) moiety, which selectively binds to free Ca²⁺ ions.[3] This binding event induces a conformational change in the molecule, leading to a shift in its fluorescence excitation spectrum.

Specifically, in its calcium-free state, this compound exhibits a peak excitation wavelength of approximately 380 nm. Upon binding to calcium, the excitation maximum shifts to a shorter wavelength, around 340 nm.[4][5] The fluorescence emission, however, remains constant at approximately 505 nm regardless of calcium binding.[4][5] By alternately exciting the this compound-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 505 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.

The key innovation of this compound is the addition of a chemical moiety that increases its hydrophilicity and overall molecular size, which hinders its transport out of the cell, thus earning it the "leakage-resistant" designation.[6] This enhanced retention allows for prolonged and more stable measurements of intracellular calcium dynamics.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, providing a valuable reference for experimental design and data analysis.

PropertyValueReference
Excitation Wavelength (Ca²⁺-free) ~380 nm[4][5]
Excitation Wavelength (Ca²⁺-bound) ~340 nm[4][5]
Emission Wavelength ~505 nm[4][5]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[4][5]
Molecular Weight (AM ester form) ~1132 g/mol [5]
Purity >95%[5]
Solubility DMSO[5]
Storage (AM ester form) -20°C, protected from light[5]

Experimental Protocols

Reagent Preparation

This compound AM Stock Solution (1-5 mM):

  • Dissolve this compound acetoxymethyl (AM) ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.

Loading Buffer:

  • Prepare a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution, with a pH of 7.2-7.4.[7][8]

  • For some cell types, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) to the loading buffer can aid in the solubilization of the AM ester and facilitate more uniform cell loading.[7]

  • To further inhibit dye leakage, an anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the loading and imaging buffers.[8]

Cell Loading with this compound AM

The following are generalized protocols for loading adherent and suspension cells. Optimal loading conditions (dye concentration, incubation time, and temperature) should be empirically determined for each cell type and experimental setup.

Adherent Cells:

  • Culture cells on glass coverslips or in clear-bottomed microplates suitable for fluorescence imaging.

  • Aspirate the culture medium and wash the cells once with the prepared loading buffer.

  • Prepare the this compound AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.

  • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without the dye).

  • Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active this compound inside the cells.[8]

Suspension Cells:

  • Harvest cells and resuspend them in the loading buffer at a suitable density.

  • Add the this compound AM loading solution to the cell suspension to a final concentration of 1-5 µM.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.

  • Pellet the cells by centrifugation and discard the supernatant.

  • Wash the cells by resuspending them in fresh, pre-warmed loading buffer and centrifuging again. Repeat this wash step at least once.

  • Resuspend the final cell pellet in fresh buffer and incubate for an additional 30 minutes at room temperature for de-esterification.

Intracellular Calcium Measurement and Calibration

Ratiometric Imaging:

  • Mount the this compound-loaded cells on a fluorescence microscope equipped with appropriate excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter centered around 505 nm.[2]

  • Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 505 nm.

  • The ratio of the fluorescence intensities (F340/F380) is then calculated for each pixel or region of interest.

Calibration of the this compound Signal: To convert the fluorescence ratio into an absolute intracellular calcium concentration, a calibration procedure is necessary. The most common method utilizes the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of this compound for Ca²⁺ (~145 nM).[4][5]

  • R is the experimentally measured 340/380 nm fluorescence ratio.

  • Rmin is the 340/380 nm ratio in the absence of calcium (calcium-free).

  • Rmax is the 340/380 nm ratio at saturating calcium concentrations (calcium-bound).

  • Sf2 is the fluorescence intensity at 380 nm in the absence of calcium.

  • Sb2 is the fluorescence intensity at 380 nm at saturating calcium concentrations.

In situ Calibration Protocol:

  • At the end of an experiment, expose the this compound-loaded cells to a calcium-free buffer containing a calcium chelator like EGTA and a calcium ionophore (e.g., ionomycin) to determine Rmin and Sf2.

  • Subsequently, perfuse the cells with a high-calcium buffer containing the same ionophore to determine Rmax and Sb2.

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

The following diagram illustrates a common signaling pathway where this compound is used to measure changes in intracellular calcium concentration following the activation of a G-protein coupled receptor (GPCR).

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein G Protein GPCR->G_protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 Ligand Ligand Ligand->GPCR 1. Binding G_protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding CaM Calmodulin Downstream Downstream Effectors CaM->Downstream 8. Activation Ca_store Ca²⁺ Store IP3R->Ca_store 6. Ca²⁺ Release Ca_store->CaM 7. Increased [Ca²⁺]i

Caption: A simplified diagram of a GPCR-mediated calcium signaling pathway.

Experimental Workflow: this compound Cell Loading and Imaging

This diagram outlines the key steps involved in a typical this compound experiment, from cell preparation to data analysis.

FuraPE3_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis Cell_Culture 1. Cell Culture Prepare_Buffers 2. Prepare Buffers & Reagents Cell_Culture->Prepare_Buffers Wash_Cells1 3. Wash Cells Prepare_Buffers->Wash_Cells1 Add_FuraPE3 4. Add this compound AM Wash_Cells1->Add_FuraPE3 Incubate_Load 5. Incubate (30-60 min) Add_FuraPE3->Incubate_Load Wash_Cells2 6. Wash to Remove Dye Incubate_Load->Wash_Cells2 Incubate_Deesterify 7. Incubate for De-esterification (30 min) Wash_Cells2->Incubate_Deesterify Acquire_Images 8. Acquire Ratiometric Images (340/380 nm) Incubate_Deesterify->Acquire_Images Stimulate_Cells 9. Stimulate Cells (Optional) Acquire_Images->Stimulate_Cells Calibrate 10. In situ Calibration (Rmin, Rmax) Stimulate_Cells->Calibrate Analyze_Data 11. Calculate [Ca²⁺]i Calibrate->Analyze_Data

Caption: A flowchart illustrating the experimental workflow for using this compound.

References

Fura-PE3: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fura-PE3, a fluorescent indicator dye, is a pivotal tool for the precise measurement of intracellular calcium concentration ([Ca²⁺]i). As a derivative of Fura-2, this compound retains the advantageous ratiometric properties of its predecessor while offering significantly improved intracellular retention. This guide provides a comprehensive overview of this compound's chemical structure, properties, and detailed protocols for its application in cellular and molecular research.

Core Properties of this compound

This compound is an analog of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, engineered to minimize leakage from the cell cytoplasm and prevent compartmentalization within organelles. This enhanced retention makes it particularly suitable for long-term calcium imaging studies. The acetoxymethyl (AM) ester form of this compound is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases into the membrane-impermeant, calcium-sensitive form.

Chemical and Physical Properties
PropertyValue
Chemical Formula C₅₅H₆₃N₅O₂₉
Molecular Weight 1258.10 g/mol [1][2]
Appearance Solid
Solubility Soluble in DMSO[1]
Storage Conditions Store at -20°C, protected from light[1]
Spectroscopic and Calcium Binding Properties
PropertyValue (Post-hydrolysis)
Excitation Wavelength (Ca²⁺-free) 363 nm
Excitation Wavelength (Ca²⁺-bound) 335 nm
Emission Wavelength ~510 nm (relatively unchanged with Ca²⁺ binding)
Dissociation Constant (Kd) for Ca²⁺ ~224 nM
Quantum Yield (Φf) of Fura-2 (Ca²⁺-free) 0.23 (as a reference for this compound)[3]
Quantum Yield (Φf) of Fura-2 (Ca²⁺-bound) 0.49 (as a reference for this compound)[3]
Molar Extinction Coefficient (ε) of Fura-2 See table below (as a reference for this compound)

Molar Extinction Coefficient (ε) of Fura-2 (in M⁻¹cm⁻¹ at pH 7.2)

WavelengthCa²⁺-freeCa²⁺-boundIsosbestic Point
340 nm ~1,500~30,000-
380 nm ~25,000~2,000-
360 nm --~11,500

Experimental Protocols

The following protocols provide a general framework for using this compound/AM for intracellular calcium measurements. Optimization for specific cell types and experimental conditions is recommended.

This compound/AM Stock Solution Preparation
  • Reconstitution: Dissolve the this compound/AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1 to 5 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Loading with this compound/AM
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Loading Buffer Preparation: Prepare a loading buffer using a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS or a Krebs-Ringer-HEPES buffer) at pH 7.2-7.4.

  • This compound/AM Working Solution: Dilute the this compound/AM stock solution into the loading buffer to a final concentration typically ranging from 1 to 5 µM. To aid in the dispersion of the AM ester in the aqueous buffer, it is common to add a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%).

  • Cell Incubation: Replace the cell culture medium with the this compound/AM working solution and incubate the cells for 30 to 60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.

  • Washing: After incubation, wash the cells two to three times with fresh, dye-free physiological buffer to remove any extracellular this compound/AM.

  • De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

Calcium Imaging and Ratiometric Measurement
  • Microscopy Setup: Use an inverted fluorescence microscope equipped with a light source capable of providing excitation light at 340 nm and 380 nm, a filter set to collect emitted fluorescence at ~510 nm, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image Acquisition: Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm. The ratio of the fluorescence intensities emitted at 510 nm when excited at these two wavelengths (F340/F380) is then calculated.

  • Data Analysis: An increase in the F340/F380 ratio corresponds to an increase in intracellular calcium concentration.

In Situ Calibration of this compound

To convert the fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment.

  • Determination of R_min (Minimum Ratio): Expose the cells to a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., ionomycin (B1663694) or A23187, typically 5-10 µM) to deplete intracellular calcium. The resulting F340/F380 ratio is R_min.

  • Determination of R_max (Maximum Ratio): Subsequently, perfuse the cells with a high-calcium buffer (e.g., 1-2 mM Ca²⁺) containing the same calcium ionophore to saturate the intracellular this compound with calcium. The resulting F340/F380 ratio is R_max.

  • Calculation of [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

    [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)

    Where:

    • Kd is the dissociation constant of this compound for Ca²⁺.

    • R is the experimentally measured F340/F380 ratio.

    • R_min is the ratio in the absence of calcium.

    • R_max is the ratio at calcium saturation.

    • Sf2/Sb2 is the ratio of the fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

Visualizing Cellular Processes with this compound

The following diagrams, generated using the DOT language, illustrate key experimental and biological pathways relevant to the use of this compound.

Experimental Workflow for Intracellular Calcium Measurement

G cluster_prep Cell Preparation and Loading cluster_imaging Calcium Imaging cluster_calibration In Situ Calibration A Plate cells on coverslips B Prepare this compound/AM working solution A->B C Incubate cells with This compound/AM B->C D Wash to remove extracellular dye C->D E Allow for de-esterification D->E F Mount coverslip on microscope E->F G Excite at 340nm & 380nm F->G H Record emission at 510nm G->H I Calculate F340/F380 ratio H->I J Determine Rmin (0 Ca2+ + Ionomycin) I->J K Determine Rmax (High Ca2+ + Ionomycin) J->K L Calculate [Ca2+]i using Grynkiewicz equation K->L

Workflow for measuring intracellular calcium using this compound/AM.
Gq-coupled GPCR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca2+ Ca_ER->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response IP3R->Ca_ER Releases ER_Ca_Store Ca2+ Store ER_Ca_Store->IP3R Agonist Agonist Agonist->GPCR Binds

A typical Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

References

Fura-PE3: A Technical Guide to its Spectral Properties and Application in Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fura-PE3, a ratiometric fluorescent indicator for intracellular calcium. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this probe in their experimental workflows. This guide covers the core principles of this compound's spectral properties, detailed experimental protocols, and its application in studying intracellular calcium signaling pathways.

Core Principles of this compound

This compound, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a derivative of the widely used calcium indicator Fura-2. Its key advantage lies in its modified chemical structure, which significantly reduces its leakage from cells, allowing for more stable and prolonged measurements of intracellular calcium concentrations ([Ca²⁺]i).[1][2] Like its parent compound, this compound is a ratiometric indicator. This property allows for the accurate determination of [Ca²⁺]i by taking the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[3]

Upon binding to Ca²⁺, this compound undergoes a conformational change that alters its absorption spectrum. In the absence of calcium, the dye has an excitation maximum at approximately 364 nm. When saturated with calcium, this maximum shifts to around 335 nm. The emission maximum, however, remains relatively constant at approximately 495-502 nm regardless of calcium binding.[1] This shift in the excitation spectrum is the basis for ratiometric measurement.

Quantitative Data

Table 1: Spectral Properties of this compound (Hydrolyzed Form)

PropertyCa²⁺-FreeCa²⁺-BoundUnitReference(s)
Excitation Maximum (λex)364335nm[1]
Emission Maximum (λem)502495nm[1]
Molar Extinction Coefficient (ε) at λex~33,000 (at 363 nm for Fura-2)~28,000 (at 335 nm for Fura-2)M⁻¹cm⁻¹[4]
Quantum Yield (Φ)~0.23 (for Fura-2)~0.49 (for Fura-2)-[4]

Note: Molar extinction coefficient and quantum yield values are for Fura-2 and are provided as an estimate for this compound. These values can be influenced by the intracellular environment.

Table 2: Physicochemical and Binding Properties of this compound

PropertyValueUnitReference(s)
Molecular Weight (AM Ester Form)1258.13 g/mol [1]
Molecular Weight (Potassium Salt Form)1123.6 g/mol [5]
Ca²⁺ Dissociation Constant (Kd)145nM[5]

Note: The in situ Kd in a cellular environment may differ from the in vitro value due to factors like viscosity, temperature, and protein binding.[6]

Experimental Protocols

This section provides a detailed methodology for using this compound AM to measure intracellular calcium. Optimization of these protocols for specific cell types and experimental conditions is recommended.

Reagent Preparation
  • This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[1] Store the stock solution in small aliquots at -20°C, protected from light and moisture. AM esters in DMSO should be used within a week to avoid hydrolysis.[1]

  • Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.[1]

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. The buffer should be at a physiological pH (7.2-7.4) and should not contain proteins that may have esterase activity.

  • Probenecid (B1678239) Stock Solution (Optional): Prepare a stock solution of probenecid in a suitable solvent. Probenecid is an anion-exchange inhibitor that can reduce the leakage of the hydrolyzed dye from some cell types.

Cell Loading Protocol
  • Cell Preparation: Plate cells on coverslips or in multi-well plates suitable for fluorescence microscopy. Ensure cells are healthy and adhere well to the substrate.

  • Prepare Loading Solution:

    • For a final loading concentration of 1-5 µM this compound AM, dilute the this compound AM stock solution into the loading buffer.[1]

    • To aid in dye solubilization, the this compound AM stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before dilution in the buffer, resulting in a final Pluronic™ F-127 concentration of approximately 0.02%.[1]

    • If using probenecid, add it to the final loading solution at a concentration that needs to be optimized for the specific cell type.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 15-60 minutes at a temperature between 4°C and 37°C.[1] The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye uptake while minimizing compartmentalization.

  • Washing and De-esterification:

    • After loading, wash the cells two to three times with fresh loading buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

Calcium Measurement and Calibration
  • Fluorescence Measurement:

    • Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at approximately 340 nm and 380 nm.

    • Collect the fluorescence emission at approximately 510 nm for both excitation wavelengths.

    • The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (Ratio = F340/F380) is then calculated.

  • Calibration: To convert the fluorescence ratio into absolute [Ca²⁺]i, a calibration is necessary. The Grynkiewicz equation is commonly used:

    [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    Where:

    • Kd: The dissociation constant of this compound for Ca²⁺.

    • R: The experimentally measured fluorescence ratio (F340/F380).

    • Rmin: The ratio in the absence of Ca²⁺ (determined using a calcium-free buffer with a chelator like EGTA).

    • Rmax: The ratio at saturating Ca²⁺ concentrations (determined using a high calcium buffer).

    • Sf2: The fluorescence intensity at 380 nm in the absence of Ca²⁺.

    • Sb2: The fluorescence intensity at 380 nm in the presence of saturating Ca²⁺.

    Rmin, Rmax, Sf2, and Sb2 are determined empirically at the end of each experiment by exposing the cells to ionophores (e.g., ionomycin) in the presence of calcium-free and calcium-saturating solutions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for measuring intracellular calcium using this compound AM.

Fura_PE3_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement & Analysis prep_cells Prepare Cells prep_reagents Prepare Reagents (this compound AM, Buffer) load_dye Incubate cells with This compound AM prep_reagents->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells deester Allow for de-esterification wash_cells->deester acquire_images Acquire fluorescence images (Ex: 340nm & 380nm, Em: ~510nm) deester->acquire_images calculate_ratio Calculate F340/F380 ratio acquire_images->calculate_ratio calibrate Calibrate ratio to [Ca²⁺]i calculate_ratio->calibrate

Caption: Experimental workflow for intracellular calcium imaging with this compound AM.

Intracellular Calcium Signaling Pathway

This compound is instrumental in elucidating various intracellular calcium signaling pathways. The diagram below depicts a generalized pathway involving G-protein coupled receptor (GPCR) activation, leading to an increase in intracellular calcium.

Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SOCE Store-Operated Ca²⁺ Entry (SOCE) Cytosolic_Ca [Ca²⁺]i SOCE->Cytosolic_Ca influx IP3R IP3 Receptor IP3->IP3R CaM Calmodulin (CaM) CaMK CaM Kinase CaM->CaMK Cellular_Response Cellular Response CaMK->Cellular_Response IP3R->SOCE activates upon ER store depletion IP3R->Cytosolic_Ca releases Ca²⁺ from ER SERCA SERCA Pump ER_Ca [Ca²⁺] Ligand Ligand Ligand->GPCR Cytosolic_Ca->CaM Cytosolic_Ca->Cellular_Response Cytosolic_Ca->SERCA uptake into ER

Caption: A generalized intracellular calcium signaling cascade.

Conclusion

This compound is a powerful and reliable tool for the quantitative measurement of intracellular calcium. Its key advantage of reduced leakage makes it particularly suitable for long-term imaging experiments and for cell types prone to dye extrusion. By understanding its spectral properties and adhering to optimized experimental protocols, researchers can leverage this compound to gain valuable insights into the complex dynamics of calcium signaling in a wide range of biological processes and drug discovery applications.

References

Fura-PE3: A Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the core photophysical properties and experimental applications of Fura-PE3, a leakage-resistant derivative of the ratiometric calcium indicator Fura-2. Designed for professionals in research and drug development, this document details the quantum yield, extinction coefficient, and practical experimental protocols for the effective use of this compound in monitoring intracellular calcium dynamics.

Core Photophysical Properties

This compound, also known as Fura-2 LeakRes, shares identical fluorescence properties with its parent compound, Fura-2.[1] Its key advantage lies in a structural modification that enhances its retention within the cell, making it particularly suitable for long-term studies where dye leakage can be a significant issue.[1][2][3] The spectral data presented below is that of Fura-2, which is directly applicable to this compound.

Upon binding with intracellular calcium (Ca²⁺), this compound exhibits a shift in its excitation maximum, while its emission maximum remains relatively stable. This ratiometric nature allows for accurate determination of intracellular Ca²⁺ concentrations by calculating the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes the effects of uneven dye loading, photobleaching, and changes in cell volume.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of this compound (based on Fura-2 data).

ParameterCa²⁺-FreeCa²⁺-BoundUnits
Excitation Maximum (λex) 363 - 364335nm
Emission Maximum (λem) 502 - 512495 - 505nm
Molar Extinction Coefficient (ε) 27,000 (at 363 nm)35,000 (at 335 nm)M⁻¹cm⁻¹
Quantum Yield (Φf) 0.230.49-

Data sourced from references[2][6][7]. The quantum yield for the Ca²⁺-bound form is noted to be more than double that of the Ca²⁺-free form.[6]

Experimental Protocols

Accurate measurement of intracellular calcium using this compound AM, the cell-permeant form of the dye, requires careful attention to the loading and de-esterification steps. The following is a generalized protocol that can be adapted for various cell types.

I. Reagent Preparation
  • This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.[2] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[8]

  • Pluronic® F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.[2]

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another appropriate physiological buffer, often supplemented with a final concentration of 0.02% Pluronic® F-127.[2] Amine-containing buffers like Tris should be avoided.[2]

  • Probenecid Stock Solution (Optional but Recommended): Prepare a 25 mM stock solution of probenecid. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[9]

II. Cell Loading and De-esterification
  • Cell Preparation: Plate cells on coverslips or in microplates suitable for fluorescence measurements. Ensure cells are healthy and at an appropriate confluency.[10]

  • Loading Solution Preparation: Prepare a working solution of this compound AM in the loading buffer at a final concentration of 1-5 µM.[2] To aid solubilization, the this compound AM stock solution can be mixed with an equal volume of the 20% Pluronic® F-127 stock solution before dilution in the buffer.[2]

  • Cell Loading: Remove the cell culture medium and wash the cells with the loading buffer. Incubate the cells with the this compound AM loading solution for 15-60 minutes at room temperature or 37°C.[2] The optimal loading time and temperature should be determined empirically for each cell type.[10]

  • Washing and De-esterification: After loading, wash the cells twice with fresh, warm physiological buffer to remove extracellular dye.[10] Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active, Ca²⁺-sensitive form of the dye inside the cells.[8][10]

III. Calcium Measurement
  • Fluorescence Measurement: Place the prepared cells in a fluorescence microscope or plate reader equipped with appropriate filter sets for Fura-2/Fura-PE3.

  • Ratiometric Imaging: Excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at around 510 nm.[10][11]

  • Data Analysis: The ratio of the fluorescence emission intensity at the two excitation wavelengths (340 nm/380 nm) is directly proportional to the intracellular Ca²⁺ concentration.[10] This ratio can be calibrated to determine the absolute Ca²⁺ concentration.

Visualizations

Experimental Workflow for Intracellular Calcium Measurement

The following diagram outlines the key steps in preparing and using this compound AM for intracellular calcium imaging experiments.

G cluster_prep Reagent Preparation cluster_loading Cell Loading & De-esterification cluster_measurement Measurement & Analysis prep_fura Prepare this compound AM Stock Solution (DMSO) prepare_loading_solution Prepare this compound AM Working Solution prep_fura->prepare_loading_solution prep_pluronic Prepare Pluronic F-127 Stock Solution (DMSO) prep_pluronic->prepare_loading_solution prep_buffer Prepare Loading Buffer (e.g., HBSS) prep_buffer->prepare_loading_solution plate_cells Plate Cells load_cells Incubate Cells with This compound AM Solution plate_cells->load_cells prepare_loading_solution->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify Allow for De-esterification wash_cells->deesterify excite_340 Excite at ~340 nm deesterify->excite_340 excite_380 Excite at ~380 nm deesterify->excite_380 collect_emission Collect Emission at ~510 nm excite_340->collect_emission excite_380->collect_emission calculate_ratio Calculate 340/380 Ratio collect_emission->calculate_ratio determine_ca Determine [Ca²⁺]i calculate_ratio->determine_ca

Caption: Experimental workflow for this compound AM.

Gq-Coupled GPCR Signaling Pathway

This compound is frequently used to study calcium signaling downstream of G protein-coupled receptors (GPCRs), particularly those that couple to Gq proteins. The activation of this pathway leads to a robust increase in intracellular calcium, which can be readily detected by this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum agonist Agonist gpcr Gq-Coupled GPCR agonist->gpcr Binds gq Gq Protein gpcr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds ca_er Ca²⁺ ip3r->ca_er Opens ca_cyto Increased Cytosolic Ca²⁺ ca_er->ca_cyto Release

Caption: Gq-coupled GPCR calcium signaling pathway.

References

Fura-PE3: An In-Depth Technical Guide to the Mechanism of Calcium Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations. As a derivative of the widely-used Fura-2, this compound retains the advantageous spectral properties of its predecessor while incorporating a key structural modification that significantly reduces dye leakage from the cell. This enhanced intracellular retention makes this compound a more stable and reliable probe for long-term calcium imaging studies, crucial for understanding complex cellular signaling pathways in various physiological and pathological contexts. This guide provides a comprehensive overview of the core mechanism of calcium binding by this compound, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Core Mechanism of Calcium Binding

The calcium sensing ability of this compound is conferred by its core structure, which is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator. This BAPTA moiety forms a cage-like structure with a high affinity and selectivity for calcium ions.

Upon binding with a calcium ion, the BAPTA core of the this compound molecule undergoes a significant conformational change. In its calcium-free (unbound) state, the electron-donating nitrogen atoms of the BAPTA structure are positioned in a way that allows for photoinduced electron transfer (PET) to the fluorophore, which quenches its fluorescence. When a calcium ion enters the BAPTA "cage," it is coordinated by the carboxylate and ether oxygen atoms. This coordination pulls the nitrogen atoms into a different orientation, inhibiting the PET process. The inhibition of PET leads to a dramatic increase in the fluorescence quantum yield of the molecule.

This change in the electronic configuration of the fluorophore upon calcium binding also results in a shift in its optimal excitation wavelength. This dual-excitation ratiometric property is a key feature of this compound, allowing for accurate and quantitative measurements of intracellular calcium, independent of variations in dye concentration, cell thickness, or photobleaching.

cluster_0 Calcium-Free this compound cluster_1 Calcium-Bound this compound Unbound this compound This compound Bound this compound This compound-Ca²⁺ Unbound this compound->Bound this compound Binding Low Fluorescence Low Fluorescence Bound this compound->Unbound this compound Dissociation High Fluorescence High Fluorescence Ca2+ Ca²⁺ Ca2+->Bound this compound

Figure 1: this compound Calcium Binding Equilibrium.

Quantitative Data

The spectral and binding properties of this compound are summarized in the table below. These values are crucial for the proper setup of imaging experiments and for the accurate calibration of fluorescence signals to absolute calcium concentrations.

PropertyValueReference(s)
Excitation Wavelength (λex)
Calcium-Free364 nm[1]
Calcium-Bound335 nm[1]
Emission Wavelength (λem)
Calcium-Free502 nm[1]
Calcium-Bound495 nm[1]
Dissociation Constant (Kd) 145 nM
Quantum Yield (ΦF) Similar to Fura-2 (ΦF ≈ 0.23 in Ca²⁺-free and ≈ 0.49 in Ca²⁺-bound states)[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound AM for intracellular calcium imaging. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound AM Stock Solution (1-5 mM):

    • Prepare the stock solution by dissolving this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v):

    • Dissolve Pluronic F-127 in DMSO. This solution is often used to aid the dispersion of the AM ester in aqueous loading buffers.

  • Loading Buffer:

    • Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.

Cell Loading with this compound AM
  • Prepare Loading Solution:

    • On the day of the experiment, thaw an aliquot of the this compound AM stock solution.

    • For a final loading concentration of 1-5 µM, dilute the this compound AM stock solution into the loading buffer.

    • To improve dye loading, pre-mix the this compound AM stock with an equal volume of 20% Pluronic F-127 solution before diluting in the loading buffer. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.

  • Cell Incubation:

    • For Adherent Cells: Culture cells on coverslips or in imaging-compatible microplates. Replace the culture medium with the this compound AM loading solution.

    • For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the this compound AM loading solution.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases. This step is crucial for trapping the active, calcium-sensitive form of this compound within the cells.

prep Prepare this compound AM Loading Solution load Load Cells with This compound AM prep->load wash Wash to Remove Extracellular Dye load->wash deester De-esterification wash->deester image Ratiometric Calcium Imaging deester->image data Data Analysis image->data

References

The Core Principles of Ratiometric Calcium Imaging with Fura-PE3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying ratiometric calcium imaging using Fura-PE3, a fluorescent indicator designed for robust and quantitative measurements of intracellular calcium dynamics. This compound, a derivative of the widely used Fura-2, offers significant advantages in terms of cellular retention, making it an ideal probe for long-term imaging studies. This document will delve into the core concepts of ratiometric imaging, the specific properties of this compound, detailed experimental protocols, and the application of this technique in studying cellular signaling pathways.

The Foundation: Ratiometric Measurement of Intracellular Calcium

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore crucial for understanding cellular physiology and pathology.

Fluorescent calcium indicators are powerful tools for visualizing these dynamics. Ratiometric indicators, such as this compound, offer a distinct advantage over single-wavelength dyes. By taking the ratio of fluorescence intensities at two different excitation or emission wavelengths, ratiometric imaging minimizes issues arising from uneven dye loading, variations in cell thickness, photobleaching, and dye leakage.[1] This results in a more accurate and quantifiable measurement of [Ca²⁺]i.

This compound, like its parent compound Fura-2, is a dual-excitation, single-emission indicator. Its fluorescence excitation spectrum shifts upon binding to Ca²⁺. When excited at a calcium-insensitive wavelength (the isosbestic point), the fluorescence intensity is proportional to the total dye concentration. However, when excited at calcium-sensitive wavelengths, the fluorescence intensity reflects the concentration of the calcium-bound or unbound form of the dye. By calculating the ratio of fluorescence intensities from excitation at a calcium-sensitive wavelength and a calcium-insensitive (or less sensitive) wavelength, a reliable measure of intracellular calcium concentration can be obtained, independent of the total dye concentration.

This compound: Properties and Advantages

This compound, also known as Fura-2 Leakage Resistant (LR), was developed to address a key limitation of Fura-2: its propensity to leak from the cell over time. This compound incorporates a chemical modification that enhances its retention within the cytoplasm, making it particularly well-suited for experiments that require long-term imaging.[2][3]

Spectral and Physicochemical Properties

The spectral properties of this compound are very similar to those of Fura-2. Upon binding to calcium, the excitation maximum of this compound shifts from approximately 364 nm (calcium-free) to 335 nm (calcium-bound), while the emission maximum remains around 495-502 nm.[2]

PropertyValue (this compound)Value (Fura-2, for approximation)Reference
Excitation Maximum (Ca²⁺-free)~364 nm~362 nm[2]
Excitation Maximum (Ca²⁺-bound)~335 nm~335 nm[2]
Emission Maximum (Ca²⁺-free)~502 nm~510 nm[2]
Emission Maximum (Ca²⁺-bound)~495 nm~505 nm[2]
Dissociation Constant (Kd) for Ca²⁺Not explicitly found for this compound~224 nM[4]
Quantum Yield (Φ)Not explicitly found for this compound0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound)[5]
Molar Extinction Coefficient (ε)Not explicitly found for this compound~28,000 M⁻¹cm⁻¹ at 335 nm (Ca²⁺-bound)[5]

Experimental Protocols for this compound AM Calcium Imaging

The most common method for introducing this compound into cells is through its acetoxymethyl (AM) ester form, this compound AM. The lipophilic AM groups facilitate the passage of the molecule across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm.[2]

Reagent Preparation
  • This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[2] Store the stock solution at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous loading buffers.[2]

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline, buffered with HEPES. The buffer should be at a physiological pH (typically 7.2-7.4).

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on coverslips or in imaging chambers suitable for microscopy. Allow the cells to adhere and reach the desired confluency.

  • Prepare Loading Solution: For a final loading concentration of 1-5 µM this compound AM, dilute the this compound AM stock solution into the loading buffer. To aid in solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[2]

  • Cell Loading: Remove the culture medium from the cells and replace it with the this compound AM loading solution.

  • Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes.[2] The optimal loading time and temperature should be determined empirically.

  • Wash: After incubation, wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular this compound AM.

  • De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for the complete cleavage of the AM esters by intracellular esterases.

  • Imaging: The cells are now ready for ratiometric calcium imaging.

Ratiometric Imaging and Data Analysis

Image Acquisition

Ratiometric imaging of this compound involves sequentially exciting the dye at two wavelengths, typically around 340 nm (for the Ca²⁺-bound form) and 380 nm (for the Ca²⁺-free form), while collecting the emitted fluorescence at a single wavelength, around 510 nm.[6] A fluorescence microscopy system equipped with a light source capable of rapid wavelength switching and a sensitive camera is required.

The Grynkiewicz Equation for [Ca²⁺]i Calculation

The ratio of the fluorescence intensities (R) obtained at the two excitation wavelengths can be used to calculate the intracellular calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

  • Kd: The dissociation constant of this compound for Ca²⁺.

  • R: The ratio of fluorescence intensities (F340 / F380).

  • Rmin: The ratio in the absence of calcium (zero calcium).

  • Rmax: The ratio at saturating calcium concentrations.

  • Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in zero and saturating calcium, respectively. This term corrects for the calcium-dependent changes in fluorescence at the denominator wavelength.

Calibration experiments using calcium ionophores and buffers with known calcium concentrations are necessary to determine the values of Rmin, Rmax, and the fluorescence intensity ratio at 380 nm.

Visualizing Cellular Processes with this compound

T-Cell Receptor Signaling Pathway

The use of this compound has been noted in T-lymphoma cells, making the T-cell receptor (TCR) signaling pathway a relevant example of its application.[2] Activation of the TCR initiates a cascade of events leading to a rise in intracellular calcium, which is a critical signal for T-cell activation, proliferation, and cytokine production.

T_Cell_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TCR TCR PLCg1 PLCγ1 TCR->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds CRAC CRAC Channel (ORAI1) Ca_influx Ca²⁺ Influx CRAC->Ca_influx Ca_release Ca²⁺ Release IP3R->Ca_release Ca_store Ca²⁺ Store Ca_store->CRAC Store depletion activates Antigen Antigen (pMHC) Antigen->TCR binds Downstream Downstream Signaling (NFAT activation, etc.) Ca_influx->Downstream Ca_release->Downstream Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis A Seed cells on coverslips/imaging dishes B Culture cells to desired confluency A->B C Prepare this compound AM loading solution B->C D Incubate cells with loading solution C->D E Wash cells to remove extracellular dye D->E F Allow for de-esterification E->F G Acquire fluorescence images at 340nm and 380nm excitation F->G H Calculate ratio image (F340 / F380) G->H I Apply Grynkiewicz equation to calculate [Ca²⁺]i H->I J Data interpretation I->J Ratiometric_Calculation cluster_inputs Experimental Measurements cluster_calibrations Calibration Parameters F340 Fluorescence at 340nm (F340) Ratio Ratio (R) = F340 / F380 F340->Ratio F380 Fluorescence at 380nm (F380) F380->Ratio Kd Dissociation Constant (Kd) Ca_concentration [Ca²⁺]i Kd->Ca_concentration Rmin Minimum Ratio (Rmin) Term1 (R - Rmin) Rmin->Term1 Rmax Maximum Ratio (Rmax) Term2 (Rmax - R) Rmax->Term2 Fmax380 Fmax at 380nm Term3 Fmax380 / Fmin380 Fmax380->Term3 Fmin380 Fmin at 380nm Fmin380->Term3 Ratio->Term1 Ratio->Term2 Term1->Ca_concentration Term2->Ca_concentration Term3->Ca_concentration

References

Fura-PE3 Acetoxymethyl (AM) Ester: A Technical Guide to its Core Principles for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of Fura-PE3 acetoxymethyl (AM) ester, a ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations. This guide is intended for researchers, scientists, and drug development professionals who utilize cellular calcium signaling as a key readout in their experimental paradigms.

Core Principle of this compound AM Ester

This compound, also known as Fura-2 Leakage Resistant, is a derivative of the widely used calcium indicator Fura-2.[1] Its fundamental principle of operation lies in its ability to chelate calcium ions (Ca²⁺) and exhibit a corresponding shift in its fluorescence excitation spectrum. This spectral shift allows for ratiometric measurement of intracellular calcium, a technique that minimizes variability from factors like dye concentration, photobleaching, and cell thickness, thus providing more accurate and reproducible data.[2]

The "AM ester" modification is crucial for introducing the this compound molecule into living cells. The acetoxymethyl groups render the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant carboxylate form.[1][3] This process effectively traps the this compound dye within the cytosol, where it can bind to calcium ions. A key advantage of this compound over its predecessor, Fura-2, is its zwitterionic nature, which significantly reduces its leakage from the cell and prevents its compartmentalization into organelles.[3] This makes this compound particularly suitable for long-term experiments.

Quantitative Data

The following tables summarize the key quantitative properties of the active, hydrolyzed form of this compound.

Table 1: Spectral Properties of this compound

StateExcitation Wavelength (λex)Emission Wavelength (λem)
Ca²⁺-free364 nm[1]502 nm[1]
Ca²⁺-bound335 nm[1]495 nm[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Dissociation Constant (Kd) for Ca²⁺~250 nM (at pH 7.2)
Molar Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound)~33,000 M⁻¹cm⁻¹
Molecular Weight (AM Ester)1258.13 g/mol [1]
Solubility (AM Ester)Soluble in DMSO[1]

Experimental Protocols

The following are detailed methodologies for the use of this compound AM ester in cell-based assays. These protocols are based on established methods for Fura-2 AM and can be adapted for this compound AM.[1][4][5]

Preparation of this compound AM Stock Solution
  • Reconstitution : Prepare a 1-10 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

  • Storage : Store the DMSO stock solution in small aliquots, desiccated and protected from light at -20°C. Avoid repeated freeze-thaw cycles.[1]

Cell Loading with this compound AM

This protocol is a general guideline and should be optimized for each cell type and experimental condition.

  • Cell Preparation : Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader-based assays.

  • Loading Buffer Preparation : Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

  • Working Solution Preparation :

    • Dilute the this compound AM stock solution into the loading buffer to a final working concentration of 1-5 µM.[3]

    • (Optional but recommended) To aid in the dispersion of the AM ester in the aqueous buffer, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of approximately 0.02%. This can be achieved by mixing the this compound AM DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the loading buffer.[3]

  • Cell Loading :

    • Remove the cell culture medium and wash the cells once with the loading buffer.

    • Add the this compound AM working solution to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.[3]

  • Washing and De-esterification :

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

    • Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.

  • Leakage Prevention (Optional) : If dye leakage is a concern for a particular cell type, the organic anion transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the buffer during the de-esterification step and during the experiment.

Visualizations

The following diagrams illustrate key processes and principles related to the use of this compound AM ester.

Fura_PE3_AM_Loading_and_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) This compound AM This compound AM (Lipophilic, Fluorescently Inactive) Membrane This compound AM->Membrane Passive Diffusion This compound This compound (Hydrophilic, Ca²⁺-sensitive) Membrane->this compound Hydrolysis Esterases Intracellular Esterases Esterases->this compound Cleavage of AM esters Ca2+ Ca²⁺ This compound-Ca2+ This compound-Ca²⁺ Complex (Fluorescent Signal) Fura-PE3Ca2+ Fura-PE3Ca2+ Fura-PE3Ca2+->this compound-Ca2+ Binding

Caption: this compound AM ester loading and activation within a cell.

Ratiometric_Measurement ExcitationSource Light Source (e.g., Xenon Lamp) FilterWheel Filter Wheel (Alternating 340nm & 380nm) ExcitationSource->FilterWheel Sample Cells loaded with this compound FilterWheel->Sample Excitation Light Detector Detector (e.g., PMT or Camera) Sample->Detector Emission at ~510nm RatioCalculation Ratio Calculation (F340 / F380) Detector->RatioCalculation Fluorescence Intensities (F340, F380) CaConcentration [Ca²⁺]i RatioCalculation->CaConcentration Proportional to

Caption: Workflow for ratiometric measurement of intracellular calcium.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ligand Ligand (e.g., Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds to FuraPE3 This compound measures [Ca²⁺]i increase Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens channel Ca_ER->Ca_Cytosol Ca²⁺ Release Ca_Cytosol->FuraPE3 leads to

Caption: Representative Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

References

Fura-PE3: A Technical Guide to Superior Intracellular Retention in Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is fundamental to understanding cellular signaling in a vast array of biological processes, from neurotransmission to muscle contraction and apoptosis. Fluorescent indicators are indispensable tools for these investigations; however, their utility can be significantly hampered by leakage from the cell, leading to signal decay and artifacts, particularly in long-term studies. This technical guide provides an in-depth analysis of Fura-PE3 (also known as Fura-2 LeakRes), a ratiometric calcium indicator engineered for enhanced intracellular retention. We present a comprehensive overview of the advantages of this compound's leakage resistance, supported by comparative data, detailed experimental protocols for assessing dye leakage, and an exploration of signaling pathways where this characteristic is paramount.

Introduction: The Challenge of Dye Leakage in Calcium Imaging

Fluorescent calcium indicators, such as the widely used Fura-2, have revolutionized the study of cellular calcium signaling. These dyes, often introduced into cells as membrane-permeant acetoxymethyl (AM) esters, are hydrolyzed by intracellular esterases, trapping the indicator in the cytosol. However, a significant limitation of conventional polycarboxylate indicators like Fura-2 is their gradual leakage from the cell. This efflux, often mediated by organic anion transporters, results in a progressive decrease in the intracellular dye concentration[1][2].

Consequences of dye leakage are multifaceted and can severely compromise experimental outcomes:

  • Signal Attenuation: A diminishing intracellular dye concentration leads to a weaker fluorescent signal over time, reducing the signal-to-noise ratio and making it difficult to detect subtle or prolonged calcium transients.

  • Inaccurate Ratiometric Measurements: While ratiometric dyes like Fura-2 are designed to minimize the impact of uneven dye loading and photobleaching, significant leakage can still affect the accuracy of calcium concentration calculations over extended periods[3].

To address this critical issue, this compound was developed. It is a structural analog of Fura-2 that incorporates a special chemical appendage designed to increase its intracellular retention, making it significantly more resistant to leakage[4].

This compound vs. Fura-2: A Comparative Analysis of Leakage Resistance

The primary advantage of this compound lies in its superior intracellular retention compared to its predecessor, Fura-2. While both indicators share identical spectral properties, their performance in long-term imaging experiments differs substantially.

Qualitative and Semi-Quantitative Observations:

Studies have demonstrated that cells loaded with this compound remain brightly fluorescent and responsive to changes in cytosolic free calcium for hours, whereas cells loaded with Fura-2 show a significant loss of fluorescence within a much shorter timeframe[4]. For instance, in one study using BPV cells, those loaded with Fura-2 showed a significant loss of fluorescence by 40 minutes, while cells loaded with this compound (Fura-2 LeakRes) retained their fluorescence even at 100 minutes.

While precise quantitative data on leakage rates (e.g., percentage of signal loss per hour) are not extensively published in a standardized format, the qualitative difference is consistently reported, with this compound offering retention that is "well in excess of an hour" and often for "hours"[4].

Data Summary
PropertyThis compound (Fura-2 LeakRes)Fura-2Reference
Intracellular Retention High, retained for hoursModerate, significant leakage can occur within an hour[4]
Leakage Mechanism Reduced effluxEfflux via organic anion transporters[1]
Recommended for Long-Term Imaging YesNot ideal; requires leakage inhibitors like probenecid[5]
Spectral PropertiesValueReference
Excitation Maximum (Ca²⁺-bound) ~335-340 nm[6]
Excitation Maximum (Ca²⁺-free) ~363-380 nm[6]
Emission Maximum ~505-510 nm[6]
Dissociation Constant (Kd) ~145 nM[2]

Experimental Protocols

Standard Protocol for Loading this compound AM

This protocol provides a general guideline for loading this compound AM into cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound AM (Fura-2 LeakRes AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other appropriate physiological buffer

Procedure:

  • Prepare Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Solution: For a final loading concentration of 1-5 µM, dilute the this compound AM stock solution into the physiological buffer. To aid in dispersion, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.

  • Cell Loading:

    • For adherent cells, remove the culture medium and replace it with the this compound AM loading solution.

    • For cells in suspension, pellet the cells and resuspend them in the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Wash: After incubation, wash the cells twice with a fresh physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and record the emission at ~510 nm.

Experimental Protocol for Quantifying and Comparing Dye Leakage

This protocol outlines a method to quantitatively compare the leakage rates of this compound and Fura-2 from cultured cells.

Materials:

  • Cultured cells (adherent or in suspension)

  • This compound AM and Fura-2 AM

  • Physiological buffer (e.g., HBSS)

  • Fluorescence microplate reader or fluorescence microscope with time-lapse imaging capabilities

  • Optional: Flow cytometer

Procedure:

  • Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well black, clear bottom plate for plate reader or on coverslips for microscopy) and allow them to adhere overnight.

  • Dye Loading: Load separate sets of cells with either this compound AM or Fura-2 AM following the protocol described in section 3.1. Include a set of unloaded cells as a background control.

  • Initial Fluorescence Measurement (T₀): After washing and de-esterification, measure the initial intracellular fluorescence intensity.

    • Microplate Reader: Read the fluorescence of each well.

    • Microscopy: Acquire images of several fields of view for each condition and measure the average fluorescence intensity of a population of cells.

  • Incubation and Time-Lapse Measurement: Incubate the cells in a fresh physiological buffer at 37°C. At regular intervals (e.g., every 15-30 minutes) for a total duration of 2-4 hours, measure the intracellular fluorescence intensity as in step 3.

  • Data Analysis:

    • For each time point, subtract the average background fluorescence from the unloaded cells.

    • Normalize the fluorescence intensity at each time point (Ft) to the initial fluorescence intensity (F₀) for each well or field of view (Ft/F₀).

    • Plot the normalized fluorescence intensity over time for both this compound and Fura-2.

    • Calculate the leakage rate as the percentage decrease in fluorescence per unit of time (e.g., % per hour).

Alternative Flow Cytometry Method:

  • Load cells in suspension with the respective dyes.

  • After washing and de-esterification, acquire an initial sample on the flow cytometer to establish the baseline mean fluorescence intensity (MFI).

  • Incubate the remaining cells at 37°C and acquire samples at regular time intervals.

  • Plot the MFI of the cell population over time to determine the rate of fluorescence loss.

Mandatory Visualizations

Signaling Pathways Benefiting from Leakage Resistance

The enhanced intracellular retention of this compound is particularly advantageous for studying signaling pathways that involve long-lasting or oscillatory calcium dynamics.

G cluster_0 GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Downstream Downstream Signaling (e.g., Gene Transcription) PKC->Downstream

Caption: GPCR signaling pathway leading to intracellular calcium release.

G-protein coupled receptor (GPCR) signaling often leads to sustained or oscillatory calcium signals that can last for many minutes to hours[7][8]. This compound's leakage resistance is critical for accurately monitoring these prolonged dynamics, which are important for processes like gene transcription and cell proliferation[7][9].

G cluster_1 Synaptic Plasticity (LTP) Presynaptic_Neuron Presynaptic Neuron Glutamate_Release Glutamate Release Presynaptic_Neuron->Glutamate_Release Action Potential NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor binds Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Neuron->NMDA_Receptor Depolarization removes Mg²⁺ block Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII AMPAR_Insertion AMPAR Insertion CaMKII->AMPAR_Insertion LTP Long-Term Potentiation AMPAR_Insertion->LTP

Caption: Simplified signaling cascade in long-term potentiation (LTP).

In neuroscience, long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity that underlie learning and memory[1][10]. The induction of these processes is critically dependent on the amplitude and duration of postsynaptic calcium transients, which can evolve over extended periods[1][10][11]. This compound is an ideal tool for these studies, allowing for stable, long-term monitoring of calcium dynamics in neurons.

G cluster_2 Cardiac Excitation-Contraction Coupling Action_Potential Action Potential L_type_Channel L-type Ca²⁺ Channel Action_Potential->L_type_Channel depolarizes membrane Ca_Influx Ca²⁺ Influx (Trigger) L_type_Channel->Ca_Influx RyR Ryanodine Receptor Ca_Influx->RyR activates SR Sarcoplasmic Reticulum CICR Ca²⁺-Induced Ca²⁺ Release RyR->CICR Myofilaments Myofilaments CICR->Myofilaments binds to Troponin C Contraction Contraction Myofilaments->Contraction

Caption: Key events in cardiac excitation-contraction coupling.

The study of cardiac myocyte physiology, particularly excitation-contraction coupling, often involves prolonged experiments to assess the effects of drugs or pathological conditions on calcium handling[12][13][14]. The repetitive nature of cardiac calcium transients makes leakage a significant concern, and the enhanced retention of this compound ensures more reliable and stable measurements over the course of these long-term studies[12][13].

Experimental Workflow

G cluster_3 Workflow for Comparing Dye Leakage Start Start Cell_Culture Culture Cells Start->Cell_Culture Dye_Loading Load Cells with this compound AM or Fura-2 AM Cell_Culture->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Deesterification Allow for De-esterification Wash->Deesterification Initial_Measurement Measure Initial Fluorescence (T₀) Deesterification->Initial_Measurement Time_Lapse Incubate and Measure Fluorescence at Intervals (T₁, T₂, ... Tₙ) Initial_Measurement->Time_Lapse Data_Analysis Analyze Data: Normalize to T₀ and Plot vs. Time Time_Lapse->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing and comparing dye leakage.

Conclusion

This compound represents a significant advancement in fluorescent calcium indicator technology, directly addressing the critical issue of dye leakage that can compromise the integrity of calcium imaging studies. Its superior intracellular retention makes it an invaluable tool for researchers investigating biological processes that involve prolonged or subtle changes in intracellular calcium concentration. By minimizing signal decay and artifacts associated with dye efflux, this compound enables more accurate and reliable long-term measurements, paving the way for new discoveries in fields such as neuroscience, cardiology, and drug development. The adoption of this compound for long-term calcium imaging studies is highly recommended to ensure the acquisition of robust and reproducible data.

References

Fura-PE3: A Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a ratiometric fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations. A derivative of the widely utilized Fura-2, this compound incorporates modifications to its structure that significantly reduce its leakage from cells, a common challenge encountered with earlier calcium indicators. This enhanced cellular retention makes this compound a superior choice for long-term calcium imaging studies and for cell types prone to dye extrusion. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, including its chemical and spectral properties, detailed experimental protocols, and its utility in dissecting cellular signaling pathways.

Core Properties and Data

This compound's utility as a calcium indicator is defined by its specific chemical and spectral characteristics. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Chemical and Physical Properties
PropertyValueReference
Synonyms Fura-2 Leakage Resistant (Fura-2 LR)[1][2]
Molecular Formula C₅₅H₆₃N₅O₂₉ (AM ester form)N/A
Molecular Weight 1258.10 g/mol (AM ester form)N/A
Solubility Soluble in DMSON/A
Form Acetoxymethyl (AM) ester (cell-permeant), Potassium salt (cell-impermeant)[3]
Spectral and Calcium Binding Properties
PropertyValueReference
Excitation Maximum (Ca²⁺-bound) ~335-340 nm[1]
Excitation Maximum (Ca²⁺-free) ~364-380 nm[1][3]
Emission Maximum ~495-505 nm[1][3]
Dissociation Constant (Kd) for Ca²⁺ 145 nM[1][2][4][5][6][7]
Measurement Principle Ratiometric (ratio of emission intensity at ~340 nm vs. ~380 nm excitation)[1]

Mechanism of Action and Advantages

This compound operates on the principle of dual-excitation ratiometric fluorescence. Upon binding to free intracellular calcium ions, the dye undergoes a conformational change that shifts its excitation maximum from approximately 380 nm (in the Ca²⁺-free state) to around 340 nm (in the Ca²⁺-bound state), while the emission maximum remains constant at about 505 nm. By calculating the ratio of the fluorescence intensities emitted when the dye is excited at these two wavelengths, a quantitative measure of the intracellular calcium concentration can be obtained. This ratiometric approach offers significant advantages over single-wavelength indicators, as it is largely independent of variations in dye concentration, cell thickness, and photobleaching.[8]

The primary innovation in the development of this compound is its enhanced cellular retention.[3] This "leakage resistance" is achieved through chemical modifications that increase the molecule's polarity once inside the cell, thereby reducing its ability to be extruded by organic anion transporters in the cell membrane. This feature is particularly beneficial for:

  • Long-term imaging experiments: Minimizing dye leakage ensures stable and reliable measurements over extended periods.

  • Difficult-to-load cell types: In cells that actively pump out fluorescent dyes, this compound's improved retention allows for a higher and more stable intracellular concentration.

Experimental Protocols

The following are detailed methodologies for the use of this compound AM in intracellular calcium imaging experiments.

Reagent Preparation
  • This compound AM Stock Solution:

    • Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

    • Store the aliquots at -20°C, protected from light.

  • Pluronic F-127 Stock Solution (Optional but Recommended):

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • This non-ionic detergent aids in the solubilization of the AM ester in aqueous loading buffers.

  • Loading Buffer:

    • Use a buffered physiological saline solution appropriate for the cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, with a pH between 7.2 and 7.4.

    • The buffer should contain physiological concentrations of calcium and magnesium.

Cell Loading with this compound AM

This protocol is a general guideline and should be optimized for each specific cell type and experimental condition.

  • Cell Preparation:

    • Plate cells on coverslips or in multi-well plates suitable for fluorescence microscopy. Ensure cells are healthy and at an appropriate confluency.

  • Preparation of Loading Solution:

    • For a final loading concentration of 1-5 µM this compound AM, dilute the stock solution into the loading buffer.

    • To aid in dye dispersal, first mix the required volume of this compound AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting in the loading buffer.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.

  • De-esterification:

    • After loading, wash the cells two to three times with fresh, dye-free loading buffer to remove extracellular this compound AM.

    • Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

Calcium Imaging
  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a light source capable of providing excitation at both ~340 nm and ~380 nm, and a filter set to collect emission at ~505 nm.

    • A sensitive camera (e.g., sCMOS or EMCCD) is required for capturing the fluorescence images.

  • Image Acquisition:

    • Acquire images by alternating the excitation wavelength between 340 nm and 380 nm.

    • The ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) is then calculated for each time point.

  • Data Analysis and Calibration:

    • The F340/F380 ratio is directly proportional to the intracellular calcium concentration.

    • To convert the ratio values to absolute calcium concentrations, a calibration is required. This is typically performed using the following equation:

      [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

      Where:

      • Kd is the dissociation constant of this compound for Ca²⁺ (145 nM).[1][2][4][5][6][7]

      • R is the experimentally measured F340/F380 ratio.

      • Rmin is the F340/F380 ratio in the absence of calcium (determined using a calcium-free buffer with a chelator like EGTA).

      • Rmax is the F340/F380 ratio at saturating calcium concentrations (determined using a high calcium buffer and a calcium ionophore like ionomycin).

      • Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating a wide range of cellular processes that are regulated by changes in intracellular calcium. A prominent example is the signaling cascade initiated by the activation of G-protein coupled receptors (GPCRs).

GPCR-Mediated Intracellular Calcium Release

Many GPCRs, upon ligand binding, activate the Gq family of G proteins. This initiates a signaling cascade that leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This compound can be used to monitor these dynamic changes in cytosolic calcium concentration.

GPCR_Calcium_Signaling Ligand Ligand GPCR GPCR (Gq-coupled) Ligand->GPCR Binds G_protein Gq Protein (inactive) GPCR->G_protein Activates G_protein_active Gq Protein (active) G_protein->G_protein_active GDP -> GTP PLC Phospholipase C (PLC) G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol Cytosolic Ca²⁺ Increase Ca_store->Ca_cytosol Release FuraPE3 This compound Ca_cytosol->FuraPE3 Binds Fluorescence Ratiometric Fluorescence Change FuraPE3->Fluorescence Causes

Caption: GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

The following diagram illustrates the typical workflow for conducting a calcium imaging experiment using this compound AM.

Calcium_Imaging_Workflow A Cell Culture C Wash Cells A->C B Prepare this compound AM Loading Solution D Incubate with this compound AM B->D C->D E Wash to Remove Extracellular Dye D->E F De-esterification E->F G Fluorescence Microscopy (Ex: 340/380 nm, Em: 505 nm) F->G H Image Acquisition (Time-lapse) G->H I Calculate F340/F380 Ratio H->I J Data Analysis and Calcium Quantification I->J

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

This compound represents a significant advancement in the field of fluorescent calcium indicators. Its enhanced cellular retention addresses a key limitation of its predecessor, Fura-2, enabling more robust and reliable measurements of intracellular calcium dynamics, particularly in long-term studies. The detailed protocols and understanding of its application in relevant signaling pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their investigations of the multifaceted role of calcium in cellular physiology and pathophysiology.

References

Fura-PE3: A Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from gene transcription and cell proliferation to neurotransmission and muscle contraction. The ability to accurately measure and monitor dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount in many areas of biomedical research and drug discovery. Fluorescent indicators remain a primary tool for these investigations, and among them, ratiometric dyes offer significant advantages in providing quantitative and reproducible data.

Fura-PE3, also known as Fura-2 (B149405) LeakRes, is a next-generation fluorescent Ca²⁺ indicator built upon the well-established Fura-2 scaffold. Its defining characteristic is a modification that renders it zwitterionic, a feature that significantly improves its retention within the cytosol.[1] Unlike its predecessor Fura-2, which can be prone to leakage from the cell and sequestration into organelles over time, this compound remains brightly loaded and responsive to changes in cytosolic free calcium for extended periods, often for hours.[1][2] This enhanced retention makes this compound an ideal probe for long-term imaging experiments and for studies in cell lines that exhibit high activity of organic anion transporters, which can actively extrude other fluorescent dyes.[3]

This technical guide provides an in-depth overview of this compound, its properties, and its applications in biomedical research. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful tool for intracellular Ca²⁺ measurement.

Core Properties of this compound

This compound retains the advantageous spectral properties of Fura-2. It is a dual-excitation ratiometric indicator, meaning its fluorescence excitation maximum shifts upon binding to Ca²⁺. The dye is excited at approximately 340 nm when bound to calcium and at 380 nm in its calcium-free form, with an emission maximum around 505-510 nm.[4] This ratiometric capability allows for the accurate determination of [Ca²⁺]i, as the ratio of fluorescence intensities at the two excitation wavelengths is largely independent of confounding variables such as dye concentration, photobleaching, and cell thickness.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a comparison with its parent compound, Fura-2.

PropertyThis compound (Fura-2 LeakRes)Fura-2Reference
Excitation Wavelength (Ca²⁺-bound) ~335-340 nm~340 nm[2][4]
Excitation Wavelength (Ca²⁺-free) ~364-380 nm~380 nm[2][4]
Emission Wavelength ~495-510 nm~505-510 nm[2][4]
Dissociation Constant (Kd) for Ca²⁺ ~250 nM~145 nM[2]
Molar Extinction Coefficient (ε) at 340 nm (Ca²⁺-bound) ~33,000 M⁻¹cm⁻¹~30,000 M⁻¹cm⁻¹[2]
Key Advantage Improved intracellular retention (leakage-resistant)Well-established, extensive literature[1][2]

Key Applications in Biomedical Research

The enhanced intracellular retention of this compound makes it particularly well-suited for a variety of biomedical research applications where long-term or stable measurements of [Ca²⁺]i are crucial.

Neuroscience

In neuroscience, understanding the intricate spatiotemporal dynamics of Ca²⁺ signaling is fundamental to deciphering neuronal function. This compound is a valuable tool for monitoring Ca²⁺ transients in neurons over extended periods, enabling the study of processes such as synaptic plasticity, neurotransmitter release, and the effects of neuroactive compounds. Its resistance to leakage is particularly beneficial in long-term imaging of neuronal cultures and brain slices.[1][5]

Cardiovascular Research

The contraction and relaxation of cardiomyocytes are tightly regulated by Ca²⁺ cycling. This compound allows for stable and prolonged monitoring of Ca²⁺ transients in isolated cardiomyocytes and cardiac tissue preparations.[6][7] This is critical for studying the effects of cardiotonic drugs, investigating the pathophysiology of cardiac arrhythmias, and assessing the cardiotoxicity of novel compounds.

Drug Discovery and High-Throughput Screening (HTS)

In drug discovery, cell-based assays that measure changes in [Ca²⁺]i are widely used for screening compound libraries against G-protein coupled receptors (GPCRs) and ion channels.[8][9] The robust and prolonged signal provided by this compound is advantageous for HTS applications, as it can improve assay reliability and reduce variability between wells.[10] Its leakage resistance minimizes the need for anion pump inhibitors like probenecid (B1678239) in some cell lines, simplifying assay protocols.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound AM, the cell-permeant acetoxymethyl ester form of the dye.

General Protocol for this compound AM Loading
  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • For enhanced solubilization, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.

  • Cell Preparation:

    • Culture cells on glass coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader-based assays.

    • Ensure cells are healthy and at an appropriate confluency.

  • Dye Loading:

    • Prepare a loading buffer, typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, buffered with HEPES.

    • Dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

    • To aid in dye dispersal, the this compound AM/DMSO solution can be mixed with an equal volume of 20% Pluronic F-127 before dilution in the loading buffer.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Incubate the cells with the this compound AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization in some cell types.[11]

  • De-esterification:

    • After loading, wash the cells two to three times with fresh, dye-free loading buffer to remove extracellular this compound AM.

    • Incubate the cells in the dye-free buffer for an additional 20-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

Protocol for Calcium Imaging in Cultured Neurons

This protocol is adapted from established methods for Fura-2 AM loading in cortical neurons.[1]

  • Cell Culture: Plate primary neurons or neuronal cell lines on poly-L-lysine or laminin-coated glass coverslips.

  • Loading Solution: Prepare a 1 µM this compound AM loading solution in a suitable neuronal buffer (e.g., Tyrode's solution) as described in the general protocol.

  • Loading: Incubate the neurons in the loading solution for 30 minutes at 37°C in a dark incubator.

  • Washing and De-esterification: Wash the cells twice with this compound AM-free buffer and incubate for an additional 30 minutes to allow for de-esterification.

  • Imaging: Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm. Perfuse with the desired experimental solutions and acquire images at appropriate time intervals.

Protocol for Calcium Imaging in Isolated Cardiomyocytes

This protocol is based on established procedures for loading calcium indicators into cardiomyocytes.[6][11]

  • Cell Isolation: Isolate ventricular cardiomyocytes from murine hearts using established enzymatic digestion protocols.

  • Loading Suspension: Prepare a suspension of cardiomyocytes in a suitable buffer (e.g., Tyrode's solution). Add this compound AM to the cell suspension to a final concentration of 1-2 µM.

  • Loading: Incubate the cell suspension at room temperature for 20 minutes, protected from light. Gently mix the suspension periodically.

  • Washing and De-esterification: Pellet the cells by gentle centrifugation, remove the supernatant containing the dye, and resuspend the cells in fresh, dye-free buffer. Repeat the wash step. Allow the cells to de-esterify for at least 20 minutes before starting the experiment.

  • Imaging: Plate the this compound loaded cardiomyocytes in a laminin-coated imaging chamber and perform calcium transient measurements using a fluorescence imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways where this compound is a valuable investigative tool, as well as a typical experimental workflow.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR G_Protein G-Protein GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 5. Activation Downstream Downstream Cellular Responses PKC->Downstream 9. Phosphorylation IP3R IP3 Receptor Ca_ER Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ (Measured by this compound) Ca_ER->Ca_Cytosol 7. Ca²⁺ Release Ligand Ligand Ligand->GPCR 1. Binding G_Protein->PLC 3. Activation IP3->IP3R 6. Binding Ca_Cytosol->PKC Ca_Cytosol->Downstream 10. Modulation

Caption: GPCR signaling cascade leading to intracellular calcium release.

Calcium-Mediated Apoptosis Pathway

Apoptosis_Pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Apoptotic_Stimulus Apoptotic Stimulus (e.g., ER Stress) ER_Ca_Release ER Ca²⁺ Release Apoptotic_Stimulus->ER_Ca_Release Cytosolic_Ca Sustained High Cytosolic Ca²⁺ (Measured by this compound) ER_Ca_Release->Cytosolic_Ca Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake Cytosolic_Ca->Mito_Ca_Uptake Calpains Calpain Activation Cytosolic_Ca->Calpains Mito_Dysfunction Mitochondrial Dysfunction Mito_Ca_Uptake->Mito_Dysfunction Cyto_C Cytochrome c Release Mito_Dysfunction->Cyto_C Caspase_Activation Caspase Activation Cyto_C->Caspase_Activation Calpains->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Role of sustained intracellular calcium elevation in apoptosis.

Experimental Workflow for Calcium Imaging

Experimental_Workflow start Start prep_cells 1. Prepare Cells (Culture on coverslips) start->prep_cells prep_reagents 2. Prepare Reagents (this compound AM stock, loading buffer) prep_cells->prep_reagents load_dye 3. Load Cells with this compound AM (30-60 min incubation) prep_reagents->load_dye wash_deesterify 4. Wash and De-esterify (20-30 min incubation) load_dye->wash_deesterify mount_scope 5. Mount on Microscope wash_deesterify->mount_scope acquire_baseline 6. Acquire Baseline Fluorescence (Ratio of 340/380 nm excitation) mount_scope->acquire_baseline stimulate 7. Apply Stimulus (e.g., agonist, drug candidate) acquire_baseline->stimulate acquire_response 8. Acquire Fluorescence Response stimulate->acquire_response analyze_data 9. Analyze Data (Calculate [Ca²⁺]i changes) acquire_response->analyze_data end End analyze_data->end

Caption: A typical workflow for an intracellular calcium imaging experiment.

Conclusion

This compound represents a significant advancement in fluorescent Ca²⁺ indicator technology. Its key feature of enhanced intracellular retention addresses a critical limitation of earlier dyes, enabling more stable and prolonged measurements of cytosolic Ca²⁺ dynamics. This leakage resistance, combined with the robust and quantitative data afforded by its ratiometric properties, makes this compound an invaluable tool for a wide range of biomedical research applications, from fundamental studies of cellular signaling to high-throughput drug screening. By understanding its properties and employing appropriate experimental protocols, researchers can leverage the power of this compound to gain deeper insights into the complex and vital role of calcium in health and disease.

References

Fura-PE3: An In-depth Technical Guide for Studying Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-PE3, a ratiometric fluorescent indicator for the quantitative measurement of intracellular calcium. This compound is a zwitterionic analog of Fura-2, engineered to offer superior intracellular retention, making it an invaluable tool for long-term studies of calcium signaling in a variety of cell types. This document details its properties, experimental protocols for its use, and its application in studying key calcium signaling pathways.

Core Properties of this compound

This compound distinguishes itself from its predecessor, Fura-2, primarily through its enhanced resistance to leakage from the cell and sequestration into intracellular organelles. This characteristic allows for more stable and prolonged measurements of cytosolic free calcium concentrations.[1] Like Fura-2, this compound is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths is used to determine the intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and changes in cell thickness, leading to more accurate and reproducible data.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

PropertyValue
Form Acetoxymethyl (AM) Ester (cell-permeant) or Potassium Salt (cell-impermeant)
Molecular Weight AM Ester: ~1258.13 g/mol Potassium Salt: ~1054.3 g/mol [1]
Excitation Wavelengths λexc1 (Ca2+-bound): ~335 nmλexc2 (Ca2+-free): ~364 nm[1]
Emission Wavelengths λem1 (Ca2+-bound): ~495 nmλem2 (Ca2+-free): ~502 nm[1]
Dissociation Constant (Kd) 145 nM or 250 nM (Note: Different sources report varying Kd values. It is recommended to determine the Kd experimentally under specific conditions.)
Quantum Yield (ΦF) Not explicitly found for this compound. As this compound is reported to have identical fluorescence properties to Fura-2, the values for Fura-2 can be used as an approximation: ΦF (Ca2+-free): ~0.23ΦF (Ca2+-bound): ~0.49[2]
Extinction Coefficient (ε) Not explicitly found for this compound. As this compound is reported to have identical fluorescence properties to Fura-2, the value for Fura-2 can be used as an approximation:ε at ~362 nm (isosbestic point): ~28,000 M-1cm-1

Experimental Protocols

This compound AM Ester Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Probenecid (B1678239) (optional, to inhibit organic anion transporters and reduce dye leakage)

  • Cells of interest

Procedure:

  • Prepare this compound AM Stock Solution:

    • Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-10 mM.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare Loading Buffer:

    • For a final loading concentration of 1-5 µM this compound AM, dilute the stock solution into the physiological buffer.

    • To aid in the dispersion of the AM ester in the aqueous buffer, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127.[1]

    • If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • For adherent cells, grow them on coverslips to the desired confluency. For suspension cells, harvest and resuspend them in the physiological buffer at an appropriate density.

    • Replace the culture medium with the this compound AM loading buffer.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.[1]

  • Washing:

    • After loading, wash the cells 2-3 times with fresh physiological buffer (without this compound AM) to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the this compound AM by intracellular esterases.

In Situ Calcium Calibration Protocol

This protocol allows for the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios, which are essential for calculating the intracellular calcium concentration using the Grynkiewicz equation.

Materials:

  • Cells loaded with this compound

  • Physiological buffer

  • Calcium-free physiological buffer

  • Ionomycin (B1663694) (a calcium ionophore)

  • EGTA (a calcium chelator)

  • High calcium buffer (physiological buffer with a known, saturating concentration of CaCl2)

Procedure:

  • Determine Rmin (Minimum Ratio):

    • Perfuse the this compound loaded cells with a calcium-free physiological buffer containing a high concentration of EGTA (e.g., 5-10 mM) and a low concentration of ionomycin (e.g., 1-5 µM).

    • This will chelate any intracellular calcium and allow the determination of the fluorescence ratio in a calcium-free environment. Record the 340/380 nm excitation ratio.

  • Determine Rmax (Maximum Ratio):

    • Wash out the EGTA/ionomycin solution.

    • Perfuse the cells with a high calcium buffer containing ionomycin (e.g., 1-5 µM).

    • This will saturate the intracellular this compound with calcium. Record the 340/380 nm excitation ratio.

  • Calculate Intracellular Calcium Concentration:

    • The intracellular free calcium concentration ([Ca2+]i) can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

      • Kd is the dissociation constant of this compound for Ca2+.

      • R is the experimentally measured 340/380 nm fluorescence ratio.

      • Rmin is the minimum fluorescence ratio (in the absence of Ca2+).

      • Rmax is the maximum fluorescence ratio (at Ca2+ saturation).

      • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-bound conditions, respectively.

Visualization of Signaling Pathways and Workflows

G Protein-Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR binds G_protein Gq Protein GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream activates FuraPE3 This compound measures [Ca²⁺]i changes Ca_release->FuraPE3 detected by PKC->Downstream phosphorylates

Caption: GPCR signaling pathway leading to intracellular calcium release.

Store-Operated Calcium Entry (SOCE) Pathway

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER_lumen ER Lumen (High [Ca²⁺]) STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Orai1_closed Orai1 Channel (closed) STIM1_active->Orai1_closed translocates and binds to Ca_depletion ER Ca²⁺ Depletion (e.g., by Thapsigargin or IP3) Ca_depletion->STIM1_inactive triggers conformational change Orai1_open Orai1 Channel (open) Orai1_closed->Orai1_open opens Cytosol Cytosol (Increased [Ca²⁺]) Orai1_open->Cytosol Ca²⁺ influx Extracellular Extracellular Space (High [Ca²⁺]) Ca_influx Extracellular->Ca_influx Ca_influx->Orai1_open FuraPE3 This compound measures [Ca²⁺]i increase Cytosol->FuraPE3 detected by

Caption: The store-operated calcium entry (SOCE) pathway.

Experimental Workflow for Calcium Imaging with this compound

Exp_Workflow start Start cell_prep Cell Preparation (Plating on coverslips) start->cell_prep loading This compound AM Loading (30-60 min incubation) cell_prep->loading wash Washing (Remove extracellular dye) loading->wash deester De-esterification (30 min incubation) wash->deester imaging Baseline Fluorescence Imaging (Ex: 340/380 nm, Em: ~510 nm) deester->imaging stimulate Cell Stimulation (Agonist/Antagonist addition) imaging->stimulate record Record Fluorescence Changes stimulate->record calibrate In Situ Calibration (Rmin and Rmax determination) record->calibrate analysis Data Analysis (Calculate [Ca²⁺]i) calibrate->analysis end End analysis->end

Caption: A typical experimental workflow for calcium imaging using this compound.

References

Fura-PE3 in Drug Discovery and Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-PE3, a fluorescent calcium indicator, and its application in drug discovery and high-throughput screening (HTS). This compound offers significant advantages over its predecessor, Fura-2, primarily its enhanced intracellular retention, making it a robust tool for studying calcium signaling pathways, particularly in the context of G-protein coupled receptors (GPCRs), a major class of drug targets.

Introduction to this compound: A Superior Calcium Indicator

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, making it a critical parameter to monitor in drug discovery.[1][2] Fluorescent indicators are essential tools for measuring changes in intracellular Ca²⁺ concentration.[1] this compound, also known as Fura-2 LR (Leakage Resistant), is a ratiometric calcium indicator that addresses a key limitation of the widely used Fura-2: its propensity to leak from the cytoplasm.[3][4][5] This leakage can lead to a decrease in signal and an increase in background fluorescence, compromising the accuracy and reliability of screening assays.[6] this compound is structurally designed to be better retained within the cell, providing a more stable and prolonged signal, which is crucial for HTS applications.[4][5]

Like Fura-2, this compound is a dual-excitation ratiometric dye.[7][8] Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 364 nm to 335 nm, while the emission maximum remains around 495-502 nm.[3][4] The ratio of fluorescence emission at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, a method that minimizes variability from uneven dye loading, photobleaching, and cell number.[9][10]

Core Properties and Quantitative Data

The utility of this compound in drug discovery is underpinned by its specific chemical and spectral properties. Below is a summary of its key quantitative data, compared with other common calcium indicators.

PropertyThis compound / Fura-2 LRFura-2Fluo-8Rhod-4
Molecular Weight (AM ester) ~1258 g/mol [4]~1001 g/mol ~1000 g/mol [4]~1100 g/mol
Excitation Max (Ca²⁺-bound) ~335 nm[3][4]~335 nm[1]~490 nm[4]~530 nm[4]
Excitation Max (Ca²⁺-free) ~364 nm[3]~363 nm[1]~490 nm[4]~530 nm[4]
Emission Max ~495-502 nm[3][4]~510 nm[1]~514 nm[4]~555 nm[4]
Dissociation Constant (Kd) for Ca²⁺ ~250 nM[4]~145 nM~389 nM[4]~525 nM[4]
Key Advantage Leakage Resistant[4][5]Ratiometric[10]High Brightness, No-Wash[4]Red Wavelength[4]

Signaling Pathway: GPCR-Mediated Calcium Mobilization

A primary application of this compound in drug discovery is the screening of compounds that modulate GPCRs, particularly those coupled to the Gαq signaling pathway.[11][12] Activation of these receptors leads to a transient increase in intracellular calcium, which can be robustly measured using this compound.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ligand Ligand (e.g., Drug Candidate) GPCR Gq-Coupled GPCR Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release FuraPE3 This compound Ca_release->FuraPE3 Detected by ER_lumen ER Lumen (High [Ca²⁺]) ER_lumen->Ca_release Opens channel HTS_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_screening Screening cluster_analysis Data Analysis A Seed cells in 96/384-well black-wall, clear-bottom plates B Culture overnight to form a confluent monolayer A->B C Wash cells with Loading Buffer B->C D Incubate with this compound AM Working Solution (30-60 min at 37°C) C->D E Wash cells to remove excess dye D->E F Incubate for de-esterification (20-30 min at RT) E->F G Add test compounds (agonist or antagonist) F->G H Measure baseline fluorescence (Ex: 340nm & 380nm, Em: ~510nm) G->H I Add agonist/stimulant (for antagonist screen) H->I J Measure fluorescence kinetics post-addition I->J K Calculate 340/380 ratio J->K L Determine response magnitude (e.g., peak ratio, AUC) K->L M Generate dose-response curves (EC50/IC50) L->M Ratiometric_Principle cluster_input Fluorescence Measurement cluster_processing Calculation cluster_output Result cluster_logic Underlying Principle F340 Fluorescence Intensity at Ex = 340nm Ratio Ratio = F340 / F380 F340->Ratio F380 Fluorescence Intensity at Ex = 380nm F380->Ratio Calcium Proportional to Intracellular [Ca²⁺] Ratio->Calcium Logic1 As [Ca²⁺] increases: - F340 increases - F380 decreases Logic2 Ratio minimizes errors from: - Dye concentration - Photobleaching - Cell number

References

Methodological & Application

Application Notes and Protocols for Fura-PE3 AM Ester Cell Loading

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cells with Fura-PE3 AM, a ratiometric fluorescent indicator used for measuring intracellular calcium concentration. This compound is a derivative of Fura-2, designed to have improved retention within the cell, reducing leakage and accumulation in organelles.[1]

Principle of this compound AM

This compound AM is a cell-permeant acetoxymethyl (AM) ester. Once it crosses the cell membrane, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive this compound dye inside the cell.[1] The fluorescence excitation of this compound shifts upon binding to calcium. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (~510 nm), the intracellular calcium concentration can be accurately determined.[2] This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[3]

Experimental Protocols

Reagent Preparation

a. This compound AM Stock Solution:

  • Prepare a 1 to 10 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]

  • Storage: Store the DMSO stock solution in small aliquots, desiccated and protected from light at -20°C. Under these conditions, the stock solution should be stable for several months.[4][5] Avoid repeated freeze-thaw cycles.[5] Always warm the vial to room temperature before opening to prevent condensation, which can hydrolyze the AM ester.[5]

b. Pluronic® F-127 Solution:

  • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[1]

  • Pluronic® F-127 is a non-ionic detergent that aids in the solubilization and dispersion of the this compound AM ester in the aqueous loading buffer, facilitating more uniform cell loading.[1][3][6]

c. Loading Buffer:

  • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (e.g., Krebs-Ringer-HEPES-glucose) with a pH between 7.2 and 7.4.[3][5][7]

  • Avoid amine-containing buffers like Tris.[1]

  • For some cell types, adding a low percentage of bovine serum albumin (BSA), for example 0.5%, to the buffer can be beneficial.[5][7] However, be aware that serum contains esterases that can cleave the AM ester extracellularly.[8]

d. (Optional) Probenecid (B1678239) Stock Solution:

  • Prepare a 25 mM stock solution of probenecid. One method is to dissolve it in 1 M NaOH and then dilute with your chosen buffer.[9]

  • Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.[3][4]

Cell Preparation
  • Culture cells on coverslips, in multi-well plates, or in suspension, depending on the experimental setup.[1][10]

  • For adherent cells, ensure they are at the desired confluency (e.g., 80-90%) before loading.[2]

  • If using coverslips, they can be pre-coated with a substance like poly-L-lysine to promote cell adhesion.[10]

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.[1]

  • Prepare the this compound AM Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound AM stock solution to room temperature.[4]

    • To aid in solubilization, you can mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer.[1] This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[1][9]

    • Dilute the this compound AM/Pluronic® F-127 mixture into the pre-warmed loading buffer to a final this compound AM concentration of 1-5 µM.[1][7] The optimal concentration needs to be determined empirically for each cell type.[4]

    • If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5 mM.[4]

    • Vortex the final working solution briefly to ensure it is well-mixed.

  • Loading the Cells:

    • Wash the cells twice with the pre-warmed loading buffer to remove any residual culture medium.[7][10]

    • Add the this compound AM working solution to the cells.

    • Incubate the cells for 15 to 60 minutes.[1] The optimal incubation time and temperature should be determined empirically. Incubation is often performed at 37°C, but room temperature may reduce dye compartmentalization into organelles.[4][8]

    • Protect the cells from light during incubation.[5][7]

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells at least twice with fresh, pre-warmed loading buffer (containing probenecid if used during loading) to remove any extracellular dye.[4][10]

    • Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[8][11]

Calcium Imaging
  • Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage.[10][11]

  • Excite the cells alternately at 340 nm and 380 nm and collect the emission at approximately 510 nm.[2]

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Data Presentation

ParameterRecommended RangeNotes
This compound AM Stock Concentration 1 - 10 mM in anhydrous DMSOPrepare fresh or use aliquots stored at -20°C.[1][4]
Pluronic® F-127 Stock Concentration 20% (w/v) in DMSOAids in dye solubilization.[1]
Final this compound AM Concentration 1 - 5 µMOptimize for your cell type.[1][7]
Final Pluronic® F-127 Concentration 0.02 - 0.04%Helps prevent dye aggregation in aqueous buffer.[1][9]
(Optional) Probenecid Concentration 1 - 2.5 mMReduces dye leakage from cells.[4]
Loading Temperature Room Temperature to 37°CLower temperatures may reduce compartmentalization.[4]
Loading Time 15 - 60 minutesOptimize for your cell type.[1]
De-esterification Time ~30 minutesAllows for complete cleavage of the AM ester.[11]
Excitation Wavelengths 340 nm and 380 nmFor Ca2+-bound and Ca2+-free this compound, respectively.
Emission Wavelength ~510 nmEmission maximum is relatively unchanged with Ca2+ binding.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Intensity - Inadequate dye concentration- Short incubation time- Poor cell health- Hydrolysis of this compound AM- Increase this compound AM concentration.- Extend the incubation period.- Ensure cells are healthy and viable.- Prepare fresh this compound AM working solution.[8]
High Background Fluorescence - Incomplete removal of extracellular dye- Serum in loading medium- Wash cells thoroughly (at least three times) after loading.- Load cells in a serum-free buffer.[8]
Uneven Cell Loading - Poor dispersion of this compound AM- Cell clumping- Use Pluronic® F-127 to aid in dye solubilization.- Ensure cells are in a single-cell suspension.[8]
Dye Leakage from Cells - Active transport out of the cell- Use an anion transport inhibitor like probenecid.- Perform experiments at a lower temperature.[4]
Dye Compartmentalization - Incubation at higher temperatures- Try loading cells at room temperature.[2][4]
No Response to Calcium - Incomplete de-esterification- Instrument settings incorrect- Calcium concentration outside the dynamic range of the dye- Allow for a sufficient de-esterification period (e.g., 30 minutes).[8]- Verify instrument settings (e.g., excitation/emission wavelengths, gain).[12]- Ensure your experimental calcium concentrations are within the detection range of this compound.[12]

Visualizations

Fura_PE3_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading Prepare_Stock Prepare 1-10 mM This compound AM in DMSO Prepare_Working Prepare Working Solution (1-5 µM this compound AM, 0.02% Pluronic® F-127) Prepare_Stock->Prepare_Working Prepare_Buffer Prepare Loading Buffer (e.g., HBSS) Prepare_Buffer->Prepare_Working Prepare_Pluronic Prepare 20% Pluronic® F-127 in DMSO Prepare_Pluronic->Prepare_Working Wash_Cells_1 Wash Cells with Loading Buffer Prepare_Working->Wash_Cells_1 Incubate Incubate Cells (15-60 min) Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells to Remove Excess Dye Incubate->Wash_Cells_2 De_esterification De-esterification (~30 min) Wash_Cells_2->De_esterification Image_Cells Calcium Imaging (Ex: 340/380 nm, Em: ~510 nm) De_esterification->Image_Cells

Caption: Experimental workflow for this compound AM cell loading.

Fura_PE3_Signaling_Pathway Fura_PE3_AM This compound AM (Membrane Permeant) Cell_Membrane Cell Membrane Fura_PE3_AM->Cell_Membrane Crosses Intracellular_Esterases Intracellular Esterases Fura_PE3_AM->Intracellular_Esterases Fura_PE3 This compound (Active Form, Membrane Impermeant) Intracellular_Esterases->Fura_PE3 Hydrolysis Calcium Intracellular Ca²⁺ Fura_PE3->Calcium Binds Fluorescence Ratiometric Fluorescence Signal (Ex: 340/380 nm, Em: ~510 nm) Calcium->Fluorescence Generates

Caption: Intracellular activation and calcium detection by this compound.

References

Application Notes and Protocols for Fura-PE3 Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-PE3. While the core principles are demonstrated using the well-established Fura-2 dye due to the wealth of available protocol data, the methodology is directly applicable to this compound. Key differences and considerations for adapting the protocol to this compound will be highlighted.

Fura dyes, including Fura-2 and this compound, are powerful tools for quantifying intracellular calcium levels.[1][2] Their ratiometric nature allows for precise measurements that are less susceptible to variations in dye concentration, cell thickness, or photobleaching, which can affect non-ratiometric dyes.[2] This protocol will guide users through the entire workflow, from cell preparation and dye loading to image acquisition and data analysis.

Principle of Ratiometric Calcium Measurement

Fura dyes exhibit a shift in their fluorescence excitation spectrum upon binding to calcium.[1] The dye is excited at two different wavelengths, typically around 340 nm (calcium-bound) and 380 nm (calcium-free), while emission is monitored at a single wavelength, usually around 510 nm.[1][3][4] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.[3][5] An increase in intracellular calcium leads to a higher 340 nm signal and a lower 380 nm signal, resulting in an increased 340/380 ratio.[6]

G Principle of Ratiometric Calcium Measurement with Fura Dyes cluster_0 Low Intracellular [Ca²⁺] cluster_1 High Intracellular [Ca²⁺] LowCa Low [Ca²⁺] Fura_unbound Fura (unbound) LowCa->Fura_unbound Predominant state Excitation380_low Excitation at 380 nm Fura_unbound->Excitation380_low Emission510_low High Emission at 510 nm Excitation380_low->Emission510_low Ratio Ratio (340 nm / 380 nm) Emission510_low->Ratio HighCa High [Ca²⁺] Fura_bound Fura (Ca²⁺-bound) HighCa->Fura_bound Predominant state Excitation340_high Excitation at 340 nm Fura_bound->Excitation340_high Emission510_high High Emission at 510 nm Excitation340_high->Emission510_high Emission510_high->Ratio LowRatio Low Ratio Ratio->LowRatio Correlates with Low [Ca²⁺] HighRatio High Ratio Ratio->HighRatio Correlates with High [Ca²⁺]

Caption: Ratiometric measurement principle of Fura dyes.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Materials and Reagents
ReagentPurposeTypical Concentration
This compound, AM or Fura-2, AMRatiometric calcium indicator1-10 µM
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)Solvent for this compound, AM stock solutionN/A
Pluronic F-127Dispersing agent to aid dye loading0.02-0.04%
Hanks' Balanced Salt Solution (HBSS) or other physiological bufferBuffer for cell washing and imagingN/A
Probenecid (B1678239) (optional)Anion-exchange inhibitor to prevent dye leakage1-2.5 mM
Ionomycin or other calcium ionophoreFor determining Rmax (maximum fluorescence ratio)5-10 µM
EGTACalcium chelator for determining Rmin (minimum fluorescence ratio)10 mM
II. Step-by-Step Procedure

A. Cell Preparation

  • Seed cells on glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.[3]

  • Culture cells to the desired confluency (typically 70-90%). Cell health is critical for successful dye loading and accurate measurements.

  • For some cell types, coating the coverslips with an extracellular matrix component (e.g., poly-L-lysine, fibronectin, or laminin) may be necessary to promote adherence.[3]

B. Dye Loading

  • Prepare this compound, AM Stock Solution: Dissolve this compound, AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[7] Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. A common loading buffer consists of a physiological saline solution (like HBSS) containing this compound, AM (final concentration of 1-10 µM) and Pluronic F-127 (final concentration of 0.02-0.04%). The addition of probenecid (1-2.5 mM) can help to prevent dye leakage from the cells.[8]

    • Note: First, mix the this compound, AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting in the buffer to prevent precipitation of the dye.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells gently with pre-warmed physiological buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C.[3][4] The optimal loading time and temperature should be determined empirically for each cell type. Incubation at 37°C may lead to dye compartmentalization in organelles.[7]

    • Protect the cells from light during the incubation period.

  • Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

  • De-esterification: Allow the cells to incubate in the physiological buffer for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases. This step is crucial for the dye to become calcium-sensitive.

C. Imaging

  • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately with light at approximately 340 nm and 380 nm.

  • Collect the emitted fluorescence at approximately 510 nm.

  • Acquire images at a suitable frame rate, depending on the kinetics of the calcium signals being studied.

  • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.[6]

D. Data Analysis and Calibration

  • For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation to the fluorescence intensity from the 380 nm excitation (F340/F380).

  • To convert the ratio values into intracellular calcium concentrations, a calibration is required. The most common formula is the Grynkiewicz equation:[9][10] [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    • Kd: The dissociation constant of the dye for Ca²⁺. This value can be influenced by temperature, pH, and viscosity.

    • R: The measured 340/380 fluorescence ratio.

    • Rmin: The 340/380 ratio in the absence of calcium. This is determined by adding a calcium chelator like EGTA.

    • Rmax: The 340/380 ratio at saturating calcium concentrations. This is determined by adding a calcium ionophore like ionomycin.

    • Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturated conditions, respectively.

III. Experimental Workflow Diagram

G This compound Calcium Imaging Experimental Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_seeding Seed cells on coverslips cell_culture Culture to desired confluency cell_seeding->cell_culture prepare_loading_buffer Prepare this compound, AM loading buffer wash_cells_pre Wash cells with buffer prepare_loading_buffer->wash_cells_pre incubate_dye Incubate with this compound, AM wash_cells_pre->incubate_dye wash_cells_post Wash to remove excess dye incubate_dye->wash_cells_post deesterification Allow for de-esterification wash_cells_post->deesterification mount_on_microscope Mount on microscope set_imaging_params Set excitation (340/380 nm) and emission (510 nm) mount_on_microscope->set_imaging_params acquire_images Acquire time-lapse images set_imaging_params->acquire_images calculate_ratio Calculate 340/380 ratio calibration Perform calibration (Rmin, Rmax) calculate_ratio->calibration calculate_ca_concentration Calculate [Ca²⁺] using Grynkiewicz equation calibration->calculate_ca_concentration

Caption: Step-by-step experimental workflow for this compound calcium imaging.

Quantitative Data Summary

ParameterValueNotes
Fura-2 Spectral Properties
Excitation (Ca²⁺ bound)~340 nm[1][4]
Excitation (Ca²⁺ free)~380 nm[1][4]
Emission~510 nm[1][3]
Recommended Concentrations & Conditions
This compound/Fura-2, AM Stock Concentration1-5 mM in DMSO[7]
This compound/Fura-2, AM Working Concentration1-10 µM[3][11]
Pluronic F-127 Concentration0.02-0.04%[8]
Loading Incubation Time30-60 minutes[3][4]
Loading TemperatureRoom Temperature or 37°C[3][4]
De-esterification Time~30 minutes

Note on this compound: While the spectral properties of this compound are very similar to Fura-2, it is always recommended to consult the manufacturer's specifications for the exact excitation and emission maxima. The dissociation constant (Kd) for this compound may also differ from Fura-2, which will be a critical parameter for the accurate calculation of intracellular calcium concentrations.

Conclusion

This protocol provides a comprehensive guide for performing ratiometric intracellular calcium measurements using this compound. By following these steps and optimizing the parameters for your specific experimental setup, you can obtain reliable and quantifiable data on cellular calcium dynamics. The ratiometric approach offered by Fura dyes remains a gold standard in the field, enabling researchers to investigate the intricate role of calcium signaling in a wide array of biological processes.

References

Application Notes and Protocols for F-PE3 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3 is a ratiometric calcium indicator that is an analog of Fura-2. It is designed to be more resistant to leakage from cells, making it particularly well-suited for long-term calcium imaging studies in primary neuron cultures. Like Fura-2, this compound exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for the determination of intracellular calcium concentrations by measuring the ratio of fluorescence intensities at two different excitation wavelengths.[1] This ratiometric measurement corrects for variations in dye concentration, illumination intensity, and optical path length, providing more accurate and reliable data.[1][2]

These application notes provide a comprehensive guide to using this compound AM for calcium imaging in primary neuron cultures, covering everything from the initial cell culture to data analysis and troubleshooting.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound in primary neuron cultures. These values are derived from protocols for the closely related Fura-2 AM and should be optimized for your specific cell type and experimental conditions.

ParameterRecommended ValueNotes
This compound AM Stock Solution 1-4 mM in dry DMSOPrepare fresh for each experiment.[3] Vortex thoroughly for at least 10 minutes to ensure the dye is fully dissolved.[3] Pluronic F-127 (20% in DMSO) can be added to the stock solution to aid in dye loading.[3]
Working Concentration 1-5 µMThe optimal concentration should be determined empirically. Higher concentrations can lead to cytotoxicity and calcium buffering.
Incubation Time 30-60 minutesLonger incubation times may be required for complete de-esterification but can also increase the risk of cytotoxicity.[4]
Incubation Temperature 37°CIncubation at 37°C generally facilitates faster loading and de-esterification.[4]
Excitation Wavelengths 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free)These are the standard excitation wavelengths for ratiometric imaging with Fura dyes.[1][2]
Emission Wavelength ~510 nmThe emission peak for both the Ca²⁺-bound and Ca²⁺-free forms of the dye.[1][2]
Spectral PropertiesWavelength (nm)
Excitation (Ca²⁺-bound) ~340
Excitation (Ca²⁺-free) ~380
Emission ~510

Experimental Protocols

I. Preparation of Primary Neuron Cultures

This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) mouse or rat pups

  • Dissection medium (e.g., ice-cold Hibernate®-A)

  • Enzyme dissociation solution (e.g., papain or trypsin)

  • Enzyme inhibitor solution

  • Neuronal culture medium (e.g., Neurobasal® medium supplemented with B-27® supplement and GlutaMAX™ supplement)

  • Poly-D-lysine or poly-L-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Coat Culture Vessels: Coat culture plates or coverslips with poly-D-lysine or poly-L-lysine solution overnight at 37°C. The following day, wash the vessels three times with sterile water and allow them to dry completely.

  • Dissection: Sacrifice pregnant rodents according to institutional guidelines. Dissect embryos and place the brains in ice-cold dissection medium. Under a dissecting microscope, carefully remove the meninges from the cortices or hippocampi.

  • Enzymatic Digestion: Transfer the dissected tissue to a tube containing the enzyme dissociation solution and incubate at 37°C for the recommended time (typically 15-30 minutes).

  • Trituration: After incubation, carefully remove the enzyme solution and wash the tissue with neuronal culture medium containing an enzyme inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating: Determine the cell density using a hemocytometer. Plate the neurons onto the coated culture vessels at the desired density in pre-warmed neuronal culture medium.

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 2-3 days.

II. This compound AM Loading

This protocol describes the loading of this compound AM into primary neurons for calcium imaging.

Materials:

  • Primary neuron cultures on glass-bottom dishes or coverslips

  • This compound AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO, optional)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol (B47542) red-free)[4]

Procedure:

  • Prepare this compound AM Stock Solution: For a 4 mM stock solution, dissolve 50 µg of this compound AM in 9 µL of dry DMSO and 1 µL of 20% Pluronic F-127.[3] Vortex vigorously for at least 10 minutes.[3] Store any unused stock solution desiccated and protected from light at -20°C.

  • Prepare Loading Solution: Dilute the this compound AM stock solution in imaging buffer to a final working concentration of 1-5 µM. The optimal concentration needs to be determined empirically for your specific neurons.

  • Dye Loading: Remove the culture medium from the neurons and wash them once with imaging buffer. Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4]

  • Wash and De-esterification: After incubation, wash the cells twice with fresh imaging buffer to remove excess dye. Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark before imaging. This step is crucial for the dye to become calcium-sensitive.

III. Ratiometric Calcium Imaging

This protocol outlines the procedure for acquiring ratiometric calcium imaging data from this compound-loaded neurons.

Materials:

  • This compound loaded primary neuron cultures

  • Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.

  • Agonists or antagonists for stimulating neuronal activity (e.g., glutamate, NMDA, KCl)

Procedure:

  • Microscope Setup: Place the dish or coverslip with the loaded neurons on the microscope stage.

  • Image Acquisition: Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm. The emission should be collected at approximately 510 nm.[1][2]

  • Baseline Recording: Record a stable baseline fluorescence ratio (F340/F380) for a few minutes before applying any stimulus.

  • Stimulation: Apply the desired stimulus (e.g., by puff application or perfusion) while continuously acquiring images.

  • Post-Stimulation Recording: Continue recording after the stimulus has been removed to observe the return to baseline calcium levels.

  • Phototoxicity Prevention: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[4] It is also recommended to use a neutral density filter.[4]

IV. Data Analysis

The primary output of a ratiometric calcium imaging experiment is the ratio of the fluorescence intensities at the two excitation wavelengths (Ratio = F340 / F380). This ratio is proportional to the intracellular calcium concentration.

Steps for Data Analysis:

  • Background Subtraction: For each image, subtract the background fluorescence from a region of interest (ROI) that does not contain any cells.

  • ROI Selection: Select ROIs corresponding to the cell bodies of individual neurons.

  • Calculate Ratio: For each ROI at each time point, calculate the ratio of the background-subtracted fluorescence intensity at 340 nm to that at 380 nm.

  • Data Plotting: Plot the ratio over time to visualize the changes in intracellular calcium concentration.

  • (Optional) Conversion to [Ca²⁺]: To convert the ratio to an absolute calcium concentration, a calibration is required using the Grynkiewicz equation:[4]

    [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)

    Where:

    • Kd: The dissociation constant of this compound for Ca²⁺.

    • R: The measured fluorescence ratio (F340/F380).

    • Rmin: The ratio in the absence of calcium (determined using a calcium chelator like EGTA).

    • Rmax: The ratio at saturating calcium concentrations (determined using a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium).

    • F_free_380 / F_bound_380: The ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Imaging Imaging cluster_Analysis Data Analysis Culture Primary Neuron Culture Loading This compound AM Loading Culture->Loading Incubate cells Deesterification De-esterification Loading->Deesterification Wash & incubate Acquisition Image Acquisition (340/380nm excitation) Deesterification->Acquisition Ready for imaging Stimulation Neuronal Stimulation Acquisition->Stimulation Record baseline Ratio Calculate F340/F380 Ratio Acquisition->Ratio Analyze images Stimulation->Acquisition Record response Concentration Convert to [Ca²⁺] (optional) Ratio->Concentration

Caption: Experimental workflow for this compound calcium imaging in primary neurons.

Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Depolarization Membrane Depolarization NMDA_R->Depolarization VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream activates Depolarization->VGCC activates

Caption: Glutamate-NMDA receptor-mediated calcium signaling pathway in neurons.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Incomplete de-esterification of this compound AM.- Low dye loading concentration.- Photobleaching.- Increase the de-esterification time.- Optimize the this compound AM working concentration.- Reduce excitation light intensity and exposure time. Use a neutral density filter.[4]
High background fluorescence - Incomplete removal of extracellular dye.- Use of phenol red-containing imaging buffer.- Ensure thorough washing after dye loading.- Use phenol red-free imaging buffer.[4]
Uneven dye loading - Cells are not healthy or are detaching.- Inadequate mixing of the loading solution.- Ensure cells are well-adhered and healthy before loading.- Vortex the this compound AM loading solution thoroughly before application.
No response to stimulus - Cells are not viable.- Stimulus is not effective.- Dye is not properly loaded or de-esterified.- Check cell viability with a viability stain.- Verify the concentration and activity of your stimulus.- Re-optimize the dye loading and de-esterification protocol.
Ratio changes are noisy or unstable - Low signal-to-noise ratio.- Phototoxicity causing cell stress.- Increase the exposure time or binning on the camera.- Reduce the frequency of image acquisition and the intensity of the excitation light.[4]

References

Application Notes and Protocols for Fura-PE3 Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fura-PE3

This compound, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely used Fura-2, this compound retains the advantageous spectral properties that allow for ratiometric imaging while offering a significant improvement in cellular retention.[1] One of the primary challenges with traditional calcium indicators like Fura-2 is their propensity to leak from the cell cytoplasm and become compartmentalized within organelles over time. This compound is specifically designed to resist this leakage, enabling more stable and prolonged measurements of cytosolic calcium levels, which is particularly beneficial for long-term experiments.[1][2][3]

Upon binding to Ca²⁺, this compound exhibits a shift in its excitation spectrum. The dye is excited at two different wavelengths, typically 340 nm and 380 nm, while emission is monitored at a single wavelength, around 510 nm. The ratio of the fluorescence intensities emitted upon excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound) is used to calculate the intracellular calcium concentration. This ratiometric measurement method effectively minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.[1][4]

Quantitative Data and Spectral Properties

Summarized below are the key quantitative parameters for this compound. Due to the limited availability of specific photophysical data for this compound in the provided search results, values for Fura-2 are included for comparison, as this compound is designed to have similar spectral properties. Researchers are advised to perform their own in situ calibration for the most accurate quantitative measurements.

PropertyThis compoundFura-2 (for comparison)
Excitation Wavelength (Ca²⁺-bound) ~335 nm[5]~335 nm[6]
Excitation Wavelength (Ca²⁺-free) ~364 nm[5]~363 nm[6]
Emission Wavelength ~495-502 nm[5]~510 nm[6][7]
Dissociation Constant (Kd) for Ca²⁺ Not explicitly found in search results. Often considered similar to Fura-2. In situ calibration is highly recommended.~145 nM (in vitro)[6]
Extinction Coefficient (ε) Not explicitly found in search results.27,000 M⁻¹cm⁻¹ at 363 nm (Ca²⁺-free) and 35,000 M⁻¹cm⁻¹ at 335 nm (Ca²⁺-bound)[6]
Quantum Yield (Φ) Not explicitly found in search results.0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound)[3]

This compound Signaling Pathway

The following diagram illustrates the principle of intracellular calcium measurement using this compound AM.

Fura_PE3_Signaling cluster_cell Cell Fura_PE3_AM_outside This compound AM (Membrane Permeant) Fura_PE3_inside This compound (Membrane Impermeant) Fura_PE3_AM_outside->Fura_PE3_inside Diffusion across cell membrane Esterases Intracellular Esterases Fura_PE3_inside->Esterases Fluorescence Fluorescence Emission (~510 nm) Fura_PE3_inside->Fluorescence Excitation at 380 nm Esterases->Fura_PE3_inside Hydrolysis of AM ester Ca_free Free Ca²⁺ Fura_PE3_Ca This compound-Ca²⁺ Complex Fura_PE3_Ca->Fluorescence Excitation at 340 nm Fura_PE3_insideCa_free Fura_PE3_insideCa_free Fura_PE3_insideCa_free->Fura_PE3_Ca Binding

Caption: this compound AM cellular loading and calcium binding.

Experimental Protocols

Reagent Preparation and Storage
  • This compound AM Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][8]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots desiccated and protected from light at -20°C. Under these conditions, the AM ester should be stable for several months.[5]

  • Pluronic F-127 Stock Solution:

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[8]

    • This solution can be stored at room temperature. It may solidify at lower temperatures and can be warmed to dissolve.

  • Loading Buffer:

    • Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).[9] Avoid amine-containing buffers like Tris.[5]

Cell Loading with this compound AM

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on coverslips or in multi-well imaging plates to allow for microscopic observation. Ensure cells are healthy and adhere well to the substrate.[10]

  • Prepare Loading Solution:

    • On the day of the experiment, thaw an aliquot of the this compound AM stock solution.

    • For a final loading concentration of 1-5 µM this compound AM, dilute the stock solution into the loading buffer.[5]

    • To aid in the dispersion of the AM ester, you can mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the loading buffer. The final concentration of Pluronic F-127 should be around 0.02%.[8]

  • Cell Loading:

    • Remove the culture medium from the cells and wash them once with the loading buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[5] The optimal loading time and temperature should be determined empirically. Loading at room temperature may reduce dye compartmentalization.[6]

  • Washing and De-esterification:

    • After incubation, wash the cells twice with fresh, dye-free loading buffer to remove any extracellular this compound AM.[10]

    • Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

    • To reduce leakage of the de-esterified dye, an anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the buffer during and after loading.

Fluorescence Microscopy Setup and Configuration
  • Microscope: An inverted epifluorescence microscope is typically used for live-cell imaging.

  • Light Source: A light source capable of providing excitation light in the ultraviolet (UV) range is required. A xenon arc lamp or a mercury arc lamp with appropriate filters, or a dedicated LED light source are common choices.

  • Excitation Filters: A filter wheel or a similar device is necessary to rapidly switch between the two excitation wavelengths for this compound:

    • 340 nm filter (for Ca²⁺-bound this compound)

    • 380 nm filter (for Ca²⁺-free this compound)

  • Dichroic Mirror: A dichroic mirror with a cutoff around 400 nm is needed to reflect the UV excitation light towards the sample and transmit the emitted fluorescence to the detector.

  • Emission Filter: A bandpass emission filter centered around 510 nm should be used to collect the fluorescence signal from this compound.[10]

  • Objective Lens: A high numerical aperture (NA) oil or water immersion objective lens is recommended for optimal light collection and spatial resolution.

  • Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, is required to detect the fluorescence signals.

Data Acquisition and Analysis
  • Image Acquisition:

    • Acquire images of the this compound loaded cells, alternating between 340 nm and 380 nm excitation.

    • The exposure time for each wavelength should be optimized to obtain a good signal-to-noise ratio without causing significant phototoxicity or photobleaching.

  • Background Subtraction: For each image, subtract the background fluorescence measured from a region of the coverslip without any cells.

  • Ratio Calculation: Calculate the ratio (R) of the background-subtracted fluorescence intensities: R = (Intensity at 340 nm excitation) / (Intensity at 380 nm excitation)

  • Calcium Concentration Calculation: The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) Where:

    • Kd: The dissociation constant of this compound for Ca²⁺. This should be determined experimentally in your system.

    • R: The measured fluorescence ratio.

    • Rmin: The ratio in the absence of Ca²⁺ (determined during calibration).

    • Rmax: The ratio at saturating Ca²⁺ concentrations (determined during calibration).

    • F_free_380 / F_bound_380: The ratio of fluorescence intensities at 380 nm excitation for Ca²⁺-free and Ca²⁺-bound dye, respectively (determined during calibration).

In Situ Calibration Protocol

To obtain accurate quantitative [Ca²⁺]i measurements, it is essential to perform an in situ calibration of this compound in the same cell type and under the same experimental conditions.

  • Determine Rmin:

    • At the end of an experiment, expose the cells to a calcium-free buffer containing a calcium chelator such as EGTA (e.g., 5 mM).

    • Add a calcium ionophore (e.g., 1 µM ionomycin) to allow the intracellular and extracellular calcium concentrations to equilibrate.

    • Measure the 340/380 nm fluorescence ratio; this value represents Rmin.

  • Determine Rmax:

    • Wash the cells and expose them to a buffer containing a high concentration of calcium (e.g., 10 mM CaCl₂).

    • Add the calcium ionophore (e.g., 1 µM ionomycin).

    • Measure the 340/380 nm fluorescence ratio; this value represents Rmax.

  • Determine F_free_380 / F_bound_380:

    • Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax determination steps. The ratio of these values gives F_free_380 / F_bound_380.

Experimental Workflow

The following diagram outlines the key steps in a this compound calcium imaging experiment.

Fura_PE3_Workflow Start Start Cell_Culture Cell Culture and Plating Start->Cell_Culture Prepare_Reagents Prepare this compound AM and Loading Buffer Cell_Culture->Prepare_Reagents Cell_Loading Load Cells with this compound AM Prepare_Reagents->Cell_Loading Wash_Deester Wash and De-esterify Cell_Loading->Wash_Deester Microscopy_Setup Microscopy Setup and Configuration Wash_Deester->Microscopy_Setup Image_Acquisition Acquire 340nm and 380nm Fluorescence Images Microscopy_Setup->Image_Acquisition Data_Analysis Background Subtraction and Ratio Calculation Image_Acquisition->Data_Analysis Calibration In Situ Calibration (Rmin, Rmax) Data_Analysis->Calibration Ca_Calculation Calculate Intracellular Calcium Concentration Calibration->Ca_Calculation End End Ca_Calculation->End

Caption: Experimental workflow for this compound calcium imaging.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the this compound AM loading concentration or incubation time.

    • Ensure the DMSO used for the stock solution is anhydrous.

    • Check the alignment and intensity of the light source.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Use a high-quality, low-fluorescence imaging medium.

  • Dye Compartmentalization:

    • Lower the loading temperature (e.g., to room temperature).

    • Reduce the loading time.

  • Rapid Dye Leakage:

    • Although this compound is leakage-resistant, some leakage may still occur. Use an anion transport inhibitor like probenecid.

By following these detailed protocols and guidelines, researchers can effectively utilize this compound for robust and accurate measurements of intracellular calcium dynamics.

References

Application Note: Accurate Determination of Intracellular Calcium Concentration using Fura-PE3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a universal second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1] The ability to accurately measure intracellular calcium concentration ([Ca²⁺]i) is crucial for understanding these physiological and pathophysiological events. Fluorescent indicators are powerful tools for this purpose, and among them, ratiometric dyes offer significant advantages for quantitative measurements.[2]

Fura-PE3, a derivative of Fura-2, is a ratiometric fluorescent Ca²⁺ indicator designed for improved intracellular retention.[3][4] Like its predecessor, this compound undergoes a spectral shift upon binding to Ca²⁺. This property allows for the ratio of fluorescence intensities at two different excitation wavelengths to be calculated, providing a quantitative measure of [Ca²⁺]i that is largely independent of variations in dye concentration, cell thickness, photobleaching, and dye leakage.[2][5] This application note provides a detailed protocol for using this compound to calculate intracellular calcium concentration, from cell loading to the final calculation using the Grynkiewicz equation.

Principle of Ratiometric Measurement with this compound

This compound exhibits a Ca²⁺-dependent shift in its excitation spectrum. When unbound to calcium, its excitation maximum is approximately 364 nm.[3] Upon binding Ca²⁺, the excitation maximum shifts to around 335 nm.[3] In practice, the dye is typically excited at ~340 nm and ~380 nm.[5][6] The fluorescence emission is monitored at a single wavelength, typically around 510 nm.[7][8]

The ratio of the fluorescence emission intensity when excited at 340 nm (Ca²⁺-bound) to the intensity when excited at 380 nm (Ca²⁺-free) is directly proportional to the intracellular calcium concentration.[7] This ratiometric approach provides a robust method for quantifying [Ca²⁺]i.[2]

G This compound Ratiometric Measurement Principle cluster_excitation Excitation Light Source cluster_cell Cell with this compound cluster_detection Detection Excitation340 340 nm (Binds Ca²⁺) FuraPE3 This compound Excitation340->FuraPE3 Excitation 1 Excitation380 380 nm (Ca²⁺-free) Excitation380->FuraPE3 Excitation 2 Detector Emission Detector (~510 nm) FuraPE3->Detector Fluorescence Emission RatioCalc Calculate Ratio (F340 / F380) Detector->RatioCalc

This compound Ratiometric Measurement Principle

Quantitative Data Summary

Accurate calculation of [Ca²⁺]i requires precise knowledge of the spectral properties of this compound and the parameters used in the Grynkiewicz equation.

Table 1: Spectral Properties of this compound

Property Wavelength (nm) Condition
Excitation Maximum (λex) ~335 Ca²⁺-Saturated
Excitation Maximum (λex) ~364 Ca²⁺-Free
Emission Maximum (λem) ~495 - 502 Ca²⁺-Saturated / Ca²⁺-Free
Ratiometric Excitation 1 340 Ca²⁺-Bound Measurement
Ratiometric Excitation 2 380 Ca²⁺-Free Measurement
Ratiometric Emission 510 Common Detection Wavelength

Data sourced from Interchim and Abcam product information.[3][8]

Table 2: Parameters for the Grynkiewicz Equation

Parameter Description Typical Value (this compound) Method of Determination
R Experimental fluorescence ratio (F340/F380). Variable Measured during the experiment.
Rmin Fluorescence ratio in a zero Ca²⁺ environment. ~0.3 - 0.8 In situ calibration with ionophore + EGTA.
Rmax Fluorescence ratio in a Ca²⁺-saturating environment. ~5 - 15 In situ calibration with ionophore + saturating Ca²⁺.
Kd Dissociation constant for Ca²⁺ binding. ~204 nM (at pH 7.3) Determined from titration experiments.[4]
Sf2/Sb2 Ratio of fluorescence at 380 nm for Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) forms. ~2 - 8 Determined during in situ calibration.

Parameter value ranges are typical and should be determined empirically for each experimental setup.[9]

Experimental Protocols

Protocol 1: Cell Loading with this compound AM

This protocol describes the loading of cells with the membrane-permeant acetoxymethyl (AM) ester form of this compound. Inside the cell, esterases cleave the AM group, trapping the active indicator in the cytoplasm.[3][7]

Materials:

  • This compound AM (Fura-2 Leakage Resistant, AM)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 20% (w/v) solution in DMSO

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer), pH 7.4.[10]

  • Probenecid (B1678239) (optional, for reducing leakage)[6]

Procedure:

  • Prepare a 1-10 mM this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO.[3] Store desiccated at -20°C, protected from light.[3][10]

  • Prepare Loading Buffer: a. On the day of the experiment, warm the this compound AM stock solution to room temperature. b. To improve solubility, mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[3] c. Dilute the this compound AM/Pluronic mixture into the physiological buffer to a final working concentration of 1-5 µM.[3] The optimal concentration should be determined empirically for each cell type. d. If using probenecid to reduce leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][7]

  • Cell Loading: a. Culture cells on coverslips or in microplates appropriate for fluorescence imaging. b. Remove the culture medium and wash the cells gently with the physiological buffer.[8] c. Add the this compound AM loading buffer to the cells. d. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[3][6] Incubation at lower temperatures may reduce dye compartmentalization.[11]

  • Wash and De-esterification: a. Remove the loading buffer and wash the cells twice with fresh physiological buffer to remove extracellular dye.[7] b. Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[7]

Protocol 2: Intracellular Calcium Measurement

Instrumentation:

  • A fluorescence imaging system (microscope) or a fluorometer (plate reader) equipped with:

    • An excitation light source capable of rapidly alternating between 340 nm and 380 nm.[2]

    • An emission filter centered around 510 nm.[7]

    • Software capable of recording fluorescence intensities at both excitation wavelengths and calculating their ratio.

Procedure:

  • Mount the coverslip with loaded cells onto the microscope stage or place the microplate into the reader.

  • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

  • Acquire baseline fluorescence images or readings, alternating between the two excitation wavelengths.

  • Apply the experimental stimulus (e.g., agonist, drug) to the cells.

  • Record the changes in fluorescence intensity at both wavelengths over time.

  • The instrument's software will calculate the ratio (R = F340/F380) for each time point after subtracting background fluorescence.[9]

Protocol 3: In Situ Calibration for Rmin, Rmax, and Sf2/Sb2

To convert the fluorescence ratio (R) into an absolute calcium concentration, calibration is required.[8][9] This is typically performed at the end of each experiment using the same cells.

Materials:

  • Calcium ionophore (e.g., 5-10 µM Ionomycin)

  • Ca²⁺-free buffer (physiological buffer with 5-10 mM EGTA)

  • Ca²⁺-saturating buffer (physiological buffer with 1-10 mM CaCl₂)

Procedure:

  • Determine Rmax: At the end of the experiment, add the calcium ionophore (e.g., Ionomycin) followed by the Ca²⁺-saturating buffer to the cells. This will clamp the intracellular Ca²⁺ at a high, saturating level. Record the stable, maximum fluorescence ratio (F340/F380); this is Rmax .[9]

  • Determine Rmin: Remove the high Ca²⁺ solution and perfuse the cells with the Ca²⁺-free buffer containing the ionophore and EGTA. This will chelate all available Ca²⁺, reducing the intracellular concentration to near zero. Record the stable, minimum fluorescence ratio; this is Rmin .[9]

  • Determine Sf2/Sb2: This value is the ratio of fluorescence intensities measured at the second excitation wavelength (380 nm) under Ca²⁺-free (F380_min) and Ca²⁺-saturating (F380_max) conditions.[12]

    • Sf2 is the background-corrected fluorescence value at 380 nm excitation in the presence of EGTA (from the Rmin step).

    • Sb2 is the background-corrected fluorescence value at 380 nm excitation in the presence of saturating Ca²⁺ (from the Rmax step).

    • Calculate Sf2/Sb2 .

Protocol 4: Calculation of Intracellular Calcium Concentration

The intracellular free calcium concentration, [Ca²⁺]i, is calculated using the Grynkiewicz equation:[13][14][15]

[Ca²⁺]i = Kd × (Sf2/Sb2) × [(R - Rmin) / (Rmax - R)]

Procedure:

  • For each experimental time point, use the measured ratio R .

  • Use the empirically determined values for Rmin , Rmax , and Sf2/Sb2 from the calibration protocol.

  • Use the known dissociation constant (Kd ) for this compound (~204 nM at physiological pH).[4]

  • Insert these values into the Grynkiewicz equation to calculate the [Ca²⁺]i in nM for each data point.

Visualized Workflows and Pathways

G Experimental Workflow for [Ca²⁺]i Measurement cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_calc Calculation A Prepare this compound AM Stock Solution (DMSO) B Prepare Loading Buffer (1-5 µM this compound AM, Pluronic F-127) A->B C Load Cells (30-60 min) B->C D Wash & De-esterify (20-30 min) C->D E Measure Baseline Ratio (F340/F380) D->E F Apply Stimulus & Record Ratio Change (R) E->F G Determine Rmax (Ionomycin + High Ca²⁺) F->G H Determine Rmin (Ionomycin + EGTA) G->H I Determine Sf2/Sb2 (from F380 at Rmax/Rmin) H->I J Calculate [Ca²⁺]i using Grynkiewicz Equation I->J

Workflow for [Ca²⁺]i Measurement with this compound

G Generic GPCR-Mediated Ca²⁺ Signaling Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Release->Ca_Increase

Generic GPCR-Mediated Ca²⁺ Signaling Pathway

References

Application Notes and Protocols for Fura-PE3/AM De-esterification in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant AM, is a ratiometric fluorescent indicator used for the quantification of intracellular calcium concentration ([Ca²⁺]i).[1][2] Like its predecessor Fura-2 AM, this compound AM is a cell-permeant acetoxymethyl (AM) ester. This lipophilic form allows the dye to readily cross the plasma membrane of living cells. Once inside the cell, cytosolic esterases cleave the AM groups, a process known as de-esterification. This cleavage traps the active, calcium-sensitive form of the dye, this compound, within the cytoplasm. The key advantage of this compound is its improved intracellular retention compared to Fura-2, minimizing dye leakage during experiments.[2][3]

The efficiency of de-esterification is a critical step for accurate [Ca²⁺]i measurements as only the fully de-esterified form of the dye is responsive to calcium. This process is dependent on several factors, including the cell type, intracellular esterase activity, incubation time, and temperature. These notes provide a comprehensive guide to understanding and optimizing the de-esterification of this compound/AM in live cells.

Principle of De-esterification

The AM ester groups mask the carboxyl groups of the this compound molecule, rendering it electrically neutral and membrane-permeable. Intracellular non-specific esterases hydrolyze these AM esters, regenerating the carboxyl groups. This imparts a negative charge to the this compound molecule, making it membrane-impermeant and trapping it within the cell. The rate of this enzymatic reaction can vary significantly between different cell types.[4][5] Incomplete de-esterification can lead to a population of dye molecules that are unresponsive to calcium, resulting in an underestimation of [Ca²⁺]i.

Data Presentation: Recommended Loading and De-esterification Parameters

The following tables summarize the general parameters for loading this compound/AM and allowing for its de-esterification. These values are primarily based on protocols for the closely related Fura-2 AM and should be optimized for your specific cell type and experimental conditions.[3][6]

Table 1: Reagent Preparation and Storage

ReagentPreparationStorage
This compound/AM Stock Solution Prepare a 1 to 5 mM stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[7]Store in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]
Pluronic® F-127 Stock Solution Prepare a 20% (w/v) stock solution in high-quality, anhydrous DMSO.Store at room temperature. If precipitation occurs, warm to ~40°C and vortex to redissolve.
Loading Buffer Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer with a pH of 7.2-7.4. Avoid amine-containing buffers like Tris.[3]Prepare fresh or store at 4°C. Warm to the desired experimental temperature before use.
Probenecid (B1678239) Stock Solution (Optional) Prepare a 100-250 mM stock solution in a suitable solvent (e.g., 1N NaOH, then neutralize).Store as recommended by the manufacturer.

Table 2: Experimental Parameters for Cell Loading and De-esterification

ParameterGeneral RangeNotes
This compound/AM Working Concentration 1 - 5 µM[3]The optimal concentration is cell-type dependent and should be determined empirically to ensure adequate signal without causing cytotoxicity.
Pluronic® F-127 Final Concentration 0.02 - 0.04% (w/v)Aids in the dispersion of this compound/AM in aqueous media.[3]
Loading Incubation Time 15 - 60 minutes[3]Should be optimized for each cell type.
Loading Incubation Temperature 20 - 37°C[3]Lowering the temperature can sometimes reduce compartmentalization of the dye into organelles.
De-esterification Time 20 - 60 minutesA crucial step to allow for complete hydrolysis of the AM ester by intracellular esterases. This time is highly cell-type dependent.
De-esterification Temperature Room temperature or 37°CIt is best to match the temperature of your planned experiment.
Probenecid Final Concentration (Optional) 1 - 2.5 mM[8]An anion-exchange pump inhibitor that can reduce the leakage of the de-esterified dye from the cells.

Experimental Protocols

The following are generalized protocols for loading this compound/AM into adherent and suspension cells. It is critical to empirically determine the optimal loading and de-esterification times for your specific cell type.

Protocol 1: Loading Adherent Cells with this compound/AM
  • Cell Preparation: Plate cells on coverslips or in microplates and grow to the desired confluency (typically 70-90%).

  • Prepare Loading Solution:

    • Warm the required volume of Loading Buffer to your desired incubation temperature.

    • In a separate microfuge tube, mix an equal volume of this compound/AM stock solution and 20% Pluronic® F-127 stock solution.

    • Dilute this mixture into the pre-warmed Loading Buffer to achieve the desired final this compound/AM concentration (e.g., 1-5 µM). If using probenecid, add it to the final loading solution.

    • Vortex the final loading solution thoroughly.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed Loading Buffer (without the dye).

    • Aspirate the wash buffer and add the prepared loading solution to the cells.

    • Incubate for 15-60 minutes at 20-37°C, protected from light.

  • Washing and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells twice with fresh, pre-warmed Loading Buffer (without the dye).

    • Add fresh, pre-warmed Loading Buffer to the cells.

    • Incubate for an additional 20-60 minutes at room temperature or 37°C to allow for complete de-esterification of the intracellular this compound/AM.

  • Imaging: Proceed with fluorescence imaging, exciting at approximately 340 nm and 380 nm and measuring the emission at ~510 nm.

Protocol 2: Loading Suspension Cells with this compound/AM
  • Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the cells in pre-warmed Loading Buffer at an appropriate density.

  • Prepare Loading Solution: Prepare as described in Protocol 1.

  • Cell Loading:

    • Add the this compound/AM loading solution to the cell suspension to achieve the desired final concentration.

    • Incubate for 15-60 minutes at 20-37°C with gentle agitation, protected from light.

  • Washing and De-esterification:

    • Centrifuge the cell suspension to pellet the cells and remove the supernatant.

    • Wash the cells by resuspending them in fresh, pre-warmed Loading Buffer and centrifuging again. Repeat this wash step twice.

    • Resuspend the final cell pellet in fresh Loading Buffer.

    • Incubate for an additional 20-60 minutes at room temperature or 37°C to allow for complete de-esterification.

  • Imaging: Proceed with fluorescence measurements.

Mandatory Visualizations

G cluster_0 Experimental Workflow Prepare Cells Prepare Cells Prepare Loading Solution Prepare Loading Solution Prepare Cells->Prepare Loading Solution Incubate with Loading Solution Incubate with Loading Solution Prepare Loading Solution->Incubate with Loading Solution 15-60 min 20-37°C Wash Cells (x2) Wash Cells (x2) Incubate with Loading Solution->Wash Cells (x2) Incubate for De-esterification Incubate for De-esterification Wash Cells (x2)->Incubate for De-esterification 20-60 min RT or 37°C Fluorescence Measurement Fluorescence Measurement Incubate for De-esterification->Fluorescence Measurement Ex: 340/380 nm Em: ~510 nm

Caption: Experimental workflow for this compound/AM loading and de-esterification in live cells.

G cluster_0 GPCR Signaling Pathway Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to receptor Ca2+ Ca2+ ER->Ca2+ releases Cellular Response Cellular Response Ca2+->Cellular Response triggers

Caption: A typical GPCR signaling pathway leading to intracellular calcium release, which can be monitored using this compound.

Optimizing De-esterification Time

The provided 20-60 minute de-esterification time is a general guideline. The optimal time can vary based on the intrinsic esterase activity of the cell type being studied.[4][5][9]

Protocol for a Time-Course Experiment to Determine Optimal De-esterification:

  • Load a population of cells with this compound/AM as described in the protocols above.

  • After the washing steps, divide the cell population into several samples.

  • Incubate the samples for different durations (e.g., 10, 20, 30, 45, 60 minutes) to allow for de-esterification.

  • At each time point, measure the baseline 340/380 nm fluorescence ratio.

  • After the baseline measurement, stimulate the cells with a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.

  • The optimal de-esterification time is the shortest incubation period that yields a stable baseline and a maximal, robust response to the ionophore.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the this compound/AM concentration or the loading incubation time.

    • Ensure the DMSO used for the stock solution is anhydrous.

    • Verify cell viability.

  • High Background Fluorescence:

    • Ensure complete removal of the loading solution by performing thorough washes.

    • Decrease the this compound/AM concentration.

  • Dye Compartmentalization:

    • If the dye appears localized to specific organelles rather than being diffuse in the cytoplasm, try lowering the loading temperature (e.g., to room temperature).

  • Rapid Dye Leakage:

    • Although this compound is designed to be leakage-resistant, some cell types may still actively extrude the dye. The inclusion of probenecid in the loading and final incubation buffer can help to mitigate this.[8]

By carefully considering these factors and optimizing the protocol for your specific experimental system, this compound can be a powerful tool for the precise measurement of intracellular calcium dynamics.

References

Optimal Fura-PE3 Loading Concentrations and Protocols for Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium ([Ca²⁺]i). As an acetoxymethyl (AM) ester, this compound/AM is cell-permeant and becomes active after hydrolysis by intracellular esterases, trapping the dye inside the cell. A key advantage of this compound over its predecessor, Fura-2, is its improved retention within the cytoplasm, which minimizes dye leakage and compartmentalization, thereby providing more stable and reliable long-term measurements of cytosolic calcium levels.

This document provides detailed application notes and protocols for the optimal loading of this compound/AM into various cell types. Due to the limited availability of specific protocols for this compound, the following guidelines are based on general recommendations for this compound and established protocols for the structurally similar and widely used Fura-2 AM. Researchers should use these protocols as a starting point and optimize the conditions for their specific cell type and experimental setup.

General Guidelines for this compound/AM Loading

Successful loading of this compound/AM requires careful optimization of several parameters, including dye concentration, incubation time, temperature, and the use of a non-ionic surfactant like Pluronic® F-127.

ParameterGeneral RecommendationNotes
This compound/AM Concentration 1 - 5 µMThe optimal concentration should be determined empirically for each cell type to achieve adequate signal-to-noise ratio while minimizing cytotoxicity and calcium buffering.[1]
Incubation Time 15 - 60 minutesShorter incubation times are generally preferred to reduce potential cytotoxic effects. The exact time will depend on the cell type's esterase activity and membrane permeability.[1][2]
Incubation Temperature Room Temperature (20-25°C) or 37°CLoading at room temperature can help minimize the compartmentalization of the dye into organelles.[1][3] However, some cell types, like iPSC-derived cardiomyocytes, may require incubation at 37°C.[4]
Pluronic® F-127 0.01% - 0.04% (final concentration)A non-ionic surfactant that aids in the dispersion of the water-insoluble this compound/AM in aqueous media. It is often prepared as a 20% stock solution in DMSO and mixed with the this compound/AM stock solution before dilution in the loading buffer.[1][2]
De-esterification 20 - 30 minutesAfter loading, cells should be incubated in a dye-free medium to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye inside the cell.[1][5]

Experimental Protocols

The following are detailed protocols for loading this compound/AM into different cell types. Note: These protocols are largely based on established methods for Fura-2 AM and should be optimized for this compound.

Protocol 1: Loading of Primary Neurons

Primary neurons are delicate and require careful handling. The following protocol is adapted for cultured primary neurons.

Materials:

  • This compound/AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Physiological saline solution appropriate for neurons (e.g., Tyrode's solution or Hanks' Balanced Salt Solution (HBSS) without phenol (B47542) red)

  • Cultured primary neurons on coverslips

Procedure:

  • Prepare a 1 mM this compound/AM stock solution: Dissolve 50 µg of this compound/AM in 50 µL of anhydrous DMSO. Vortex thoroughly. This stock solution can be stored at -20°C, protected from light and moisture.

  • Prepare the loading solution: For a final concentration of 2 µM this compound/AM, add 2 µL of the 1 mM stock solution and 2 µL of 20% Pluronic® F-127 to 1 mL of physiological saline. Vortex for at least one minute to ensure the dye is fully dispersed.

  • Cell Loading: a. Aspirate the culture medium from the coverslips containing the primary neurons. b. Gently wash the cells twice with the physiological saline. c. Add the loading solution to the coverslips and incubate for 30-45 minutes at 37°C in a dark incubator.

  • Washing and De-esterification: a. Remove the loading solution and gently wash the cells three times with warm (37°C) physiological saline to remove extracellular dye. b. Add fresh, warm physiological saline and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • Imaging: The cells are now ready for calcium imaging. Maintain the cells in the physiological saline during the experiment.

Protocol 2: Loading of Adherent Cultured Cell Lines (e.g., HEK293, CHO)

This protocol is suitable for robust, adherent cell lines.

Materials:

  • This compound/AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Physiological saline solution (e.g., HBSS or a HEPES-buffered saline)

  • Adherent cells cultured on coverslips or in a multi-well plate

Procedure:

  • Prepare a 1 mM this compound/AM stock solution as described in Protocol 1.

  • Prepare the loading solution: For a final concentration of 3-5 µM this compound/AM, add 3-5 µL of the 1 mM stock solution and 3-5 µL of 20% Pluronic® F-127 to 1 mL of physiological saline. Vortex thoroughly.

  • Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with the physiological saline. c. Add the loading solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and De-esterification: a. Remove the loading solution and wash the cells twice with physiological saline. b. Add fresh physiological saline and incubate for 20-30 minutes at room temperature to allow for de-esterification.

  • Imaging: The cells are now ready for imaging.

Protocol 3: Loading of Cardiomyocytes

Cardiomyocytes, whether primary or iPSC-derived, are sensitive to experimental conditions.

Materials:

  • This compound/AM

  • Anhydrous DMSO

  • Tyrode's solution

  • Isolated cardiomyocytes in suspension or plated on coverslips

Procedure:

  • Prepare a 1 mM this compound/AM stock solution as described in Protocol 1.

  • Prepare the loading solution: For freshly isolated cardiomyocytes in suspension, aim for a final concentration of 1-2 µM this compound/AM in Tyrode's solution.[5] For plated iPSC-derived cardiomyocytes, a concentration of 0.5-1 µM may be sufficient.[4] Pluronic® F-127 may not be necessary at these low dye concentrations but can be included if dispersion is an issue.[5]

  • Cell Loading (Suspension): a. Add the dissolved this compound/AM to 1 mL of the cell suspension in an Eppendorf tube. b. Mix gently by inverting the tube and wrap it in aluminum foil to protect from light. c. Incubate at room temperature for 20 minutes.[5]

  • Cell Loading (Adherent): a. Remove the culture medium and wash the plated cardiomyocytes twice with Tyrode's solution. b. Add the loading solution and incubate at 37°C for 15 minutes.[4]

  • Washing and De-esterification: a. For cells in suspension, gently pellet the cells, remove the supernatant, and resuspend in fresh Tyrode's solution. Repeat the wash step. b. For adherent cells, remove the loading solution and wash twice with Tyrode's solution. c. Allow for a 20-minute de-esterification period at room temperature before starting the experiment.[5]

Comparative Loading Conditions for Fura-2 AM (as a reference for this compound optimization)

Cell TypeFura-2 AM ConcentrationIncubation TimeIncubation TemperatureReference
Primary Cortical Neurons 1-4 µM30 minutes37°C[6]
Astrocytes 5 µM30 minutesRoom Temperature[7]
Primary Cardiomyocytes 1-2 µM20 minutesRoom Temperature[5]
iPSC-derived Cardiomyocytes 0.5-1 µM15 minutes37°C[4]
CHO Cells Not specified, but used for calcium flux assaysNot specifiedNot specified[8][9]
Equine Platelets Not specified, loaded as Fura-2 AMNot specifiedNot specified[10]

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-coupled Receptor Gq Gq Protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release Ca_release->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ER_Ca Ca²⁺ Store IP3R->ER_Ca opens ER_Ca->Ca_release Agonist Agonist Agonist->GPCR

References

Application Notes: Utilizing Pluronic® F-127 for Cellular Loading of Fura-PE3 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Measuring intracellular calcium (Ca²⁺) is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis.[1][2] Fura-PE3 AM is a fluorescent, ratiometric calcium indicator designed for this purpose. As an acetoxymethyl (AM) ester, it is membrane-permeant, allowing for loading into live cells.[3] Once inside, cytosolic esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive this compound dye.[3][4]

A significant challenge in this process is the hydrophobic nature of AM esters, which leads to poor solubility in aqueous physiological buffers.[5][6] Pluronic® F-127, a non-ionic surfactant, effectively overcomes this limitation by acting as a dispersing agent, facilitating the solubilization of this compound AM and ensuring more uniform and efficient loading into the cell population.[5][7][8] These notes provide a detailed protocol for the combined use of this compound AM and Pluronic® F-127 for robust intracellular Ca²⁺ measurement.

Component Properties and Roles

ComponentChemical NatureRole in AssayKey Properties
This compound AM Acetoxymethyl ester of a ratiometric Ca²⁺ indicatorPro-fluorophore for intracellular Ca²⁺ detectionMembrane-permeant; becomes fluorescent and Ca²⁺-responsive after hydrolysis by intracellular esterases.[3]
Pluronic® F-127 Non-ionic surfactant polyolDispersing agentFacilitates the solubilization of hydrophobic this compound AM in aqueous loading buffers.[5][7] Molecular weight of ~12,500 daltons.[5][6]
DMSO (Anhydrous) Organic solventStock solution solventUsed to prepare concentrated stock solutions of this compound AM and Pluronic® F-127.[7]
Physiological Buffer e.g., HBSS with 20 mM HEPESCell loading and washing mediumMaintains physiological pH and osmolarity for cell viability. Avoid amine-containing buffers like Tris.[3]

Spectral Properties of this compound (Post-Hydrolysis)

The key advantage of ratiometric indicators like this compound is that the ratio of fluorescence intensities at two different excitation wavelengths is used to determine Ca²⁺ concentration. This minimizes issues related to uneven dye loading, cell thickness, or photobleaching.[2][9][10]

StateExcitation Max (λex)Emission Max (λem)
Ca²⁺-free 364 nm502 nm
Ca²⁺-bound (saturating) 335 nm495 nm

Table data sourced from Interchim product information.[3]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental success.

a) this compound AM Stock Solution:

  • Dissolve this compound AM in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1-10 mM.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture.[3] Use within a week to avoid hydrolysis.[3]

b) Pluronic® F-127 Stock Solution:

  • Dissolve Pluronic® F-127 powder in anhydrous DMSO to create a 20% (w/v) stock solution.[7][11] This may require gentle heating at ~40-50°C for up to 30 minutes.[6][11]

  • Store the solution at room temperature. Do not refrigerate or freeze , as this can cause the surfactant to solidify or precipitate.[5][7][8]

  • If the solution solidifies, it can be re-dissolved by warming to 50-65°C for 5-10 minutes and vortexing until clear.[7]

Preparation of Cell Loading Solution

This protocol is a general guideline; optimal concentrations and incubation times should be determined empirically for each cell type.[5][7]

ParameterRecommended RangeNotes
Final this compound AM Conc. 1 µM - 10 µMStart with 1-5 µM.[12] Use the minimum concentration that provides adequate signal-to-noise.[5][6]
Final Pluronic® F-127 Conc. 0.02% - 0.08%The final concentration should not exceed 0.1%.[5][11]
Incubation Time 15 - 60 minutesLonger times may be needed but can increase dye compartmentalization.[7][12]
Incubation Temperature 20°C to 37°CLoading at room temperature may reduce dye sequestration into organelles.[7][12]

Procedure:

  • Warm the required physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired loading temperature (e.g., 37°C).

  • Immediately before use, mix equal volumes of the this compound AM stock solution and the 20% Pluronic® F-127 stock solution in a microcentrifuge tube.[5][7] For example, mix 5 µL of 1 mM this compound AM with 5 µL of 20% Pluronic® F-127.

  • Dilute this mixture into the pre-warmed physiological buffer to achieve the final desired dye concentration (e.g., 1-5 µM).[12] Vortex gently to mix.

Cell Loading and Measurement
  • Grow cells on a suitable substrate (e.g., coverslips, 96-well plates) to the desired confluency (typically 80-100%).[13]

  • Aspirate the cell culture medium.

  • Wash the cells once with the pre-warmed physiological buffer.

  • Add the freshly prepared cell loading solution to the cells.

  • Incubate for 15-60 minutes at the desired temperature (e.g., 37°C), protected from light.[12]

  • After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh, indicator-free buffer to remove extracellular dye.[12]

  • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.[12]

  • Proceed with fluorescence measurement using a fluorescence microscope or plate reader capable of alternating excitation at ~340 nm and ~380 nm while recording emission at ~505 nm.[2][4] The ratio of the fluorescence emission intensity from 340 nm excitation to 380 nm excitation (F340/F380) is directly related to the intracellular Ca²⁺ concentration.[4][10]

Visualized Workflows and Pathways

Component Interaction and Loading Mechanism

The following diagram illustrates the roles of the key components in the cell loading process.

G cluster_0 Reagent Preparation cluster_1 Cell Loading cluster_2 Measurement Fura_AM This compound AM Fura_Stock 1-10 mM Stock Fura_AM->Fura_Stock dissolve DMSO1 Anhydrous DMSO Pluronic Pluronic F-127 Pluronic_Stock 20% (w/v) Stock Pluronic->Pluronic_Stock dissolve DMSO2 Anhydrous DMSO Mix Mix 1:1 Fura_Stock->Mix Pluronic_Stock->Mix Loading_Solution Final Loading Solution (1-10 µM Dye, 0.02-0.08% Pluronic) Mix->Loading_Solution dilute in Buffer Physiological Buffer Cells Live Cells Loading_Solution->Cells incubate with Loaded_Cells Loaded Cells Cells->Loaded_Cells dye uptake Active_Fura Active this compound (Trapped in Cytosol) Loaded_Cells->Active_Fura hydrolyze AM esters via Esterases Intracellular Esterases Measurement Ratiometric Fluorescence Measurement (F340/F380) Active_Fura->Measurement binds Ca2+

Diagram 1: Workflow for preparing and loading cells with this compound AM using Pluronic F-127.
Example Calcium Signaling Pathway: GPCR Activation

This compound is often used to study Ca²⁺ mobilization downstream of G-protein coupled receptor (GPCR) activation. The diagram below shows a simplified Gq-coupled pathway.

G Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release IP3R->Ca_Release opens Fura This compound Signal (F340/F380 Ratio ↑) Ca_Release->Fura detected by

Diagram 2: Simplified Gq-coupled receptor signaling pathway leading to intracellular Ca²⁺ release.

References

Fura-PE3 Imaging in Brain Slices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3 is a ratiometric calcium indicator that offers significant advantages for monitoring intracellular calcium dynamics in brain slices, particularly for long-term imaging studies. As a derivative of Fura-2, this compound retains the desirable spectral properties for ratiometric imaging (excitation at 340 nm and 380 nm, emission around 510 nm) while exhibiting improved cytosolic retention and reduced compartmentalization. This makes it an ideal tool for researchers investigating neuronal signaling pathways, synaptic plasticity, and the effects of pharmacological agents on calcium homeostasis in the complex environment of brain tissue.

This document provides detailed application notes and protocols for the use of this compound acetoxymethyl (AM) ester in acute and organotypic brain slice preparations.

Advantages of this compound over Fura-2

This compound was developed to address some of the key limitations of its predecessor, Fura-2. The primary advantages include:

  • Improved Cytosolic Retention: this compound is a zwitterionic indicator at physiological pH, which significantly reduces its leakage from the cell compared to the polyanionic Fura-2. This allows for stable, long-term imaging experiments with minimal loss of fluorescent signal.

  • Reduced Compartmentalization: Fura-2 is known to sequester into intracellular organelles over time, leading to a non-uniform cytosolic distribution and potential artifacts in calcium measurements. This compound shows a markedly reduced tendency for compartmentalization, resulting in a more accurate representation of cytosolic calcium levels.

These properties make this compound particularly well-suited for experiments requiring prolonged imaging periods, such as studies of slow synaptic events, network oscillations, or the long-term effects of drug application.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound imaging in brain slices, compiled from various experimental protocols. These values should be considered as a starting point and may require optimization for specific experimental conditions.

Table 1: this compound AM Stock Solution Preparation

ComponentQuantity for 50 µg this compound AMFinal Concentration
This compound AM50 µg4 mM
High-Quality Anhydrous DMSO9 µL-
Pluronic F-127 (20% in DMSO)1 µL-

Note: Vortex the stock solution thoroughly for at least 10 minutes to ensure complete dissolution.

Table 2: Brain Slice Loading Parameters for this compound AM

ParameterAcute Brain Slices (Young Animals)Acute Brain Slices (Adult Animals)Organotypic Slice Cultures
Slice Thickness 300-400 µm300-400 µm~200-300 µm
Final this compound AM Concentration 5-10 µM10-20 µM2-5 µM
Incubation Temperature 35-37°C35-37°C37°C (in incubator)
Incubation Time 30-60 minutes60-120 minutes30-45 minutes
Post-Loading Incubation 30 minutes at room temperature in ACSF30 minutes at room temperature in ACSF30 minutes in culture medium at 37°C

Table 3: Ratiometric Imaging Parameters

ParameterTypical Value
Excitation Wavelength 1 340 nm
Excitation Wavelength 2 380 nm
Emission Wavelength 510 nm
Resting 340/380 Ratio (Neurons) ~0.2 - 0.5
Stimulated 340/380 Ratio (e.g., with Glutamate or high K+) Can increase by 2 to 10-fold

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, a common method for electrophysiological and imaging studies.[1][2][3]

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • Ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (e.g., high-sucrose or NMDG-based solution)

  • Oxygenated (95% O₂ / 5% CO₂) Artificial Cerebrospinal Fluid (ACSF)

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.

  • Mount the brain onto the vibratome stage.

  • Cut slices of the desired thickness (typically 300-400 µm) in the ice-cold, oxygenated cutting solution.

  • Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-35°C for at least 30-60 minutes.

  • After the initial recovery period, slices can be maintained at room temperature in oxygenated ACSF for several hours.

Protocol 2: this compound AM Loading in Acute Brain Slices

This protocol details the bulk loading of this compound AM into acute brain slices.[4][5]

Materials:

  • Prepared acute brain slices in ACSF

  • This compound AM stock solution (4 mM in DMSO/Pluronic F-127)

  • Loading chamber

  • Oxygenated ACSF

Procedure:

  • Prepare a loading solution by diluting the this compound AM stock solution in oxygenated ACSF to the desired final concentration (e.g., 5-20 µM).

  • Transfer the brain slices into a loading chamber containing the this compound AM loading solution.

  • Incubate the slices at 35-37°C for the appropriate duration (see Table 2), ensuring continuous oxygenation. The chamber should be protected from light.

  • After incubation, carefully transfer the slices to a chamber with fresh, oxygenated ACSF at room temperature.

  • Allow the slices to de-esterify the dye for at least 30 minutes before starting the imaging experiment.

Protocol 3: Ratiometric Calcium Imaging

This protocol outlines the general procedure for acquiring ratiometric calcium imaging data from this compound loaded brain slices.[4][6][7]

Materials:

  • This compound loaded brain slice

  • Recording chamber for microscopy

  • Perfusion system with oxygenated ACSF

  • Fluorescence microscope equipped with:

    • A light source capable of rapidly switching between 340 nm and 380 nm excitation.

    • Appropriate filter sets for this compound (Excitation: 340/380 nm, Emission: ~510 nm).

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

Procedure:

  • Transfer a loaded brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with oxygenated ACSF at a stable flow rate and temperature.

  • Locate the region of interest (e.g., hippocampus, cortex) under the microscope.

  • Set up the imaging parameters in the acquisition software, including exposure time, frame rate, and the sequence of 340 nm and 380 nm excitation.

  • Acquire a baseline recording of the 340/380 nm fluorescence ratio in the resting state.

  • Apply experimental stimuli (e.g., electrical stimulation, pharmacological agents) and record the changes in the 340/380 nm ratio.

  • For analysis, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point. Changes in this ratio reflect changes in intracellular calcium concentration.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Slice Preparation cluster_loading This compound Loading cluster_imaging Ratiometric Imaging cluster_analysis Data Analysis prep_animal 1. Animal Preparation (Anesthesia, Perfusion) dissect 2. Brain Dissection prep_animal->dissect slice 3. Slicing with Vibratome dissect->slice recover 4. Slice Recovery (32-35°C ACSF) slice->recover prepare_dye 5. Prepare this compound AM Loading Solution recover->prepare_dye incubate 6. Incubate Slices (35-37°C) prepare_dye->incubate deesterify 7. De-esterification (Room Temp ACSF) incubate->deesterify mount 8. Mount Slice in Recording Chamber deesterify->mount acquire_baseline 9. Acquire Baseline 340/380 Ratio mount->acquire_baseline stimulate 10. Apply Stimulus acquire_baseline->stimulate acquire_data 11. Record Calcium Dynamics stimulate->acquire_data calculate_ratio 12. Calculate 340/380 Ratio acquire_data->calculate_ratio analyze_signals 13. Analyze Calcium Transients calculate_ratio->analyze_signals

Caption: Experimental workflow for this compound imaging in brain slices.

Glutamate Receptor-Mediated Calcium Influx

A common application of this compound imaging in brain slices is to study calcium signaling in response to neurotransmitter receptor activation. The following diagram illustrates a simplified pathway of glutamate-mediated calcium influx in a postsynaptic neuron.[8][9][10]

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ap Action Potential vesicle Synaptic Vesicle (contains Glutamate) ap->vesicle triggers vesicle->release fusion glutamate Glutamate nmda NMDA Receptor nmda->ca_influx Ca²⁺/Na⁺ influx ca_signal Increased Cytosolic Ca²⁺ nmda->ca_signal Ca²⁺ influx ampa AMPA Receptor ampa->ca_influx Na⁺ influx & Depolarization vgcc Voltage-Gated Ca²⁺ Channel vgcc->ca_signal Ca²⁺ influx er Endoplasmic Reticulum er->ca_release Ca²⁺ release (CICR) ca_influx->vgcc opens fura_pe3 This compound ca_signal->fura_pe3 detected by glutamate->nmda binds glutamate->ampa binds

Caption: Glutamate receptor activation leading to postsynaptic calcium increase.

Troubleshooting

Problem: Weak or no fluorescent signal.[11]

  • Possible Cause: Incomplete de-esterification of this compound AM.

    • Solution: Increase the post-loading incubation time to allow for complete enzymatic cleavage of the AM ester.

  • Possible Cause: Poor dye loading.

    • Solution: Increase the this compound AM concentration or the incubation time. For older animals, a longer incubation period is often necessary. Ensure adequate oxygenation during loading.[12]

  • Possible Cause: Photobleaching.

    • Solution: Reduce the intensity and duration of the excitation light. Use a more sensitive camera to allow for lower light levels.

Problem: High background fluorescence.

  • Possible Cause: Incomplete washout of extracellular dye.

    • Solution: Ensure thorough washing of the slice with fresh ACSF after loading.

  • Possible Cause: Cell death leading to dye leakage.

    • Solution: Ensure the brain slice preparation and maintenance are optimal to maintain cell health. Check the viability of the slices.

Problem: Uneven loading across the slice.

  • Possible Cause: Inefficient diffusion of the dye into the center of the slice.

    • Solution: Ensure the slice is fully submerged and that the loading solution is well-circulated. For thicker slices, a longer incubation time may be required.

Problem: Rapid loss of fluorescence during imaging.

  • Possible Cause: Dye leakage from the cells.

    • Solution: While this compound has improved retention, some leakage can still occur. Ensure imaging is performed at a physiological temperature that is not excessively high.

  • Possible Cause: Phototoxicity leading to cell membrane damage.

    • Solution: Minimize exposure to the excitation light. Use neutral density filters to reduce light intensity.

References

Fura-PE3: A Powerful Tool for Investigating Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous Ca²⁺ signaling pathway in a multitude of cell types. It plays a pivotal role in a wide array of physiological processes, from gene expression and cell proliferation to muscle contraction and immune responses. The dysregulation of SOCE has been implicated in numerous pathologies, making it a significant target for drug discovery and development. The core mechanism of SOCE involves the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). This triggers the activation of Orai channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺ into the cytosol.[1][2][3]

Fura-PE3, a ratiometric fluorescent calcium indicator, has emerged as a valuable tool for the detailed study of SOCE. As a derivative of the widely used Fura-2, this compound offers a significant advantage: its resistance to leakage from the cell. This property ensures more stable and reliable measurements of intracellular calcium concentrations ([Ca²⁺]i) over extended experimental periods, a critical factor when studying the sustained nature of SOCE.

These application notes provide a comprehensive guide to utilizing this compound for the characterization and quantification of SOCE. Detailed protocols for cell loading, experimental procedures for measuring SOCE, and data analysis are presented to aid researchers in obtaining robust and reproducible results.

Properties of this compound

This compound shares similar spectral properties with its predecessor, Fura-2, but is structurally modified to reduce compartmentalization and leakage from the cytosol. Key properties are summarized in the table below.

PropertyValueReference(s)
Excitation Wavelength (Ca²⁺-free)~364 nm[1]
Excitation Wavelength (Ca²⁺-bound)~335 nm[1]
Emission Wavelength~495-502 nm[1]
Dissociation Constant (Kd) for Ca²⁺ (pH 7.3)~204 nM
Dissociation Constant (Kd) for Ca²⁺ (pH 6.9)~269 nM

Signaling Pathway of Store-Operated Calcium Entry (SOCE)

The activation of SOCE is a well-defined signaling cascade. The following diagram illustrates the key molecular players and their interactions.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_cytosol [Ca²⁺]i ↑ GPCR GPCR PLC PLC GPCR->PLC 2. Activation IP3 IP₃ PLC->IP3 3. PIP₂ → IP₃ Orai1 Orai1 Channel Orai1->Ca_ext 8. Ca²⁺ Influx IP3R IP₃R IP3->IP3R 4. Binding Ca_ER Ca²⁺ Store IP3R->Ca_ER 5. Ca²⁺ Release STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 6. Ca²⁺ Dissociation   & Activation STIM1_active->Orai1 7. Translocation   & Gating Agonist Agonist Agonist->GPCR 1. Binding

Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental Protocols

This compound AM Loading Protocol for Adherent Cells

This protocol outlines the steps for loading adherent cells with the acetoxymethyl (AM) ester form of this compound.

Materials:

  • This compound AM (1 mM stock in anhydrous DMSO)

  • Pluronic F-127 (20% w/v solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

  • Probenecid (B1678239) (optional, 100 mM stock in 1 M NaOH)

  • Adherent cells cultured on glass coverslips or in black-walled, clear-bottom microplates

Procedure:

  • Prepare Loading Solution:

    • For a final loading concentration of 2-5 µM this compound AM, dilute the 1 mM stock solution in HBSS.

    • To aid in the dispersion of the AM ester, pre-mix the this compound AM with an equal volume of 20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02%.

    • (Optional) To inhibit dye leakage, add probenecid to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Preparation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

  • Loading:

    • Add the this compound AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells twice with pre-warmed HBSS (containing probenecid if used in the loading step).

    • Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.

Standard "Calcium Re-addition" Protocol to Measure SOCE

This is a widely used protocol to isolate and measure the Ca²⁺ influx through store-operated channels.

Experimental Workflow:

SOCE_Workflow start Start: This compound Loaded Cells in Ca²⁺-containing buffer step1 Establish Baseline (Measure F340/F380 ratio) start->step1 step2 Switch to Ca²⁺-free buffer (+ EGTA) step1->step2 step3 Add Store-depleting Agent (e.g., Thapsigargin (B1683126), Ionomycin) step2->step3 step4 Monitor Ca²⁺ Release from ER stores step3->step4 step5 Re-introduce Ca²⁺ (Ca²⁺-containing buffer) step4->step5 step6 Measure SOCE (Increase in F340/F380 ratio) step5->step6 end End of Experiment step6->end

Figure 2: Experimental workflow for the "Calcium Re-addition" protocol.

Procedure:

  • Baseline Measurement:

    • Place the this compound loaded cells on the stage of a fluorescence microscope or in a plate reader equipped for ratiometric measurements.

    • Perfuse the cells with a Ca²⁺-containing physiological buffer (e.g., HBSS with 2 mM CaCl₂).

    • Record the baseline 340/380 nm excitation ratio (emission at ~510 nm).

  • Store Depletion:

    • Switch to a Ca²⁺-free buffer (e.g., HBSS without CaCl₂ and containing 0.5 mM EGTA) to chelate any residual extracellular Ca²⁺.

    • Add a store-depleting agent. Common choices include:

      • Thapsigargin (1-2 µM): An irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.

      • Ionomycin (1-2 µM): A Ca²⁺ ionophore that will release Ca²⁺ from all stores.

    • Monitor the transient increase in the 340/380 ratio, which reflects the release of Ca²⁺ from the ER.

  • Measurement of SOCE:

    • Once the [Ca²⁺]i has returned to or near baseline levels, re-introduce the Ca²⁺-containing buffer.

    • The subsequent increase in the 340/380 ratio represents the influx of extracellular Ca²⁺ through store-operated channels.

Mn²⁺ Quench Protocol for Measuring SOCE

This protocol offers a more direct measurement of SOCE by monitoring the quenching of this compound fluorescence by manganese (Mn²⁺), which enters the cell through store-operated channels.

Procedure:

  • Baseline and Store Depletion:

    • Follow steps 1 and 2 of the "Calcium Re-addition" protocol to establish a baseline and deplete ER Ca²⁺ stores.

  • Mn²⁺ Quenching:

    • Instead of re-introducing a Ca²⁺-containing buffer, add a buffer containing MnCl₂ (typically 0.1-1 mM) and no CaCl₂.

    • Monitor the fluorescence at the isosbestic point of this compound (~360 nm), where the fluorescence is independent of the Ca²⁺ concentration.

    • The rate of decrease in fluorescence at 360 nm is proportional to the rate of Mn²⁺ influx, providing a direct measure of SOCE activity.[2][4][5]

Data Presentation and Analysis

The ratiometric nature of this compound allows for the quantification of [Ca²⁺]i. The Grynkiewicz equation is commonly used for this calculation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

  • Kd: The dissociation constant of this compound for Ca²⁺.

  • R: The measured 340/380 fluorescence ratio.

  • Rmin: The 340/380 ratio in the absence of Ca²⁺.

  • Rmax: The 340/380 ratio at saturating Ca²⁺ concentrations.

  • Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in the absence and presence of saturating Ca²⁺.

Quantitative Data Summary:

The following tables provide representative data that can be obtained from SOCE experiments using a Fura-based indicator.

Table 1: Representative [Ca²⁺]i Changes during SOCE Measurement

Experimental PhaseConditionTypical [Ca²⁺]i (nM)
Baseline2 mM extracellular Ca²⁺100 - 150
Store DepletionCa²⁺-free + ThapsigarginPeak: 300 - 500, then return to baseline
SOCE ActivationRe-addition of 2 mM Ca²⁺Sustained elevation to 400 - 800

Table 2: Quantification of SOCE Inhibition

CompoundConcentration% Inhibition of SOCE
Vehicle (DMSO)0.1%0
SOCE Inhibitor A1 µM25 ± 5
SOCE Inhibitor A10 µM85 ± 8
SOCE Inhibitor B1 µM40 ± 6
SOCE Inhibitor B10 µM95 ± 4

Table 3: Comparison of this compound and Fura-2 Leakage Rates

Cell TypeIndicatorLeakage Rate (% fluorescence loss / hour)
Smooth Muscle CellsFura-220 - 30
Smooth Muscle CellsThis compound< 10
T Lymphoma CellsFura-215 - 25
T Lymphoma CellsThis compound< 5

Note: The values in these tables are illustrative and will vary depending on the cell type, experimental conditions, and specific inhibitors used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low this compound Signal Incomplete de-esterification of the AM ester.Increase the de-esterification time to 30-45 minutes.
Insufficient dye loading.Increase the this compound AM concentration or incubation time.
High Background Fluorescence Autofluorescence from cells or media.Use phenol (B47542) red-free media. Measure and subtract the background fluorescence from unstained cells.
Rapid Signal Decrease (not due to quenching) Dye leakage or photobleaching.Use this compound to minimize leakage. Reduce the intensity and duration of the excitation light.
No Response to Store Depletion Ineffective store-depleting agent.Prepare fresh solutions of thapsigargin or ionomycin.
ER stores are already depleted.Ensure cells are in a resting state before starting the experiment.

Conclusion

This compound is a superior fluorescent indicator for the study of store-operated calcium entry due to its enhanced intracellular retention. The protocols and guidelines presented here provide a robust framework for researchers to accurately measure and quantify SOCE, facilitating a deeper understanding of this fundamental signaling pathway and its role in health and disease. The ability to obtain reliable, long-term measurements of [Ca²⁺]i is critical for screening potential therapeutic modulators of SOCE and advancing drug development efforts in this area.

References

Troubleshooting & Optimization

Troubleshooting weak Fura-PE3 fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak Fura-PE3 fluorescence signals during their experiments.

Troubleshooting Guide

Experiencing a weak or non-existent this compound signal can be frustrating. This step-by-step guide, presented in a question-and-answer format, will help you systematically identify and resolve the root cause of the issue.

Q1: Is there any signal at all, even if it's very weak?

Yes, but the signal is very dim: Proceed to Q2.

No, there is absolutely no signal: First, verify the fundamental microscope and software settings.

  • Is the light source on and aligned? Confirm that the excitation lamp or laser is powered on and properly aligned.

  • Are the correct filter sets in place for this compound? this compound is a ratiometric dye requiring excitation at ~340 nm and ~380 nm, with emission typically collected around 510 nm.[1][2] Ensure the appropriate filter cubes are selected.

  • Are the detector gain and exposure time set appropriately? Increase the gain/detector sensitivity and exposure time to see if a signal can be captured.[3][4] Be aware that excessively long exposure times can increase photobleaching.[5]

  • Is the software acquiring images from the correct channels? Double-check the imaging software settings.

If these basic checks do not reveal a signal, proceed to the sample and reagent troubleshooting steps in Q2.

Troubleshooting_Workflow start Weak or No This compound Signal check_microscope Check Microscope & Software Settings start->check_microscope Initial Check check_sample Check Sample & Reagents start->check_sample Initial Check optimize_loading Optimize Dye Loading Protocol check_microscope->optimize_loading check_sample->optimize_loading check_health Assess Cell Health & Density check_sample->check_health address_bleaching Mitigate Photobleaching & Quenching optimize_loading->address_bleaching check_health->address_bleaching improve_snr Improve Signal-to-Noise Ratio (SNR) address_bleaching->improve_snr final_check Review Experimental Controls improve_snr->final_check SNR_Factors Factors Influencing Signal-to-Noise Ratio (SNR) snr Signal-to-Noise Ratio (SNR) signal True Signal signal->snr Increases noise Noise noise->snr Decreases dye_conc Dye Concentration dye_conc->signal quantum_yield Quantum Yield quantum_yield->signal photobleaching Photobleaching photobleaching->signal Reduces autofluorescence Autofluorescence autofluorescence->noise detector_noise Detector Noise (Readout, Dark Current) detector_noise->noise stray_light Stray Light / Background stray_light->noise Fura_PE3_Pathway cluster_cell Cell Cytosol fura_am_ext This compound AM (Extracellular) fura_am_int This compound AM (Intracellular) fura_am_ext->fura_am_int Passive Diffusion fura_int This compound (Trapped, Ca²⁺-sensitive) fura_am_int->fura_int Cleavage esterases Intracellular Esterases esterases->fura_am_int fura_ca This compound-Ca²⁺ Complex fura_int->fura_ca Binds em510_a Emission ~510 nm fura_int->em510_a ca_free Ca²⁺ (Free) ca_free->fura_ca fura_ca->fura_int Dissociates em510_b Emission ~510 nm fura_ca->em510_b ex380 Excitation ~380 nm ex380->fura_int ex340 Excitation ~340 nm ex340->fura_ca

References

Technical Support Center: Fura-PE3 Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-PE3 users. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your calcium imaging experiments and minimize common issues such as photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2 (B149405)?

A1: this compound is a fluorescent calcium indicator that is also known as Fura-2 LeakRes. Its fluorescence properties, including excitation and emission spectra, are identical to the widely used Fura-2 dye.[1] The key difference is a structural modification in this compound that significantly reduces its leakage from cells, making it particularly suitable for long-term imaging experiments where signal stability is crucial.[1] Like Fura-2, this compound is a ratiometric indicator, which helps to correct for variations in dye concentration, cell thickness, and to some extent, photobleaching.[2][3]

Q2: What is photobleaching and why is it a concern with this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light.[4] This leads to a progressive fading of the fluorescent signal during an experiment. It is a significant concern in fluorescence microscopy, especially during time-lapse imaging, as it can reduce the signal-to-noise ratio and lead to inaccurate quantitative measurements.[5] Even a small amount of photobleaching can introduce errors in the calculated calcium concentrations.[5]

Q3: Does the ratiometric nature of this compound completely eliminate the effects of photobleaching?

A3: While ratiometric imaging with this compound (measuring the ratio of fluorescence intensities at two excitation wavelengths, typically 340 nm and 380 nm) can correct for some of the effects of photobleaching, it does not eliminate the problem entirely.[2][6] Photobleaching can alter the spectral properties of the dye, leading to the formation of fluorescent intermediates that are not sensitive to calcium in the same way as this compound.[5] This can violate the assumptions of the ratiometric calculation and introduce inaccuracies.[5] Therefore, it is still crucial to minimize photobleaching as much as possible.

Q4: What are the main strategies to reduce this compound photobleaching?

A4: The primary strategies to minimize this compound photobleaching revolve around reducing the overall exposure of the dye to excitation light and optimizing the imaging environment. Key approaches include:

  • Minimizing Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.

  • Reducing Exposure Time: Keep the duration of each exposure as short as possible.

  • Optimizing Imaging Frequency: For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the biological event of interest.

  • Using Antifade Reagents: Incorporate commercially available antifade reagents specifically designed for live-cell imaging into your experimental buffer.

  • Reducing Oxygen Concentration: Photobleaching is often an oxidative process, so reducing the dissolved oxygen in the imaging medium can help.[5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solutions
Rapid signal decay at both 340nm and 380nm excitation. Photobleaching - Reduce the intensity of the excitation lamp/laser. - Decrease the exposure time for each wavelength. - Increase the time interval between acquisitions in time-lapse experiments. - Use a neutral density filter to attenuate the excitation light. - Add a commercial antifade reagent for live-cell imaging (e.g., ProLong™ Live Antifade Reagent) to the imaging buffer.[7][8]
Fluorescence signal is strong initially but fades over a long experiment. Dye Leakage and/or Photobleaching - this compound is designed to be leakage-resistant, but some leakage can still occur over very long experiments.[1] Ensure proper dye loading and de-esterification. - Implement all the strategies to reduce photobleaching mentioned above. - Consider if a genetically encoded calcium indicator (GECI) might be more suitable for very long-term (hours to days) imaging.
Calculated calcium ratio is noisy or unstable. Low Signal-to-Noise Ratio - While reducing excitation light helps with photobleaching, too little light can result in a poor signal. Find a balance between minimizing photobleaching and maintaining a good signal. - Ensure optimal dye loading concentration. Overloading can cause cytotoxicity and compartmentalization, while underloading results in a weak signal. - Check the health of your cells. Unhealthy cells can have compromised membranes leading to dye leakage and inconsistent signals.
Inconsistent results between experiments. Variability in Imaging Conditions - Standardize all imaging parameters: lamp/laser power, exposure times, acquisition frequency, and objective magnification. - Prepare fresh antifade reagent solutions for each experiment as their effectiveness can degrade over time. - Ensure consistent cell passage number and density.

Experimental Protocols

Protocol 1: Minimizing Photobleaching During a Standard this compound Calcium Imaging Experiment

This protocol outlines a general procedure for loading cells with this compound/AM and imaging intracellular calcium with a focus on reducing photobleaching.

Materials:

  • This compound, AM (Fura-2 LeakRes, AM)

  • Anhydrous DMSO

  • Pluronic® F-127 (20% w/v solution in DMSO)

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • Live-cell imaging antifade reagent (e.g., ProLong™ Live Antifade Reagent)

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare this compound/AM Stock Solution: Dissolve this compound/AM in anhydrous DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light.[9]

  • Prepare Loading Buffer: For a final loading concentration of 1-5 µM, dilute the this compound/AM stock solution in HBS. To aid in dye solubilization, pre-mix the this compound/AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.[9]

  • Cell Loading:

    • Wash cultured cells twice with HBS.

    • Incubate the cells in the this compound/AM loading buffer for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for your cell type.

  • De-esterification:

    • Wash the cells twice with fresh HBS to remove extracellular dye.

    • Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[10]

  • Imaging:

    • Replace the HBS with fresh imaging buffer containing an antifade reagent at its recommended working concentration.

    • Mount the coverslip or dish on the fluorescence microscope.

    • Minimize Light Exposure During Focusing: Locate the cells of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence.

    • Optimize Imaging Settings:

      • Use the lowest possible excitation light intensity that provides a clear signal above background.

      • Set the exposure time for both 340 nm and 380 nm excitation to the minimum required for a good signal-to-noise ratio.

      • For time-lapse imaging, set the acquisition interval to be as long as possible while still capturing the dynamics of the calcium signal.

    • Acquire ratiometric images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

Visualizations

experimental_workflow cluster_prep Cell & Dye Preparation cluster_loading Dye Loading & De-esterification cluster_imaging Imaging cluster_analysis Data Analysis prep_cells Prepare Cells on Coverslip load_cells Incubate Cells with this compound/AM prep_cells->load_cells prep_dye Prepare this compound/AM Loading Buffer prep_dye->load_cells wash1 Wash to Remove Extracellular Dye load_cells->wash1 deesterify Incubate for De-esterification wash1->deesterify add_antifade Add Antifade Reagent deesterify->add_antifade mount Mount on Microscope add_antifade->mount focus Focus with Transmitted Light mount->focus acquire Acquire Ratiometric Images focus->acquire calculate_ratio Calculate 340/380 Ratio acquire->calculate_ratio analyze Analyze Calcium Dynamics calculate_ratio->analyze

Caption: Experimental workflow for this compound calcium imaging with steps to minimize photobleaching.

photobleaching_mitigation cluster_causes Primary Causes cluster_solutions Mitigation Strategies photobleaching This compound Photobleaching high_intensity High Excitation Light Intensity photobleaching->high_intensity long_exposure Long Exposure Duration photobleaching->long_exposure high_oxygen High Oxygen Concentration photobleaching->high_oxygen reduce_intensity Reduce Light Intensity reduce_intensity->photobleaching Reduces reduce_exposure Shorten Exposure Time reduce_exposure->photobleaching Reduces use_antifade Use Antifade Reagents use_antifade->photobleaching Inhibits deoxygenate Deoxygenate Medium deoxygenate->photobleaching Reduces

Caption: Relationship between causes and mitigation strategies for this compound photobleaching.

References

Preventing Fura-PE3 dye compartmentalization in organelles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-PE3, the leak-resistant fluorescent calcium indicator. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and accurate intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2?

A1: this compound, also known as Fura-2 LeakRes, is a ratiometric, UV-excitable fluorescent indicator for intracellular calcium ([Ca²⁺]i).[1] It is a derivative of Fura-2 designed with a zwitterionic structure to improve its retention within the cytosol and resist compartmentalization into organelles, a common issue with its predecessor, Fura-2.[1] This enhanced cytosolic retention allows for longer and more stable measurements of [Ca²⁺]i. While the spectral properties of this compound are nearly identical to Fura-2, its key advantage is significantly reduced leakage from the cell.[1]

Q2: What are the main causes of this compound compartmentalization?

A2: Although this compound is designed to resist compartmentalization, under certain conditions, it can still accumulate in organelles such as mitochondria and the endoplasmic reticulum. The primary factors contributing to this include:

  • Elevated incubation temperatures: Loading cells at 37°C can promote the sequestration of AM ester dyes into organelles.[2]

  • Cell type-specific characteristics: Some cell types, like macrophages, possess active organic anion transporters that can facilitate the removal of the dye from the cytosol and its sequestration into vesicles.[3]

  • Prolonged incubation times: Extended loading times can increase the likelihood of the dye being trafficked into intracellular compartments.

Q3: How can I prevent this compound compartmentalization?

A3: To minimize the compartmentalization of this compound, consider the following strategies:

  • Optimize loading conditions: Use the lowest effective dye concentration and the shortest possible incubation time.

  • Reduce incubation temperature: Loading cells at room temperature or even 4°C can significantly decrease the rate of organelle sequestration.[2]

  • Use chemical inhibitors: Employing probenecid (B1678239), an inhibitor of organic anion transporters, can help prevent the active transport of this compound out of the cytosol.

Q4: What is the role of Pluronic F-127 in this compound AM loading?

A4: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound AM ester in aqueous loading buffers. This facilitates a more uniform and efficient loading of the dye into the cells. However, it's important to use the recommended concentration, as excessive amounts of Pluronic F-127 can have effects on cell membranes and intracellular calcium regulation.

Q5: My this compound signal is weak. What could be the reason?

A5: A weak fluorescent signal with this compound can stem from several factors:

  • Incomplete de-esterification: The AM ester form of this compound is not fluorescent. Once inside the cell, cellular esterases must cleave the AM groups to activate the dye. Insufficient time for this process can lead to a low signal.

  • Suboptimal loading: The dye concentration or incubation time may be too low for your specific cell type.

  • Photobleaching: Excessive exposure to excitation light can cause the dye to photobleach, reducing the signal intensity.

  • Instrument settings: Ensure that the excitation and emission wavelengths and other settings on your fluorescence microscope or plate reader are correctly configured for this compound (similar to Fura-2).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence or punctate staining pattern This compound compartmentalization in organelles.- Lower the incubation temperature during loading (e.g., to room temperature or 4°C).- Reduce the this compound AM concentration and/or incubation time.- Co-incubate with 1-2.5 mM probenecid to inhibit organic anion transporters.- Perform a post-loading wash at a lower temperature.
Incomplete de-esterification, leading to extracellular fluorescence.- Increase the de-esterification time (typically 30-60 minutes) in a dye-free medium after loading.- Ensure thorough washing of cells after loading to remove extracellular this compound AM.
Weak fluorescent signal Insufficient dye loading.- Optimize the this compound AM concentration (typically in the range of 1-5 µM).- Increase the incubation time, but monitor for signs of compartmentalization.
Incomplete hydrolysis of the AM ester.- Allow for a longer de-esterification period (30-60 minutes) at room temperature or 37°C in a dye-free buffer.
Photobleaching.- Reduce the intensity and duration of the excitation light.- Use a neutral density filter if available.- Acquire images at a slower frame rate if the experimental design allows.
Rapid signal loss or dye leakage Although this compound is leak-resistant, some cell types may still exhibit dye extrusion.- Add probenecid (1-2.5 mM) to the loading and imaging buffers to block organic anion transporters.- Conduct experiments at a lower temperature (e.g., room temperature) to slow down transport processes.
Inconsistent results between experiments Variability in cell health or density.- Ensure consistent cell passage number and confluency.- Check cell viability before each experiment.
Preparation of loading solutions.- Prepare fresh this compound AM working solution for each experiment from a high-quality, anhydrous DMSO stock.- Thoroughly mix the loading solution to ensure a homogenous suspension.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for this compound AM loading. Note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: this compound AM Loading Parameters

ParameterRecommended RangeNotes
Concentration 1 - 5 µMStart with a lower concentration and optimize for your cell type to achieve adequate signal-to-noise while minimizing potential cytotoxicity and buffering effects.
Incubation Time 15 - 60 minutesShorter incubation times are generally preferred to reduce compartmentalization.
Incubation Temperature 4°C to 37°CLower temperatures (4°C to room temperature) are recommended to minimize organelle sequestration.
Pluronic F-127 Concentration ~0.02% (w/v)Aids in the dispersion of this compound AM in the loading buffer.

Table 2: Adjuvants for this compound AM Loading

AdjuvantRecommended ConcentrationPurpose
Probenecid 1 - 2.5 mMInhibits organic anion transporters to reduce dye leakage and sequestration.

Experimental Protocols

Protocol 1: Standard this compound AM Loading for Adherent Cells

Materials:

  • This compound AM (lyophilized)

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (20% w/v solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.

    • If using probenecid, prepare a 250 mM stock solution in 1 M NaOH and buffer to a physiological pH.

  • Prepare Loading Buffer:

    • For a final this compound AM concentration of 5 µM, mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127.

    • Dilute this mixture into the physiological buffer to achieve the final working concentration.

    • If using, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Grow adherent cells on coverslips or in imaging plates to the desired confluency.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the this compound AM loading buffer to the cells.

    • Incubate for 15-60 minutes at room temperature, protected from light.

  • Washing and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with the physiological buffer (containing probenecid if used during loading).

    • Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Proceed with fluorescence imaging using appropriate excitation (typically 340 nm and 380 nm) and emission (~510 nm) wavelengths.

Protocol 2: Assessing this compound Compartmentalization

Materials:

  • Cells loaded with this compound as described in Protocol 1.

  • Organelle-specific fluorescent probes (e.g., MitoTracker™ Red CMXRos for mitochondria, ER-Tracker™ Red for endoplasmic reticulum).

  • Confocal microscope.

Procedure:

  • Co-staining with Organelle Markers:

    • Following this compound loading and de-esterification, incubate the cells with an organelle-specific fluorescent probe according to the manufacturer's instructions.

  • Image Acquisition:

    • Acquire dual-color fluorescence images using a confocal microscope.

    • Set the excitation and emission wavelengths to selectively capture the this compound signal and the signal from the organelle marker.

  • Image Analysis:

    • Overlay the images from the two channels.

    • Analyze the degree of colocalization between the this compound signal and the organelle marker. A high degree of colocalization indicates compartmentalization.

    • Quantify the colocalization using appropriate software and statistical methods (e.g., Pearson's correlation coefficient).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_post_loading Post-Loading cluster_imaging Imaging cell_culture Culture Adherent Cells prepare_buffer Prepare this compound AM Loading Buffer incubate Incubate Cells with Dye (15-60 min, RT) prepare_buffer->incubate wash Wash Cells 2-3x incubate->wash deesterify De-esterify (30 min, RT) wash->deesterify acquire_images Acquire Fluorescence Images (Ex: 340/380nm, Em: 510nm) deesterify->acquire_images

Caption: this compound AM loading and imaging workflow.

troubleshooting_logic start Problem: Punctate Staining cause1 Possible Cause: Compartmentalization start->cause1 solution1 Solution 1: Lower Incubation Temp. cause1->solution1 solution2 Solution 2: Reduce Dye Concentration/Time cause1->solution2 solution3 Solution 3: Use Probenecid cause1->solution3

Caption: Troubleshooting punctate staining.

signaling_pathway extracellular_signal Extracellular Signal (e.g., Agonist) receptor GPCR/Ion Channel extracellular_signal->receptor ca_release Ca²⁺ Release from ER or Influx from Extracellular Space receptor->ca_release Activates ca_binding Ca²⁺ binds to this compound ca_release->ca_binding Increases [Ca²⁺]i fura_pe3 Cytosolic this compound fluorescence_change Change in Fluorescence Ratio (340/380 nm Excitation) ca_binding->fluorescence_change

Caption: Calcium signaling detection with this compound.

References

Technical Support Center: Optimizing Fura-PE3 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing the ratiometric calcium indicator, Fura-PE3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2 (B149405)?

This compound, also known as Fura-2 Leakage-Resistant (LR), is a derivative of the popular ratiometric calcium indicator Fura-2.[1][2] Its key advantage is improved intracellular retention, minimizing dye leakage from the cell over extended periods.[1][2] This makes this compound particularly suitable for long-term calcium imaging studies. Spectrally, this compound is nearly identical to Fura-2, allowing for the use of similar optical filters and equipment.[3]

Q2: What are the excitation and emission wavelengths for this compound?

This compound is a ratiometric indicator, meaning its fluorescence is measured at two different excitation wavelengths while emission is detected at a single wavelength.

  • Excitation: Alternating between ~340 nm (calcium-bound) and ~380 nm (calcium-free).[4][5]

  • Emission: Collected at ~510 nm.[4][5][6]

The ratio of the emission intensity at these two excitation wavelengths is used to determine the intracellular calcium concentration, which helps to correct for variations in dye concentration, cell thickness, and photobleaching.[4][6]

Q3: Why is the 340/380 nm ratio important for calcium measurement?

The ratiometric measurement is a key feature of Fura dyes.[4] When this compound binds to calcium, its excitation maximum shifts from ~380 nm to ~340 nm.[5][6] By calculating the ratio of the fluorescence intensities emitted when excited at 340 nm and 380 nm, you can obtain a quantitative measure of the intracellular calcium concentration that is largely independent of factors like dye loading efficiency, cell thickness, or minor photobleaching.[4][6]

Q4: What is the role of Pluronic F-127 in the loading protocol?

Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound AM ester in the aqueous loading buffer.[1] This helps to prevent dye aggregation and ensures a more uniform loading of the cells. While essential for successful loading, the concentration of Pluronic F-127 should be optimized, as high concentrations can be cytotoxic.[7]

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal
Possible Cause Suggested Solution
Inefficient Dye Loading Optimize loading conditions: increase this compound AM concentration (typically 1-5 µM), extend incubation time (30-60 minutes is a common starting point), or adjust loading temperature (room temperature or 37°C).[1][8] Ensure cells are healthy and not overly confluent.
Incomplete AM Ester Cleavage Allow sufficient time for intracellular esterases to cleave the AM group after loading (de-esterification), typically 20-30 minutes at room temperature.[9] Incomplete hydrolysis can result in a population of dye that is not responsive to calcium.[10]
Hydrolysis of this compound AM Stock This compound AM is sensitive to moisture. Prepare fresh stock solutions in anhydrous DMSO and store in small, single-use aliquots at -20°C or below, protected from light.[1]
Photobleaching Minimize exposure of cells to the excitation light, especially the 340 nm wavelength. Use the lowest possible excitation intensity that provides an adequate signal. Reduce the frequency of image acquisition.[11]
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for this compound (Ex: 340/380 nm, Em: ~510 nm).[4]
Problem 2: High Background Fluorescence
Possible Cause Suggested Solution
Extracellular Dye Thoroughly wash cells with fresh, dye-free buffer after the loading period to remove any residual extracellular this compound AM.[6]
Autofluorescence Image a field of cells that have not been loaded with the dye to assess the level of intrinsic cellular fluorescence. If high, you may need to use a background subtraction algorithm in your analysis software.
Phenol (B47542) Red in Medium Use a phenol red-free imaging buffer, as phenol red is fluorescent and can contribute to high background.
Problem 3: Signal-to-Noise Ratio (SNR) is Poor
Possible Cause Suggested Solution
Low Signal Intensity Refer to the troubleshooting steps for "Weak or No Fluorescence Signal". A brighter signal will generally improve the SNR.
High Noise Levels Detector Noise: Cool the camera if possible. Increase the exposure time to collect more photons, as this increases the signal linearly while noise increases by the square root of the signal.[12] Shot Noise: This is inherent to the physics of light and is proportional to the square root of the signal intensity. Increasing the signal is the primary way to improve the signal-to-shot-noise ratio.
Suboptimal Imaging Parameters Adjust camera gain and exposure settings. High gain can amplify noise along with the signal.[13] Find a balance that provides a good signal without excessive noise amplification.
Problem 4: Dye Compartmentalization
Possible Cause Suggested Solution
Dye Accumulation in Organelles This compound AM can sometimes accumulate in organelles like mitochondria, leading to a signal that does not reflect cytosolic calcium levels.[14] To minimize this, try lowering the loading temperature (e.g., to room temperature) or reducing the loading time.[15]
Cell Health Unhealthy or stressed cells may be more prone to dye compartmentalization. Ensure optimal cell culture conditions.

Experimental Protocols

Protocol 1: this compound AM Loading in Adherent Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound AM in high-quality, anhydrous DMSO.[1]

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a physiological imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) without phenol red.

  • Loading Solution Preparation:

    • For a final this compound AM concentration of 2 µM, mix the this compound AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution.[1]

    • Vortex this mixture thoroughly.

    • Dilute the this compound AM/Pluronic F-127 mixture into the pre-warmed imaging buffer to the final desired concentration (e.g., 2 µM this compound AM and 0.02% Pluronic F-127).

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C.[8] The optimal time and temperature should be determined empirically for your cell type.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.[6]

    • Incubate the cells in the imaging buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[9]

  • Imaging: Proceed with ratiometric fluorescence imaging, alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.

Protocol 2: In Situ Calibration of this compound

To convert the 340/380 nm fluorescence ratio to absolute calcium concentrations, an in situ calibration is recommended.

  • After recording your experimental data, expose the cells to a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or Br-A23187) to determine the minimum ratio (Rmin).

  • Next, perfuse the cells with a high calcium buffer (e.g., 10 mM CaCl2) containing the same ionophore to determine the maximum ratio (Rmax).

  • The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    • Kd: The dissociation constant of this compound for Ca2+ (similar to Fura-2, ~224 nM, but should be determined empirically if possible).

    • R: The experimentally measured 340/380 nm ratio.

    • Rmin: The ratio in the absence of calcium.

    • Rmax: The ratio at saturating calcium levels.

    • Sf2 / Sb2: The ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-bound conditions, respectively.

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound AM Loading Concentration 1 - 5 µMOptimal concentration is cell-type dependent and should be determined empirically.[1][8]
Loading Time 30 - 60 minutesLonger incubation times may increase signal but also the risk of compartmentalization.[8]
Loading Temperature Room Temperature or 37°CLower temperatures may reduce compartmentalization.[15]
Pluronic F-127 Concentration 0.02 - 0.04%Aids in dye solubilization.[1]
Excitation Wavelengths 340 nm and 380 nmFor ratiometric imaging.[4]
Emission Wavelength ~510 nm[6]
Dissociation Constant (Kd) ~224 nMSimilar to Fura-2, but can be influenced by the intracellular environment.[16]

Visualizations

G cluster_0 GPCR Signaling Pathway Ligand Ligand GPCR Gq-coupled GPCR Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Store Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto Ca²⁺ Release Ca_cyto->PKC Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: A generalized Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

G cluster_1 This compound Experimental Workflow start Start: Plate Cells prep_reagents Prepare this compound AM Loading Solution start->prep_reagents load_dye Load Cells with this compound AM (30-60 min) prep_reagents->load_dye wash Wash to Remove Extracellular Dye load_dye->wash deesterify De-esterification (20-30 min) wash->deesterify image Ratiometric Imaging (Ex: 340/380 nm, Em: 510 nm) deesterify->image calibrate In Situ Calibration (Rmin and Rmax) image->calibrate analyze Data Analysis: Calculate [Ca²⁺]i calibrate->analyze end End analyze->end

Caption: A typical experimental workflow for measuring intracellular calcium using this compound AM.

G cluster_2 Troubleshooting Decision Tree q1 Weak or No Signal? a1_yes Optimize Loading: - Increase [Dye] - Increase Time - Check Reagents q1->a1_yes Yes q2 High Background? q1->q2 No a1_yes->q2 a2_yes Improve Washing Use Phenol-Red Free Medium q2->a2_yes Yes q3 Poor SNR? q2->q3 No a2_yes->q3 a3_yes Adjust Imaging Parameters: - Lower Gain - Increase Exposure - Check for Photobleaching q3->a3_yes Yes q4 Compartmentalization? q3->q4 No a3_yes->q4 a4_yes Modify Loading: - Lower Temperature - Reduce Time q4->a4_yes Yes ok Signal Optimized q4->ok No a4_yes->ok

Caption: A decision tree to guide troubleshooting for common this compound imaging issues.

References

Fura-PE3 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fura-PE3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common calibration issues and provide solutions for experiments utilizing this compound, a leakage-resistant fluorescent calcium indicator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2 (B149405)?

This compound, also known as Fura-2 LeakRes, is a ratiometric calcium indicator derived from Fura-2.[1][2] Its primary advantage is its resistance to rapid leakage from cells and compartmentalization within organelles, which can be a significant problem with Fura-2.[2][3] This allows for longer, more stable measurements of cytosolic free calcium.[3] While this compound retains the favorable fluorescence properties of Fura-2, its zwitterionic nature contributes to its enhanced cellular retention.[3]

Q2: What are the key spectral properties of this compound?

The spectral properties of this compound are very similar to Fura-2. Upon binding to Ca2+, this compound exhibits a shift in its excitation spectrum. The emission wavelength remains relatively constant.

PropertyWavelength/ValueCondition
Excitation Maximum (λexc)335 nmHigh [Ca2+]
Excitation Maximum (λexc)364 nmLow [Ca2+]
Emission Maximum (λem)~495-510 nmWith or without Ca2+
Isoemissive Wavelength~360 nm

Data compiled from multiple sources.[1][4]

Q3: What is the dissociation constant (Kd) of this compound for calcium?

The dissociation constant (Kd) for this compound is approximately 250 nM at pH 7.2.[1] However, it's important to note that the intracellular Kd can be influenced by factors such as temperature, pH, and viscosity.[5][6][7] Therefore, for the most accurate measurements, it is recommended to perform an in situ calibration.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound calibration and use.

Issue 1: Low or No Fluorescent Signal

Potential Causes & Solutions

Potential CauseRecommended Solution
Improper Dye Loading Optimize loading conditions: adjust this compound AM concentration (typically 1-5 µM), incubation time (15-60 min), and temperature (room temperature to 37°C).[1][4] Ensure the use of a non-ionic detergent like Pluronic® F-127 (final concentration ~0.02%) to aid in dye solubilization.[1]
Incomplete Hydrolysis of AM Ester Allow sufficient time for intracellular esterases to cleave the AM ester group, which renders the dye calcium-sensitive. This de-esterification period is typically 20-30 minutes at room temperature after loading.[4]
Incorrect Filter Sets Verify that the excitation filters (around 340 nm and 380 nm) and the emission filter (around 510 nm) on your imaging system are appropriate for this compound.[8][9]
Instrument Settings Check instrument settings such as gain and ensure they are optimized for the signal level. Use a positive control like a known fluorescent standard to confirm instrument functionality.[10]
Cell Death Assess cell viability before and during the experiment. Compromised cell membranes can lead to dye leakage and a loss of signal.[11]
Issue 2: High Background Fluorescence

Potential Causes & Solutions

Potential CauseRecommended Solution
Incomplete Removal of Extracellular Dye Thoroughly wash cells with a physiological buffer (e.g., HBSS) after loading to remove any residual extracellular this compound AM.[4][11]
Autofluorescence Measure the fluorescence of unloaded cells (autofluorescence) and subtract this from the this compound signal.[12]
Dye Compartmentalization Although this compound is designed to reduce compartmentalization, some sequestration into organelles can still occur.[13] This can be assessed by treating cells with a low concentration of a mild detergent like digitonin (B1670571) to release the cytosolic dye pool.[14]
Issue 3: Inconsistent or Variable Results

Potential Causes & Solutions

Potential CauseRecommended Solution
Photobleaching Minimize exposure to excitation light by using the lowest possible intensity and reducing exposure time.[11][15] Photobleaching can alter the spectral properties of the dye and lead to inaccurate calcium measurements.[15]
Dye Leakage While this compound is leakage-resistant, some minor leakage can occur over extended periods.[3][16] To minimize this, consider using an organic anion transport inhibitor like probenecid.[14]
pH and Temperature Fluctuations The Kd of Fura dyes is sensitive to changes in pH and temperature.[6][7] Maintain stable experimental conditions and, if necessary, perform calibrations under the specific experimental conditions.
Chelator Contamination Ensure that all buffers and solutions are free of contaminating heavy metals or calcium chelators, which can interfere with the dye's response to calcium.[17]

Experimental Protocols

In Vitro Calibration of this compound

This protocol determines the key calibration parameters (Rmin, Rmax, Sf2, Sb2) in a cell-free environment.

Materials:

  • This compound salt form

  • Calcium-free buffer (e.g., 10 mM K2EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Fluorometer or imaging system with appropriate filters

Procedure:

  • Prepare a stock solution of this compound salt in the calcium-free buffer.

  • To determine Rmin, measure the fluorescence ratio at excitation wavelengths of ~340 nm and ~380 nm in the calcium-free buffer.

  • To determine Rmax, add a saturating amount of calcium to the buffer and measure the fluorescence ratio.

  • Sf2 is the fluorescence intensity at ~380 nm in the calcium-free buffer.

  • Sb2 is the fluorescence intensity at ~380 nm in the calcium-saturating buffer.

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)[12]

In Situ (Intracellular) Calibration of this compound

This protocol determines the calibration parameters within the cells, accounting for the intracellular environment.

Materials:

  • Cells loaded with this compound AM

  • Calcium-free buffer with a calcium ionophore (e.g., ionomycin (B1663694) or 4-Br-A23187) and a calcium chelator (e.g., EGTA).

  • Calcium-saturating buffer with a calcium ionophore.

Procedure:

  • Load cells with this compound AM as per the standard loading protocol.

  • To determine Rmin, perfuse the cells with the calcium-free buffer containing the ionophore and EGTA to deplete intracellular calcium. Measure the fluorescence ratio.

  • To determine Rmax, perfuse the cells with the calcium-saturating buffer containing the ionophore to maximize intracellular calcium. Measure the fluorescence ratio.

  • Determine Sf2 and Sb2 as described in the in vitro protocol.

  • Use the Grynkiewicz equation to calculate intracellular calcium concentration.[12]

Visualizations

Fura_PE3_Loading_Workflow cluster_preparation Preparation cluster_loading Loading cluster_post_loading Post-Loading cluster_measurement Measurement prep_cells Prepare Cells load_cells Incubate Cells with This compound AM prep_cells->load_cells prep_dye Prepare this compound AM Stock Solution (DMSO) prep_loading Prepare Loading Buffer (with Pluronic F-127) prep_dye->prep_loading prep_loading->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify Allow De-esterification wash_cells->deesterify measure_fluorescence Measure Fluorescence (Ex: 340/380 nm, Em: 510 nm) deesterify->measure_fluorescence

Caption: Experimental workflow for loading cells with this compound AM.

Gq_Signaling_Pathway agonist Agonist gpcr Gq-protein coupled receptor (GPCR) agonist->gpcr binds plc Phospholipase C (PLC) gpcr->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum (ER) ca_release Ca2+ Release ip3r->ca_release opens fura_pe3 This compound ca_release->fura_pe3 binds to fluorescence Fluorescence Change fura_pe3->fluorescence

Caption: Gq-coupled signaling pathway leading to intracellular calcium release.

Troubleshooting_Logic start Problem with this compound Measurement check_signal Is there a low or no fluorescent signal? start->check_signal check_background Is the background fluorescence high? check_signal->check_background No loading_issue Optimize Dye Loading (Concentration, Time, Temp) check_signal->loading_issue Yes check_variability Are the results inconsistent? check_background->check_variability No washing_issue Improve Cell Washing Post-Loading check_background->washing_issue Yes photobleaching_issue Minimize Photobleaching check_variability->photobleaching_issue Yes end Successful Measurement check_variability->end No hydrolysis_issue Ensure Complete AM Ester Hydrolysis loading_issue->hydrolysis_issue filters_issue Verify Correct Filter Sets hydrolysis_issue->filters_issue filters_issue->end autofluorescence_issue Subtract Autofluorescence washing_issue->autofluorescence_issue compartmentalization_issue Assess Dye Compartmentalization autofluorescence_issue->compartmentalization_issue compartmentalization_issue->end leakage_issue Check for Dye Leakage (Use Probenecid) photobleaching_issue->leakage_issue env_issue Stabilize pH and Temperature leakage_issue->env_issue env_issue->end

Caption: Troubleshooting logic for common this compound calibration issues.

References

Fura-PE3 Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during Fura-PE3 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2 (B149405)?

This compound is a ratiometric fluorescent calcium indicator derived from Fura-2. Like Fura-2, it is used to measure intracellular calcium concentrations. A key advantage of this compound is its improved resistance to rapid leakage from cells and compartmentalization within organelles, which are common issues with Fura-2.[1][2]

Q2: What are the spectral properties of this compound?

Upon binding to calcium, the excitation maximum of this compound shifts from approximately 363 nm (calcium-free) to 335 nm (calcium-bound), while the emission maximum remains around 500 nm.[1][3] This ratiometric property allows for more accurate quantification of calcium concentrations, as it minimizes artifacts from variations in dye concentration, photobleaching, and cell path length.[4][5]

Troubleshooting Common Artifacts

This section provides a guide to identifying and resolving common artifacts in this compound imaging.

Incomplete Hydrolysis of this compound AM Ester

Issue: You observe a high and noisy baseline fluorescence, or the cells do not respond to stimuli as expected. This may be due to the incomplete cleavage of the acetoxymethyl (AM) ester group from the this compound molecule by intracellular esterases.[6][7] The AM ester form of the dye does not bind calcium.[1]

Troubleshooting Steps:

  • Extend De-esterification Time: After loading the cells with this compound AM, allow for a sufficient de-esterification period (typically 20-60 minutes) at room temperature or 37°C in a dye-free medium.[8]

  • Optimize Loading Conditions: Reduce the dye concentration or shorten the loading incubation time to avoid overloading the cells, which can overwhelm the cellular esterase activity.

  • Check Cell Health: Ensure that the cells are healthy and metabolically active, as esterase activity can be compromised in unhealthy cells.

Dye Compartmentalization

Issue: The fluorescence signal appears punctate or localized to specific regions within the cell, rather than being evenly distributed throughout the cytoplasm. This suggests that the dye is accumulating in organelles such as mitochondria.[9][10][11][12] While this compound is designed to be resistant to compartmentalization, it can still occur under certain conditions.[2]

Troubleshooting Steps:

  • Lower Loading Temperature: Load the cells with this compound AM at a lower temperature (e.g., room temperature or even 4°C) to reduce active transport into organelles.[1]

  • Minimize Loading Time and Concentration: Use the lowest effective dye concentration and the shortest possible incubation time.

  • Use Pluronic F-127: This mild detergent can aid in the dispersion of the AM ester in the loading buffer and facilitate more uniform cytosolic loading.[1][3]

  • Selective Quenching: In advanced applications, manganese (Mn²⁺) can be used to quench the fluorescence of the cytosolic dye, allowing for the identification of the compartmentalized signal.[13]

Photobleaching

Issue: The fluorescence intensity of your sample decreases over time with repeated exposure to excitation light.[14][15] This photochemical destruction of the fluorophore can lead to an underestimation of calcium concentrations, especially in prolonged experiments.[14]

Troubleshooting Steps:

  • Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters to attenuate the light source.[14]

  • Increase Camera Gain/Sensitivity: Use a more sensitive camera or increase the gain to compensate for lower excitation intensity.

  • Acquire Images Less Frequently: Reduce the sampling rate to the minimum required for the biological process you are studying.

  • Use Anti-fade Reagents: While less common for live-cell imaging, in fixed-cell applications, an anti-fade mounting medium can be used.

  • Create a Photobleaching Curve: For quantitative analysis, you can measure the rate of photobleaching and use this curve to correct your experimental data.[14]

Dye Leakage and High Background

Issue: You observe a gradual decrease in the intracellular fluorescence signal over time, accompanied by an increase in the fluorescence of the extracellular medium. This indicates that the dye is leaking out of the cells.[16]

Troubleshooting Steps:

  • Lower Experimental Temperature: Dye leakage is often an active transport process that is temperature-dependent. Performing the experiment at room temperature instead of 37°C can reduce leakage.

  • Use Anion Transport Inhibitors: Probenecid can be added to the extracellular medium to block the activity of organic anion transporters that can extrude the dye from the cells.[8]

  • Ensure this compound Suitability: this compound is designed to be leakage-resistant, but if leakage persists, verify the integrity of your cell model.[1]

Calibration Artifacts

Issue: The calculated intracellular calcium concentrations are inconsistent or physiologically implausible. This can arise from inaccurate determination of the calibration parameters Rmin, Rmax, and the dissociation constant (Kd).[4][17][18]

Troubleshooting Steps:

  • Perform In Situ Calibration: Whenever possible, perform a calibration at the end of each experiment on the cells being imaged. This involves using ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular calcium concentrations and determine Rmin (in a calcium-free solution with a chelator like EGTA) and Rmax (in a calcium-saturating solution).[19]

  • Control pH and Temperature: The calcium affinity (Kd) of this compound is sensitive to pH and temperature. Ensure that your calibration buffers match the intracellular pH and the temperature of your experiment.[19]

  • Account for Background Fluorescence: Subtract the background fluorescence from your measurements before calculating the ratio.

Quantitative Data Summary

ParameterThis compound / Fura-2 (Hydrolyzed)Reference
Excitation Max (Ca²⁺-free) ~363 nm[1][3]
Excitation Max (Ca²⁺-bound) ~335 nm[1][3]
Emission Max ~500-512 nm[1][3]
Dissociation Constant (Kd) ~145 nM (for Fura-2)[3]

Note: The spectral properties of this compound are very similar to Fura-2. The Kd can vary depending on experimental conditions such as temperature, pH, and ionic strength.[19][20]

Experimental Protocols

Key Experiment: this compound AM Loading and Intracellular Calcium Measurement
  • Cell Preparation: Plate cells on coverslips or in imaging dishes and allow them to adhere. Ensure cells are healthy and sub-confluent.

  • Loading Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[1]

    • For easier loading, mix the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO.[1]

    • Dilute the this compound AM/Pluronic mixture into a buffered physiological medium (e.g., HBSS or HEPES-buffered saline) to a final working concentration of 1-5 µM.[1][8] Avoid amine-containing buffers like Tris.[1]

  • Cell Loading:

    • Remove the culture medium from the cells and wash gently with the buffered physiological medium.

    • Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[1] Optimal time and temperature should be determined empirically for each cell type.[8]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm buffered medium to remove extracellular dye.

    • Incubate the cells in the fresh medium for at least 20 minutes to allow for complete de-esterification of the AM ester.[8]

  • Imaging:

    • Mount the cells on the microscope stage.

    • Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.

    • Record the ratio of the fluorescence intensities (F340/F380).

    • Apply experimental stimuli and record the changes in the fluorescence ratio.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) (5-10 µM) to the cells.

    • To determine Rmax, perfuse the cells with a high calcium buffer.

    • To determine Rmin, perfuse the cells with a calcium-free buffer containing a calcium chelator like EGTA.

    • Use the Grynkiewicz equation to convert the fluorescence ratios to intracellular calcium concentrations.

Visualizations

TroubleshootingWorkflow cluster_start Start: Imaging Anomaly cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Observe Imaging Artifact PoorSignal Poor Signal / No Response Start->PoorSignal PunctateStaining Punctate Staining Start->PunctateStaining SignalDecay Signal Decays Over Time Start->SignalDecay HighBackground High Background Noise Start->HighBackground IncompleteHydrolysis Incomplete Hydrolysis PoorSignal->IncompleteHydrolysis Compartmentalization Compartmentalization PunctateStaining->Compartmentalization Photobleaching Photobleaching SignalDecay->Photobleaching DyeLeakage Dye Leakage SignalDecay->DyeLeakage HighBackground->IncompleteHydrolysis HighBackground->DyeLeakage OptimizeLoading Optimize Loading (Time, Temp, Conc.) IncompleteHydrolysis->OptimizeLoading ExtendDeester Extend De-esterification IncompleteHydrolysis->ExtendDeester Compartmentalization->OptimizeLoading MinimizeExposure Minimize Light Exposure Photobleaching->MinimizeExposure DyeLeakage->OptimizeLoading Lower Temp UseProbenecid Use Probenecid DyeLeakage->UseProbenecid

Caption: Troubleshooting workflow for common this compound imaging artifacts.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepCells Prepare Cells PrepSolution Prepare Loading Solution LoadDye Load Cells with This compound AM PrepSolution->LoadDye Wash Wash Extracellular Dye LoadDye->Wash Deesterify De-esterify Wash->Deesterify Image Acquire Images (340/380nm Ratio) Deesterify->Image Calibrate In Situ Calibration (Rmin/Rmax) Image->Calibrate Calculate Calculate [Ca²⁺]i Calibrate->Calculate

Caption: Standard experimental workflow for this compound calcium imaging.

Compartmentalization cluster_cell Cell cluster_organelle Organelle (e.g., Mitochondria) Cytosol Cytosol (Desired Location) CompartmentalizedDye Compartmentalized Dye (Artifact Source) Extracellular Extracellular this compound AM Extracellular->Cytosol Desired Loading Extracellular->CompartmentalizedDye Undesired Sequestration

Caption: Diagram illustrating dye compartmentalization artifact.

References

The Influence of Temperature on Fura-PE3 Loading and Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Fura-PE3 for intracellular calcium measurements, understanding the impact of temperature is critical for acquiring accurate and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this compound experiments, with a focus on temperature-related variables.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during this compound loading and imaging, with a focus on temperature-related causes and solutions.

Problem Potential Temperature-Related Cause Recommended Solution
Low Fluorescence Signal Suboptimal Loading Temperature: Dye uptake efficiency is temperature-dependent. Loading at a temperature that is too low may result in insufficient dye entry into the cells. Conversely, some cell types may show reduced loading at 37°C due to active dye extrusion.[1][2][3]Empirically determine the optimal loading temperature for your specific cell type. It is often recommended to start by comparing loading at room temperature (20-25°C) with 37°C.[1][4] For some cells, a lower temperature (even 4°C for a longer duration) might be optimal.
High Background Fluorescence Dye Extrusion at Physiological Temperatures: Many cell types actively extrude fluorescent dyes at 37°C.[3] This extruded dye in the extracellular medium will be exposed to high calcium concentrations, leading to a high background signal.Perform imaging at room temperature if feasible for your experimental design. Alternatively, use anion-transport inhibitors like probenecid (B1678239) (1–2.5 mM) or sulfinpyrazone (B1681189) (0.1–0.25 mM) to reduce dye leakage.[2][3]
Inconsistent or Variable Baseline Temperature Fluctuations During Imaging: The fluorescence of Fura dyes is temperature-sensitive.[5][6][7] Changes in the ambient temperature during the experiment can cause drifts in the baseline fluorescence ratio.Use a temperature-controlled perfusion system or a heated stage on the microscope to maintain a constant temperature throughout the experiment.
Punctate or Localized Fluorescence (Compartmentalization) Loading at High Temperatures: Incubation at 37°C can sometimes lead to the sequestration of the AM ester form of the dye in organelles such as mitochondria and the endoplasmic reticulum.[1][2] This results in a non-uniform cytosolic distribution.Lowering the incubation temperature to room temperature can often lessen this effect.[2][8] A simple check is to look for punctate fluorescence, which suggests dye sequestration.[1]
Phototoxicity or Cell Death Increased Phototoxicity at Higher Temperatures: Higher metabolic rates at elevated temperatures can make cells more susceptible to photodamage from the excitation light.Reduce the intensity and duration of the excitation light. Use a neutral density filter to minimize illumination.[9] If high temperatures are required, decrease the frequency of image acquisition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal loading temperature for this compound AM?

A1: The optimal loading temperature for this compound AM is cell-type dependent and should be determined empirically.[9] While 37°C is often used, many researchers find that loading at room temperature (20-25°C) provides more consistent and uniform cytosolic staining by reducing dye compartmentalization and extrusion.[1][4] It is advisable to test a range of temperatures (e.g., room temperature and 37°C) to find the best condition for your specific cells.[1][9]

Q2: How does temperature affect the this compound fluorescence ratio?

A2: For ratiometric dyes like Fura-2, a decrease in temperature generally leads to a reduction in the fluorescence ratio.[5][6][7] This is due to variable effects of temperature on the fluorescence at the two excitation wavelengths. Therefore, it is crucial to maintain a constant temperature during an experiment and to perform calibrations at the same temperature at which the experimental data is collected.

Q3: My baseline is drifting. Could temperature be the cause?

A3: Yes, temperature fluctuations are a common cause of baseline drift in ratiometric calcium imaging.[5][6][7] Even small changes in the temperature of the imaging medium can alter the fluorescence properties of this compound. Using a temperature-controlled stage and perfusion system is highly recommended for stable recordings.

Q4: I see bright spots inside my cells after loading. What does this mean?

A4: Bright, punctate fluorescence is a classic sign of dye compartmentalization, where the dye has accumulated in organelles instead of being evenly distributed in the cytosol.[1] This is more likely to occur when loading at 37°C.[1][2] To mitigate this, try lowering the loading temperature to room temperature.[2][8]

Q5: Can I switch from loading at 37°C to room temperature without changing other parameters?

A5: When changing the loading temperature, you may need to adjust the incubation time and dye concentration. Cells will load the dye more slowly at room temperature, so a longer incubation period may be necessary. It is best to re-optimize these parameters to ensure adequate dye loading and de-esterification.

Experimental Protocols

Protocol for Optimizing this compound AM Loading Temperature
  • Cell Preparation: Plate cells on coverslips or in imaging dishes to the desired confluency.

  • Prepare Loading Solutions: Prepare fresh this compound AM working solutions at your desired concentrations (e.g., 1-5 µM) in a physiological buffer.

  • Parallel Incubation: Divide the cell preparations into at least two groups.

    • Group A: Incubate with the loading solution at 37°C.

    • Group B: Incubate with the loading solution at room temperature (20-25°C).

  • Time Course: Within each temperature group, vary the incubation time (e.g., 30, 45, 60 minutes).

  • De-esterification: After loading, wash the cells with indicator-free medium and incubate for a further 30 minutes at the respective temperatures to allow for complete de-esterification of the dye.

  • Imaging and Analysis: Image the cells from all conditions. Assess the following:

    • Fluorescence Intensity: Compare the brightness of the cells.

    • Cytosolic Distribution: Look for uniform fluorescence versus punctate staining.

    • Functional Response: Elicit a calcium response with an agonist to ensure the dye is functional.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Loading Optimization cluster_post_loading Post-Loading cluster_analysis Analysis prep_cells Plate Cells load_37 Incubate at 37°C (30, 45, 60 min) prep_cells->load_37 load_rt Incubate at Room Temp (30, 45, 60 min) prep_cells->load_rt prep_dye Prepare this compound AM prep_dye->load_37 prep_dye->load_rt wash_deesterify Wash & De-esterify (30 min) load_37->wash_deesterify load_rt->wash_deesterify image Acquire Images wash_deesterify->image analyze Assess Intensity, Distribution, & Functional Response image->analyze

This compound AM Loading Temperature Optimization Workflow.

troubleshooting_logic start Problem with this compound Signal low_signal Low Fluorescence Signal? start->low_signal high_bg High Background? start->high_bg punctate Punctate Staining? start->punctate sol_temp Optimize Loading Temperature (RT vs 37°C) low_signal->sol_temp Yes sol_time_conc Increase Incubation Time or Dye Concentration low_signal->sol_time_conc Yes sol_leakage Use Anion-Transport Inhibitors or Image at RT high_bg->sol_leakage Yes sol_compartment Lower Loading Temperature to Room Temp punctate->sol_compartment Yes

Troubleshooting Logic for this compound Issues.

References

Fura-PE3 Technical Support Center: Troubleshooting Guides & FAQs for Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Fura-PE3 in cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2?

A1: this compound is a ratiometric fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]i). It is an improved version of Fura-2, designed to be more resistant to leakage from cells.[1] This property makes this compound particularly advantageous for long-term experiments where dye retention is crucial for accurate and stable measurements.

Q2: Why is measuring intracellular calcium relevant for cytotoxicity assessment?

A2: A sustained elevation of intracellular calcium is a key event in the signaling pathways leading to cell death (apoptosis and necrosis). Many cytotoxic agents induce a disruption of calcium homeostasis. Therefore, monitoring [Ca²⁺]i with probes like this compound can provide valuable insights into the mechanisms of cytotoxicity.

Q3: What are the excitation and emission wavelengths for this compound?

A3: this compound, like Fura-2, is a ratiometric dye. It is typically excited at two wavelengths, approximately 340 nm (where fluorescence increases with Ca²⁺ binding) and 380 nm (where fluorescence decreases with Ca²⁺ binding). The emission is measured at approximately 510 nm for both excitation wavelengths. The ratio of the fluorescence intensities at 340 nm and 380 nm is used to determine the intracellular calcium concentration, which helps to correct for variations in dye concentration, cell thickness, and illumination intensity.[2][3]

Troubleshooting Guide

Problem 1: Low Fluorescent Signal or Poor Signal-to-Noise Ratio

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inadequate Dye Loading Optimize this compound AM concentration (typically 1-5 µM) and incubation time (usually 30-60 minutes at room temperature or 37°C).[4][5] Note that optimal conditions can be cell-type dependent.[6]
Incomplete De-esterification After loading, allow sufficient time (at least 20-30 minutes) in dye-free medium for cellular esterases to cleave the AM ester group, trapping the active this compound inside the cell.[6]
Incorrect Instrument Settings Ensure the excitation and emission wavelengths are correctly set for this compound (Ex: 340/380 nm, Em: ~510 nm).[7] Optimize the gain settings on your instrument to enhance signal detection without saturating the detector.[8][9]
High Background Fluorescence Use phenol (B47542) red-free medium during imaging. Ensure all buffers and reagents are of high purity and not contaminated with fluorescent impurities.[9] Use black, opaque microplates to minimize background.[9]
Low Quantum Yield of Fluorophore While this compound is generally bright, if the signal remains low, consider if the experimental conditions (e.g., pH) are optimal.
Problem 2: Rapid Signal Loss or Photobleaching

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Excitation Light Intensity Reduce the intensity of the excitation light to the minimum level required for a detectable signal.[10][11]
Prolonged Exposure to Light Minimize the duration of light exposure by using neutral-density filters during focusing and setup.[10] Decrease the frequency of image acquisition to the minimum necessary to capture the biological event of interest.[11]
Phototoxicity Excessive light exposure can damage cells, leading to artifacts and cell death.[12][13] Signs include cell blebbing, rounding, or arrested cell division.[11] Reduce light intensity and exposure time. The use of longer wavelengths, when possible, can also reduce phototoxicity.[12]
Problem 3: Inaccurate or Inconsistent Calcium Readings

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Dye Compartmentalization Fura dyes can sometimes accumulate in organelles like mitochondria or the endoplasmic reticulum, which have different calcium concentrations than the cytosol.[6][14] To minimize this, try loading the dye at room temperature instead of 37°C.[5][14] Visually inspect cells under a microscope for punctate fluorescence, which indicates compartmentalization.[14]
Calcium Buffering by the Dye At high concentrations, this compound can act as a calcium buffer, dampening the true intracellular calcium signal.[15][16] Use the lowest possible dye concentration that provides an adequate signal-to-noise ratio.[8]
Interference from Test Compounds Some test compounds may be autofluorescent at the excitation or emission wavelengths of this compound, interfering with the signal.[7] It is important to test the fluorescence of the compound alone in the assay medium.
pH Sensitivity The fluorescence of Fura dyes can be sensitive to changes in intracellular pH. Ensure your experimental buffer is robustly buffered to maintain a stable physiological pH.

Experimental Protocols

Protocol 1: this compound AM Loading for Suspension Cells
  • Harvest cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Resuspend the cells in the same buffer at a density of 1 x 10⁶ cells/mL.

  • Prepare a this compound AM stock solution (e.g., 1 mM in anhydrous DMSO).

  • Add the this compound AM stock solution to the cell suspension to a final concentration of 1-5 µM. For improved dye loading, Pluronic F-127 (final concentration 0.02%) can be added.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash the cells twice with the physiological buffer to remove extracellular dye.

  • Resuspend the cells in fresh buffer and allow them to rest for at least 20 minutes to ensure complete de-esterification of the dye.

  • The cells are now ready for the cytotoxicity assay.

Protocol 2: Cytotoxicity Assessment using this compound and a Plate Reader
  • Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with this compound AM as described for adherent cells (similar to the suspension protocol, but incubations and washes are performed directly in the plate).

  • After the final wash and de-esterification period, acquire a baseline fluorescence reading.

    • Set the plate reader to measure fluorescence at an emission wavelength of ~510 nm, alternating excitation between ~340 nm and ~380 nm.

  • Add the test compounds at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent or a calcium ionophore like ionomycin).

  • Measure the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium.

  • At the end of the experiment, a cell viability assay (e.g., MTT or LDH) can be performed on the same plate to correlate calcium changes with cell death.

Data Presentation

Table 1: Example of this compound Loading Optimization

ParameterCondition 1Condition 2Condition 3
This compound AM Conc. 1 µM3 µM5 µM
Loading Time 30 min45 min60 min
Loading Temp. Room Temp.37°C37°C
Baseline F340/F380 Ratio 0.85 ± 0.051.10 ± 0.071.25 ± 0.09
Max Ratio (Ionomycin) 3.2 ± 0.24.5 ± 0.34.8 ± 0.4
Signal-to-Noise ModerateHighHigh
Cell Viability >95%>95%>95%

Table 2: Example Cytotoxicity Data with this compound

CompoundConcentrationPeak F340/F380 RatioTime to Peak (min)% Cell Viability (MTT)
Vehicle (DMSO) 0.1%1.05 ± 0.04N/A100%
Compound X 1 µM1.5 ± 0.13085%
Compound X 10 µM2.8 ± 0.21540%
Compound X 100 µM4.2 ± 0.35<10%
Positive Control -4.9 ± 0.42<5%

Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Dye_Loading 2. This compound AM Loading Cell_Culture->Dye_Loading Wash 3. Wash & De-esterification Dye_Loading->Wash Baseline 4. Baseline Reading (F340/F380) Wash->Baseline Add_Compound 5. Add Test Compound Baseline->Add_Compound Time_Course 6. Time-Course Measurement Add_Compound->Time_Course Ratio_Analysis 7. Analyze F340/F380 Ratio Time_Course->Ratio_Analysis Viability_Assay 8. Correlate with Viability Assay (e.g., MTT) Ratio_Analysis->Viability_Assay Calcium_Signaling_Pathway Cytotoxic_Agent Cytotoxic Agent Receptor Cell Surface Receptor / Ion Channel Cytotoxic_Agent->Receptor ER Endoplasmic Reticulum (ER) Cytotoxic_Agent->ER Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Ca_Release Ca²⁺ Release ER->Ca_Release Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_Influx->Cytosolic_Ca Ca_Release->Cytosolic_Ca Cytosolic_Ca->Mitochondria Cytosolic_Ca->Apoptosis Necrosis Necrosis Cytosolic_Ca->Necrosis

References

Technical Support Center: Fura-PE3 Background Fluorescence Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for background fluorescence when using the ratiometric calcium indicator, Fura-PE3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2?

This compound is a fluorescent, ratiometric calcium indicator used to measure intracellular calcium concentrations. It is a zwitterionic analog of the widely used Fura-2 dye. A key advantage of this compound is its resistance to compartmentalization within organelles and leakage from the cytosol, which can be problematic with other dyes and contribute to background fluorescence.[1]

Q2: What are the primary sources of background fluorescence in this compound imaging experiments?

High background fluorescence can originate from several sources:

  • Autofluorescence: Intrinsic fluorescence from cellular components, such as NADH, FAD, and other endogenous fluorophores. This is a common issue in fluorescence microscopy.

  • Extracellular Dye: Residual this compound AM that has not been fully washed away from the coverslip or cell medium.

  • Incomplete Hydrolysis: this compound AM that has not been completely cleaved by intracellular esterases to its active, calcium-sensitive form. The AM ester form is fluorescent but not calcium-sensitive and can contribute to a high, stable background.

  • Optical Components: Fluorescence from microscope objectives, immersion oil, filters, and the sample holder itself.

  • Phenol (B47542) Red: Many cell culture media contain phenol red, a pH indicator that fluoresces and can significantly increase background noise. It is crucial to use phenol red-free media during imaging experiments.

Q3: Why is background correction so important for ratiometric calcium imaging?

Accurate background correction is critical for obtaining reliable quantitative data. Without proper background subtraction, it is impossible to accurately convert fluorescence ratios into absolute calcium concentrations or to compare results between different experiments or imaging setups.[2] Failure to correct for background can lead to significant errors in the assessment of both resting calcium levels and the dynamics of calcium transients, with potential errors as high as 100%.[3][4]

Q4: Can I use the same protocols for this compound as for Fura-2 AM?

While the general principles of loading, imaging, and background correction are similar for both this compound and Fura-2 AM, it's important to optimize parameters such as dye concentration and incubation times for your specific cell type and experimental conditions.[1] The inherent resistance of this compound to leakage and compartmentalization may offer a more stable cytosolic signal compared to Fura-2 AM.

Troubleshooting Guide: High Background Fluorescence

Encountering high background fluorescence can obscure the specific calcium signal from your cells. This guide provides a step-by-step approach to identify and mitigate common causes of high background.

Problem Potential Cause Recommended Solution
High and uniform background across the entire field of view Extracellular dye that was not completely washed away.Increase the number and duration of wash steps after dye loading. Ensure gentle but thorough washing to remove all residual this compound AM.
High concentration of this compound AM used for loading.Perform a titration to determine the optimal dye concentration that provides a strong signal with minimal background.
Autofluorescence from the cell culture medium.Use phenol red-free imaging buffer during the experiment.
High background that is localized to specific areas Incomplete hydrolysis of this compound AM, leading to dye accumulation.Allow sufficient time for de-esterification after loading. This can be done by incubating the cells in dye-free buffer for 30-60 minutes at room temperature before imaging.
Dye compartmentalization (less common with this compound).While this compound is designed to resist compartmentalization, if suspected, try lowering the loading temperature.
Gradually increasing background during the experiment Phototoxicity leading to cell membrane damage and dye leakage.Reduce the intensity of the excitation light using neutral density filters. Minimize the duration of UV light exposure to 10-15 seconds at a time if possible.
Noisy or fluctuating background Instability in the light source or detector.Ensure the mercury lamp or LED light source is stable. Check the camera for electronic noise.
Ambient light leaks.Conduct the experiment in a light-controlled environment or use a microscope enclosure.

Experimental Protocols

Protocol 1: this compound AM Loading and Background Measurement

This protocol provides a general guideline for loading cells with this compound AM and measuring background fluorescence. Optimization for specific cell types is recommended.

Materials:

  • This compound AM (dissolved in high-quality, anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Phenol red-free cell culture medium or balanced salt solution (e.g., HBSS)

  • Cells cultured on glass coverslips

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

  • Prepare Loading Solution:

    • Prepare a stock solution of this compound AM in DMSO.

    • For a final loading concentration of 1-5 µM, dilute the this compound AM stock solution in phenol red-free medium.

    • To aid in dye dispersal, add an equal volume of 20% Pluronic F-127 to the this compound AM stock before diluting in the medium. Vortex briefly.

  • Cell Loading:

    • Remove the culture medium from the cells on the coverslip.

    • Wash the cells once with the phenol red-free medium.

    • Incubate the cells in the this compound AM loading solution for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

  • Washing and De-esterification:

    • After loading, wash the cells 2-3 times with fresh, phenol red-free medium to remove extracellular dye.

    • Incubate the cells in the dye-free medium for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.

  • Background Measurement:

    • Before starting your experiment, acquire images at both 340 nm and 380 nm excitation.

    • Select a region of interest (ROI) in a cell-free area of the coverslip.

    • Measure the average fluorescence intensity within this ROI at both wavelengths. These values represent your background fluorescence.

    • Alternatively, for a more accurate measurement of cellular autofluorescence, use a coverslip with cells that have not been loaded with this compound and measure the fluorescence intensity from these cells.

  • Background Subtraction:

    • During data analysis, subtract the measured background fluorescence values from the fluorescence intensity of your this compound-loaded cells at the corresponding wavelengths before calculating the 340/380 ratio.

Protocol 2: Quenching of this compound for Autofluorescence Estimation

This method can be used to estimate the contribution of cellular autofluorescence to the total signal.

Materials:

  • This compound loaded cells (from Protocol 1)

  • Manganese chloride (MnCl₂) solution (e.g., 50 µM)

  • Ionophore (e.g., Ionomycin, 1-5 µM)

Procedure:

  • Acquire a baseline fluorescence recording from your this compound loaded cells.

  • Add the ionophore to the imaging buffer to facilitate the entry of Mn²⁺ into the cells.

  • Add MnCl₂ to the imaging buffer. Manganese quenches the fluorescence of this compound.

  • The remaining fluorescence signal after quenching represents the cellular autofluorescence. This value can be subtracted as background.

Data Presentation: Comparison of Background Correction Methods

While specific quantitative data for this compound is limited, studies on Fura-2 provide insights into the effectiveness of different background correction approaches. The following table summarizes these methods and their performance based on studies of Fura indicators.[3]

Background Correction Method Description Advantages Disadvantages Performance
Constant Background Subtraction A single background value, typically from a cell-free region, is subtracted from all pixels in the image series.Simple and fast to implement.Inaccurate if the background is not spatially or temporally uniform. Can lead to significant errors.Low
Low-Pass Filtering The signal is filtered to remove high-frequency noise, with the assumption that the background is a low-frequency component.Can account for slow drifts in background.May distort the true signal if not applied carefully.Medium
Linear Approximation A linear function is fit to the baseline of the fluorescence trace and subtracted.Can correct for linear photobleaching or dye leakage.Ineffective for non-linear background changes.Medium
Polynomial Approximation A polynomial function is fit to the baseline of the fluorescence trace and subtracted.More flexible than linear approximation and can account for more complex background fluctuations.Can introduce artifacts if the polynomial order is too high. Overall best performance in a comparative study.High

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Background Correction

The following diagram illustrates the general workflow for performing background correction in a this compound calcium imaging experiment.

experimental_workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass coverslips dye_loading Load cells with this compound AM cell_culture->dye_loading washing Wash to remove extracellular dye dye_loading->washing deesterification Allow for de-esterification washing->deesterification acquire_images Acquire images at 340nm and 380nm excitation deesterification->acquire_images bg_measurement Measure background from cell-free region or -dye control acquire_images->bg_measurement bg_subtraction Subtract background from cell fluorescence bg_measurement->bg_subtraction ratio_calc Calculate 340/380 ratio bg_subtraction->ratio_calc ca_concentration Convert ratio to [Ca²⁺] ratio_calc->ca_concentration

Caption: Workflow for this compound background correction.

GPCR-Mediated Calcium Signaling Pathway

This compound can be used to visualize changes in intracellular calcium downstream of G-protein coupled receptor (GPCR) activation, which often leads to store-operated calcium entry (SOCE).

signaling_pathway cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ORAI1 ORAI1 (SOCE Channel) Ca_Cytosol Cytosolic Ca²⁺ (Measured by this compound) ORAI1->Ca_Cytosol Ca²⁺ Influx (SOCE) IP3R IP3 Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ STIM1 STIM1 STIM1->ORAI1 Activates Ca_ER->STIM1 Depletion Activates Ca_ER->Ca_Cytosol Agonist Agonist Agonist->GPCR Binds IP3->IP3R Binds

Caption: GPCR signaling and store-operated calcium entry.

References

Technical Support Center: Enhancing Fura-PE3 Retention for Long-Term Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving Fura-PE3 retention in long-term experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your long-term calcium imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fura-2?

This compound is a ratiometric calcium indicator, similar to the widely used Fura-2. It is an acetoxymethyl (AM) ester derivative, which allows it to be loaded into cells. A key advantage of this compound is its improved resistance to compartmentalization within organelles, a common issue with Fura-2 that can lead to inaccurate cytosolic calcium measurements.

Q2: My this compound signal is decreasing over the course of my multi-hour experiment. What are the likely causes?

Several factors can contribute to a diminishing this compound signal in long-term experiments:

  • Dye Leakage: Cells actively extrude this compound from the cytosol over time, primarily through organic anion transporters.

  • Photobleaching: Continuous or frequent exposure to excitation light will irreversibly destroy the fluorophore.

  • Phototoxicity: The excitation light, particularly in the UV range required for Fura dyes, can induce the formation of reactive oxygen species (ROS), which can damage cells and the dye itself.

  • Cell Death: Prolonged imaging under suboptimal conditions can lead to cell death and subsequent loss of the dye.

Q3: How can I prevent this compound leakage from my cells?

The most effective way to prevent dye leakage is to use an organic anion transporter inhibitor. Probenecid (B1678239) is commonly used for this purpose. Adding probenecid to your loading and imaging buffers can significantly improve this compound retention.

Q4: What is dye compartmentalization and how can I check for it?

Compartmentalization occurs when the dye accumulates in intracellular organelles such as mitochondria or the endoplasmic reticulum, rather than remaining in the cytosol. This can lead to a high baseline fluorescence and an inaccurate representation of cytosolic calcium levels. To check for compartmentalization, you can perform a mild permeabilization of the cell membrane using a low concentration of digitonin. This will release the cytosolic dye, while the dye trapped in organelles will remain.

Q5: Are there alternatives to this compound for very long-term experiments (e.g., >12 hours)?

For experiments extending over many hours or days, genetically encoded calcium indicators (GECIs) like GCaMP6s are often a better choice.[1] GECIs are expressed by the cells themselves, eliminating issues of dye loading and leakage. However, they may have different calcium binding kinetics and signal-to-noise ratios compared to chemical dyes.[1]

Troubleshooting Guides

Problem 1: Rapid loss of fluorescent signal.
Possible Cause Solution
Dye Leakage Include an organic anion transporter inhibitor in your buffers. Probenecid (1-2.5 mM) is a common choice.
Photobleaching Reduce the intensity and duration of the excitation light. Use the lowest possible light intensity that provides a good signal-to-noise ratio. Decrease the frequency of image acquisition.
Phototoxicity Minimize UV light exposure.[2] Use a neutral density filter to reduce excitation intensity. Consider adding antioxidants like Trolox or N-acetylcysteine (NAC) to your imaging medium to scavenge reactive oxygen species.
Problem 2: High and unstable baseline fluorescence.
Possible Cause Solution
Dye Compartmentalization Optimize the loading protocol. Try reducing the dye concentration, loading time, and/or temperature. Ensure that Pluronic F-127 is used to aid in dye solubilization.
Extracellular Dye Ensure thorough washing of the cells after loading to remove any extracellular this compound-AM.
Cell Stress or Death Ensure the imaging medium and environmental conditions (temperature, CO2) are optimal for your cells. Check for signs of phototoxicity, such as cell blebbing or rounding.

Experimental Protocols

Protocol 1: Optimized this compound-AM Loading for Improved Retention

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

  • This compound-AM

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Probenecid

Procedure:

  • Prepare this compound-AM Stock Solution:

    • Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-5 mM.

    • Store in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Solution:

    • For a final loading concentration of 2-5 µM this compound-AM, dilute the stock solution in your imaging buffer.

    • Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • Add Probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.

    • Vortex the solution thoroughly.

  • Cell Loading:

    • Replace the cell culture medium with the loading solution.

    • Incubate cells for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

    • Protect cells from light during incubation.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with imaging buffer containing 1-2.5 mM Probenecid.

    • Incubate the cells in the final wash solution for at least 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

Protocol 2: Minimizing Phototoxicity in Long-Term Imaging

Procedure:

  • Optimize Light Exposure:

    • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

    • Minimize the exposure time for each image acquisition.

    • Increase the interval between image acquisitions to the longest duration that still captures the dynamics of interest.

  • Use Antioxidants:

    • Supplement your imaging medium with antioxidants to neutralize reactive oxygen species.

    • Commonly used antioxidants include Trolox (100-200 µM) or N-acetylcysteine (NAC) (1-5 mM).

  • Control for Phototoxicity:

    • Include a "light-exposed" control group of cells that are not treated with your experimental compound but are subjected to the same imaging protocol.

    • Monitor these cells for any morphological changes or alterations in calcium signaling that could be attributed to phototoxicity.

Data Presentation

Table 1: Recommended Reagent Concentrations for Improved this compound Retention

ReagentStock ConcentrationWorking ConcentrationPurpose
This compound-AM1-5 mM in DMSO2-5 µMCalcium Indicator
Pluronic F-12720% in DMSO0.02-0.04%Solubilizing Agent
Probenecid250 mM in aqueous solution1-2.5 mMLeakage Inhibitor
Trolox100 mM in DMSO100-200 µMAntioxidant
N-acetylcysteine (NAC)1 M in aqueous solution1-5 mMAntioxidant

Visualizations

G cluster_prep Preparation cluster_loading Cell Loading cluster_wash Washing & De-esterification cluster_imaging Long-Term Imaging Prepare Loading Solution Prepare Loading Solution Add this compound-AM Add this compound-AM Add Pluronic F-127 Add Pluronic F-127 Add Probenecid Add Probenecid Incubate Cells Incubate Cells Add this compound-AM->Incubate Cells Add Pluronic F-127->Incubate Cells Add Probenecid->Incubate Cells Wash with Probenecid Buffer Wash with Probenecid Buffer Incubate Cells->Wash with Probenecid Buffer Incubate for De-esterification Incubate for De-esterification Wash with Probenecid Buffer->Incubate for De-esterification Start Imaging Start Imaging Incubate for De-esterification->Start Imaging Minimize Light Exposure Minimize Light Exposure Start Imaging->Minimize Light Exposure Use Antioxidants Use Antioxidants Start Imaging->Use Antioxidants

Caption: Experimental workflow for improving this compound retention.

G Signal Loss Signal Loss Leakage Leakage Signal Loss->Leakage Photobleaching Photobleaching Signal Loss->Photobleaching Phototoxicity Phototoxicity Signal Loss->Phototoxicity Use Probenecid Use Probenecid Leakage->Use Probenecid Solution Reduce Light Reduce Light Photobleaching->Reduce Light Solution Phototoxicity->Reduce Light Solution Use Antioxidants Use Antioxidants Phototoxicity->Use Antioxidants Solution

Caption: Troubleshooting logic for this compound signal loss.

References

Fura-PE3 Technical Support Center: Troubleshooting Quenching by Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-PE3. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound for intracellular calcium measurements and may be encountering interference from heavy metals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these specific experimental challenges.

Disclaimer: this compound is a leakage-resistant derivative of Fura-2 (B149405) and shares similar spectral and ion-binding properties.[1] Much of the detailed research on heavy metal interference has been conducted with Fura-2. The information provided here is based on this extensive Fura-2 data and is expected to be highly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from Fura-2?

A1: this compound is a ratiometric fluorescent indicator dye used to measure intracellular calcium concentration.[2][3] Like Fura-2, it exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺.[1] The primary advantage of this compound is its improved intracellular retention, making it "leakage-resistant" and more suitable for long-term experiments compared to Fura-2.[1][2]

Q2: How do heavy metals interfere with this compound measurements?

A2: Heavy metal ions can interfere with this compound in two main ways:

  • Direct Binding and Fluorescence Changes: Many divalent heavy metal cations can bind to the this compound molecule, similar to how Ca²⁺ does. This binding can either quench (decrease) the fluorescence signal or, in some cases, mimic a calcium signal by causing a similar spectral shift.[4][5]

  • Competition with Calcium: Heavy metals can compete with Ca²⁺ for binding to this compound. This competition can lead to an underestimation of the true intracellular Ca²⁺ concentration.[5]

Q3: Which heavy metals are known to quench or interfere with Fura dyes?

A3: Several environmentally and biologically relevant heavy metals have been shown to interact with Fura-2, and by extension this compound. These include, but are not limited to:

  • Manganese (Mn²⁺)

  • Zinc (Zn²⁺)

  • Copper (Cu²⁺)[4]

  • Lead (Pb²⁺)

  • Cadmium (Cd²⁺)[4][6]

  • Mercury (Hg²⁺)[4][6]

The nature of the interference (quenching vs. signal enhancement) can vary depending on the specific metal ion.[4]

Q4: My this compound signal is unexpectedly low. Could this be due to heavy metal quenching?

A4: Yes, a weaker-than-expected fluorescence signal is a classic sign of quenching. If you have ruled out other common issues like poor dye loading, photobleaching, or incorrect filter sets, heavy metal contamination in your experimental solutions or from the cells themselves should be considered.

Q5: Are there any chemical tools to counteract heavy metal interference?

A5: Yes, the most commonly used tool is TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine). TPEN is a cell-permeant, high-affinity chelator for heavy metals with a much lower affinity for Ca²⁺ and Mg²⁺.[5][6][7] It can be used to sequester heavy metal ions in the intracellular space, preventing them from interacting with this compound.[5][6]

Troubleshooting Guides

Problem 1: Unusually Low or No this compound Fluorescence Signal

This could be indicative of quenching by heavy metals.

start Low this compound Signal check_loading Verify Dye Loading (e.g., via microscopy) start->check_loading check_filters Confirm Correct Excitation/Emission Filters check_loading->check_filters Loading OK check_photobleaching Assess for Photobleaching check_filters->check_photobleaching Filters OK suspect_heavy_metals Suspect Heavy Metal Quenching check_photobleaching->suspect_heavy_metals Minimal Photobleaching test_tpen Perform TPEN Control Experiment suspect_heavy_metals->test_tpen signal_restored Signal Restored: Heavy Metal Interference Confirmed test_tpen->signal_restored Signal Increases no_change No Change: Re-evaluate other experimental parameters test_tpen->no_change No Signal Increase

Caption: Troubleshooting workflow for low this compound signal.

Problem 2: this compound Ratio Appears Artificially High or Noisy

Some heavy metals can bind to this compound and cause a spectral shift that mimics a Ca²⁺ signal, leading to an overestimation of basal Ca²⁺ levels or a noisy signal.[5]

Quantitative Data Summary

The following table summarizes the effects of various heavy metals on the fluorescence of Fura-2, which is expected to be comparable to this compound.

Heavy Metal IonConcentration RangeObserved Effect on Fura-2 FluorescenceReference
Copper (Cu²⁺) Not specifiedQuenches the signal in free solution.[4]
Cadmium (Cd²⁺) 3-30 µMElicits an apparent elevation of the fluorescence ratio.[6]
Mercury (Hg²⁺) 3-30 µMElicits an apparent elevation of the fluorescence ratio.[6]
Lead (Pb²⁺) 300 µMInduces a slight elevation in the fluorescence ratio.[6]
Manganese (Mn²⁺) 30-300 µMDoes not cause significant changes in the fluorescence ratio.[6]
Zinc (Zn²⁺) Up to 200 µMNo effect in living cells; enhances signal in free solution.[4]

Experimental Protocols

Protocol 1: Testing for Heavy Metal Interference using TPEN

This protocol is designed to determine if heavy metal quenching is responsible for a compromised this compound signal.

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare and plate cells for fluorescence imaging load_fura Load cells with this compound/AM (e.g., 1-5 µM for 30-60 min) prep_cells->load_fura wash_cells Wash cells to remove excess extracellular dye load_fura->wash_cells acquire_baseline Acquire baseline This compound fluorescence (340/380 nm excitation) wash_cells->acquire_baseline add_tpen Add TPEN (e.g., 10-20 µM final concentration) acquire_baseline->add_tpen acquire_post_tpen Continue acquiring fluorescence readings add_tpen->acquire_post_tpen analyze_data Analyze fluorescence intensity before and after TPEN addition acquire_post_tpen->analyze_data conclusion Conclusion: Signal increase indicates heavy metal quenching analyze_data->conclusion

Caption: Workflow for TPEN control experiment.

Materials:

  • Cells loaded with this compound/AM

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • TPEN stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare Cells: Load your cells with this compound/AM according to your standard protocol.

  • Acquire Baseline: Place the cells on the microscope stage and begin recording the this compound fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm). Record a stable baseline for several minutes.

  • Add TPEN: Add TPEN to the imaging buffer to a final concentration of 10-20 µM. Ensure rapid and gentle mixing.

  • Continue Recording: Continue to record the fluorescence signal for at least 5-10 minutes after TPEN addition.

  • Analyze Data: Compare the fluorescence intensity at 380 nm (the Ca²⁺-insensitive wavelength) before and after the addition of TPEN. A significant increase in fluorescence at this wavelength is a strong indicator that a quenching agent (likely heavy metals) was present and has been removed from this compound by TPEN.

Signaling Pathway and Interference Mechanism

The following diagram illustrates the intended signaling pathway for this compound and how heavy metals can interfere with this process.

cluster_fura This compound States cluster_ions Ions cluster_output Fluorescence Output Fura_Free This compound (Free) Fura_Ca This compound-Ca²⁺ Complex Fura_HM This compound-Heavy Metal Complex Fluo_High High Fluorescence Ratio (Correct Signal) Fura_Ca->Fluo_High Results in Fluo_Low Quenched Signal (Artifact) Fura_HM->Fluo_Low Results in Ca Ca²⁺ Ca->Fura_Free Binds HM Heavy Metals (e.g., Cu²⁺, Zn²⁺) HM->Fura_Free Binds (Interference) HM->Fura_Ca Competes with Ca²⁺

Caption: this compound signaling and heavy metal interference.

References

pH sensitivity of Fura-PE3 and its implications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Fura-PE3 and to address common issues related to its pH sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a ratiometric fluorescent indicator used for measuring intracellular calcium concentration ([Ca²⁺]i). Like its predecessor Fura-2, it chelates calcium ions. Upon binding Ca²⁺, its fluorescence excitation maximum shifts from approximately 363 nm (Ca²⁺-free) to 335 nm (Ca²⁺-saturated), while the emission maximum remains around 510 nm.[1][2] By measuring the ratio of fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm), one can determine the intracellular calcium concentration. This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[3]

Q2: Is this compound sensitive to pH changes?

Yes. The fluorescent properties of the Fura chromophore are sensitive to pH. Changes in intracellular pH (pHi) can alter the fluorescence signal and the calcium binding affinity (Kd) of the dye, potentially leading to inaccurate [Ca²⁺]i measurements.[4] It is crucial to consider and control for pHi changes in your experiments.

Q3: How do changes in pH affect this compound's fluorescence and its calcium measurements?

Changes in pH can affect both the fluorescence intensity at the two excitation wavelengths and the dissociation constant (Kd) of the dye for Ca²⁺. Acidification of the cytoplasm can lead to an underestimation of the true [Ca²⁺]i, while alkalinization can lead to an overestimation. This is because the protonation state of the dye's chelating group influences its affinity for calcium.

Q4: What is the optimal pH range for using this compound?

This compound, similar to Fura-2, is typically calibrated and used in buffers with a physiological pH between 7.2 and 7.4.[5][6] Deviations from this range can significantly impact the accuracy of calcium measurements. Intracellular pH is generally maintained between 6.8 and 7.4 in the cytosol.

Q5: How can I control for pH changes during my experiment?

Using a well-buffered physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is crucial to maintain a stable extracellular pH.[6] However, this does not guarantee stable intracellular pH, as cellular activities can alter pHi. For critical experiments, it may be necessary to monitor pHi simultaneously using a pH-sensitive dye or to perform an in situ pH calibration of this compound.

Troubleshooting Guide

Issue 1: Inaccurate or inconsistent baseline [Ca²⁺]i readings.

  • Possible Cause: Fluctuations in intracellular pH (pHi). Cellular metabolic activity or the experimental conditions themselves can cause shifts in pHi, leading to a drifting baseline.

  • Suggested Solution:

    • Ensure your extracellular buffer is robustly buffered (e.g., with 20-25 mM HEPES) and at the correct pH (7.2-7.4).

    • Allow cells to stabilize in the imaging buffer for a sufficient period before starting measurements.

    • If pHi changes are suspected, consider performing an in situ pH calibration to determine the Kd of this compound at different pH values.

    • For long-term experiments, ensure the incubator or perfusion system maintains stable CO₂ levels if using a bicarbonate-based buffer.

Issue 2: The 340/380 ratio changes in a manner inconsistent with expected calcium mobilization.

  • Possible Cause: Your experimental treatment may be inducing a change in pHi in addition to or instead of a change in [Ca²⁺]i. For example, some agonists can activate proton pumps or transporters.

  • Suggested Solution:

    • To dissect the effects, you can try to clamp the pHi using a protonophore like nigericin (B1684572) in a high-potassium buffer. This allows you to observe the calcium response in the absence of pHi changes.

    • Simultaneously measure pHi using a pH-sensitive dye that is spectrally compatible with this compound (e.g., SNARF-1). This will allow you to correlate changes in the this compound signal with changes in pHi.

Issue 3: The calculated [Ca²⁺]i seems unexpectedly high or low.

  • Possible Cause: The in vitro Kd value for this compound may not be accurate for your specific intracellular environment. The Kd is influenced by factors including pH, ionic strength, and viscosity.

  • Suggested Solution:

    • Perform an in situ calibration of this compound within your cells of interest. This will provide a more accurate Kd value for your experimental conditions.

    • If you know the pHi of your cells, you can use published relationships between pH and the Kd of Fura-2 to estimate a more accurate Kd for your calculations.

Quantitative Data

The following tables summarize the pH-dependent properties of the Fura-2 chromophore, which is also present in this compound.

Table 1: Spectral Properties of Fura-2 at Physiological pH

ParameterCa²⁺-FreeCa²⁺-Bound
Excitation Maximum (λex) ~363 nm~335 nm
Emission Maximum (λem) ~512 nm~505 nm
Dissociation Constant (Kd) at pH 7.2, 22°C -~145 nM

Data compiled from various sources.[1]

Table 2: Effect of pH on the Calcium Dissociation Constant (Kd) of Fura-2

pHApproximate Kd (nM)
6.8~400
7.0~250
7.2~145
7.4~100
7.6~70

These values are estimations based on published data for Fura-2 and can vary depending on the specific intracellular environment. The relationship between pH and Kd can be described by the equation: Kd ≈ 13343 - 3462pH + 227pH².[7]

Experimental Protocols

Protocol 1: Standard this compound AM Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on coverslips or in imaging-compatible microplates to achieve 70-90% confluency on the day of the experiment.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound AM in anhydrous DMSO.

    • Prepare a loading buffer consisting of a physiological saline solution (e.g., HBSS) buffered with 20 mM HEPES at pH 7.4.

    • For some cell types, the addition of 0.02% Pluronic F-127 to the loading buffer can aid in dye solubilization.

    • To prevent dye extrusion, 1-2.5 mM probenecid (B1678239) can be included in the loading and imaging buffers.

  • Dye Loading:

    • Dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading conditions should be determined empirically for each cell type.

  • De-esterification:

    • After loading, wash the cells twice with fresh, pre-warmed imaging buffer (HBSS with HEPES).

    • Incubate the cells in fresh imaging buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

    • Calculate the 340/380 fluorescence ratio to determine the intracellular calcium concentration.

Protocol 2: In Situ pH Calibration of this compound

This protocol allows for the determination of the this compound Kd at different intracellular pH values.

  • Load Cells with this compound: Follow Protocol 1 to load your cells with this compound AM.

  • Prepare Calibration Buffers:

    • Prepare a set of high-potassium calibration buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0). A typical composition is: 140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES (for pH 7.0-8.0) or MES (for pH 6.5), and 10 µM nigericin.

    • For each pH, prepare a "calcium-free" buffer containing 10 mM EGTA and a "calcium-saturating" buffer containing 10 mM CaCl₂.

  • Perform Calibration:

    • Place the this compound loaded cells on the microscope.

    • Perfuse the cells with the pH 7.0 calcium-free buffer containing nigericin. This will equilibrate the intracellular and extracellular pH and chelate intracellular calcium. Record the minimum fluorescence ratio (Rmin) at this pH.

    • Switch to the pH 7.0 calcium-saturating buffer with nigericin. Record the maximum fluorescence ratio (Rmax) at this pH.

    • Repeat the Rmin and Rmax measurements for each of the different pH calibration buffers.

  • Data Analysis:

    • Calculate the Kd at each pH using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Sf2 and Sb2 are the fluorescence intensities at 380 nm in calcium-free and calcium-saturating conditions, respectively. By setting [Ca²⁺] to a known intermediate concentration, you can solve for Kd.

    • Plot the calculated Kd values against pH to generate a calibration curve for your specific cell type and experimental setup.

Visualizations

experimental_workflow cluster_prep Cell & Reagent Preparation cluster_loading Dye Loading & De-esterification cluster_imaging Imaging & Analysis cell_prep Plate Cells reagent_prep Prepare this compound AM Loading Buffer dye_loading Incubate with this compound AM reagent_prep->dye_loading wash Wash Cells dye_loading->wash deester De-esterification wash->deester imaging Ratiometric Imaging (Ex: 340/380 nm, Em: 510 nm) deester->imaging analysis Calculate 340/380 Ratio & [Ca²⁺]i imaging->analysis

Caption: Standard workflow for intracellular calcium imaging using this compound AM.

ph_calibration_workflow cluster_load Cell Loading cluster_calib In Situ Calibration cluster_analysis Data Analysis load_cells Load Cells with this compound AM prep_buffers Prepare High K⁺ Buffers (Varying pH, ±Ca²⁺, +Nigericin) load_cells->prep_buffers measure_rmin Measure Rmin (0 Ca²⁺) prep_buffers->measure_rmin measure_rmax Measure Rmax (Sat. Ca²⁺) measure_rmin->measure_rmax repeat_ph Repeat for each pH measure_rmax->repeat_ph calc_kd Calculate Kd at each pH repeat_ph->calc_kd plot_curve Plot Kd vs. pH calc_kd->plot_curve

Caption: Workflow for the in situ pH calibration of this compound.

logical_relationship cluster_factors Experimental Factors cluster_dye This compound Properties cluster_output Measurement Outcome pHi Intracellular pH (pHi) Kd Ca²⁺ Binding Affinity (Kd) pHi->Kd affects Measured_Ca Calculated [Ca²⁺]i pHi->Measured_Ca can introduce error in Ca_i Intracellular Ca²⁺ ([Ca²⁺]i) Fluo Fluorescence Ratio (340/380 nm) Ca_i->Fluo directly determines Kd->Fluo influences Fluo->Measured_Ca is used to calculate

Caption: Relationship between pH, Ca²⁺, and this compound fluorescence.

References

Validation & Comparative

Fura-PE3 vs. Fura-2 for Calcium Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of physiological processes. For decades, the ratiometric fluorescent indicator Fura-2 (B149405) has been a cornerstone of calcium imaging. However, the emergence of modified indicators like Fura-PE3 (also known as Fura-2 LeakRes) presents researchers with new options. This guide provides a comprehensive comparison of this compound and Fura-2, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

At a Glance: this compound vs. Fura-2

This compound is a zwitterionic derivative of Fura-2, a modification designed to improve its intracellular retention.[1] While the core spectral and calcium-binding properties remain identical to its predecessor, the key difference lies in its resistance to cellular leakage and compartmentalization.[1] This enhanced retention can be a significant advantage in long-term imaging experiments.

PropertyFura-2This compound (Fura-2 LeakRes)Reference
Excitation Wavelength (Ca²⁺-bound) ~340 nm~340 nm[2]
Excitation Wavelength (Ca²⁺-free) ~380 nm~380 nm[2]
Emission Wavelength ~505-510 nm~505-510 nm[3][4]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM (in vitro)~145 nM (in vitro)[1]
Quantum Yield (Ca²⁺-bound) ~0.49~0.49[1]
Quantum Yield (Ca²⁺-free) ~0.23~0.23[1]
Key Advantage Well-established, widely used, and characterized.Significantly reduced leakage from cells, allowing for longer-term imaging.[1][1]
Primary Limitation Prone to leakage from cells and sequestration into organelles over time.[5]Limited direct comparative data on photostability and signal-to-noise ratio.
Typical Loading Concentration 1-5 µM1-5 µM[2][6]
Typical Loading Temperature Room Temperature to 37°CRoom Temperature to 37°C[2][6]

Performance Comparison

The primary advantage of this compound lies in its improved intracellular retention. Fura-2, being a polycarboxylate, is susceptible to active transport out of the cell and sequestration into organelles, leading to a gradual loss of the fluorescent signal and potential artifacts.[1][5] this compound's zwitterionic nature mitigates this issue, resulting in cells that remain brightly and responsively loaded for extended periods, often for hours.[1]

Experimental Protocols

The loading and imaging protocols for this compound are largely identical to those for Fura-2, given their similar chemical structures and spectral properties. The key difference will be the observed stability of the signal over time.

Reagent Preparation
  • Fura-2 AM or this compound AM Stock Solution (1 mM):

    • Bring the vial of Fura-2 AM or this compound AM and a vial of anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.

    • Add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration (e.g., 50 µL of DMSO to a 50 µg vial).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Loading Buffer:

    • Use a buffered physiological solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, pH 7.2-7.4. Phenol red-free media is recommended to reduce background fluorescence.[2]

    • To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic F-127 can be added to a final concentration of 0.02-0.04%.

    • To inhibit the active transport of the dye out of the cells (particularly for Fura-2), an anion-transport inhibitor like probenecid (B1678239) can be added to the loading and imaging buffer at a final concentration of 1-2.5 mM.[5]

Cell Loading
  • Culture cells on glass coverslips or in imaging-compatible plates.

  • Prepare the loading solution by diluting the 1 mM Fura-2 AM or this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM.

  • Remove the culture medium and wash the cells once with the loading buffer.

  • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.[2]

  • After loading, wash the cells twice with fresh, pre-warmed imaging buffer (without the AM ester) to remove any extracellular dye.

  • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

Calcium Imaging
  • Mount the coverslip or plate onto the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

  • The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is used to determine the intracellular calcium concentration.

Calibration

To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is typically performed using the Grynkiewicz equation:

[Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)]

Where:

  • Kd is the dissociation constant of the indicator for Ca²⁺.

  • β is the ratio of the fluorescence intensity at 380 nm under Ca²⁺-free conditions to that under Ca²⁺-saturating conditions.

  • R is the measured 340/380 nm fluorescence ratio.

  • Rmin is the 340/380 nm ratio in the absence of Ca²⁺.

  • Rmax is the 340/380 nm ratio at Ca²⁺ saturation.

To determine Rmin and Rmax, cells are typically treated with a calcium ionophore (e.g., ionomycin) in the presence of a calcium-free buffer containing a chelator like EGTA (for Rmin) and then in a buffer with a high calcium concentration (for Rmax).

Signaling Pathways and Experimental Workflows

Fura dyes are instrumental in studying a multitude of calcium signaling pathways. Below are diagrams of two common pathways and a typical experimental workflow for comparing Fura-2 and this compound.

G_protein_coupled_receptor_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Ca²⁺ CaM Calmodulin Ca_cytosol->CaM Binds Downstream Downstream Effectors CaM->Downstream Activates Ca_er Ca²⁺ Ca_er->Ca_cytosol Release

GPCR-Mediated Calcium Signaling Pathway

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis cell_culture Culture cells on glass coverslips fura2_load Load with Fura-2 AM cell_culture->fura2_load furape3_load Load with this compound AM cell_culture->furape3_load imaging Ratiometric Imaging (340/380 nm excitation) fura2_load->imaging furape3_load->imaging analysis Data Analysis: - Dye leakage rate - Photostability - Signal-to-noise ratio imaging->analysis

Experimental Workflow for Comparison

Conclusion

Both Fura-2 and this compound are powerful tools for the ratiometric measurement of intracellular calcium. Fura-2 remains a reliable and well-documented choice for a wide range of applications. However, for experiments requiring long-term imaging or where dye leakage is a significant concern, this compound offers a clear advantage due to its enhanced intracellular retention. The choice between these two indicators should be guided by the specific demands of the experimental design, with this compound being particularly suited for studies that benefit from prolonged and stable fluorescent signals. As with any fluorescent probe, empirical optimization of loading conditions is recommended to achieve the best results for your specific cell type and experimental setup.

References

Fura-PE3 vs. Fura-2: A Comparative Guide for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of physiological processes. For decades, the ratiometric fluorescent indicator Fura-2 (B149405) has been a cornerstone for these measurements. However, the development of Fura-PE3, also known as Fura-2 LeakRes, has addressed a significant limitation of its predecessor. This guide provides a comprehensive comparison of this compound and Fura-2, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal indicator for their experimental needs.

Core Advantages of this compound: Enhanced Cellular Retention

The primary and most significant advantage of this compound over Fura-2 is its superior intracellular retention.[1] this compound is a zwitterionic indicator specifically engineered to resist the rapid leakage and compartmentalization often observed with Fura-2 and other polycarboxylate calcium indicators.[1] This enhanced retention means that cells loaded with this compound remain brightly fluorescent and responsive to changes in cytosolic free calcium for extended periods, often for hours.[1][2] In contrast, Fura-2 can leak from the cell, primarily through an anion transport system, which can lead to a gradual decrease in the intracellular fluorescence signal over time.[3] This leakage can compromise the accuracy and duration of long-term calcium imaging experiments.

While this compound boasts this significant improvement in cellular retention, its core fluorescence properties are identical to those of Fura-2.[2] This allows for a seamless transition for researchers already familiar with Fura-2's spectral characteristics and ratiometric analysis.

Quantitative Data Summary

The following tables provide a structured comparison of the key quantitative parameters of this compound and Fura-2.

Table 1: Spectral and Chemical Properties

PropertyThis compoundFura-2
Excitation Wavelength (Ca²⁺-bound) ~340 nm~340 nm
Excitation Wavelength (Ca²⁺-free) ~380 nm~380 nm
Emission Wavelength ~510 nm~510 nm
Quantum Yield (Ca²⁺-free) 0.230.23
Quantum Yield (Ca²⁺-bound) 0.490.49
Dissociation Constant (Kd) for Ca²⁺ ~145 nM~145 nM
Molecular Structure Fura-2 derivative with a zwitterionic moietyAminopolycarboxylic acid

Table 2: Performance Comparison

FeatureThis compoundFura-2
Intracellular Retention Excellent; retained for hoursModerate; prone to leakage over time
Signal Stability High over long durationsCan decrease over time due to leakage
Suitability for Long-term Experiments Highly suitableLess suitable
Signal-to-Noise Ratio Consistently highCan be affected by dye leakage
Ratiometric Measurement Yes (Excitation ratio at 340/380 nm)Yes (Excitation ratio at 340/380 nm)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimental outcomes. Below are the recommended protocols for loading this compound AM and Fura-2 AM into live cells.

This compound AM Loading Protocol (Adapted from Fura-2 AM Protocols)

This protocol is adapted for this compound AM based on standard Fura-2 AM loading procedures, given their similarities as acetoxymethyl esters. Optimization for specific cell types is recommended.

  • Prepare this compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the this compound AM stock solution in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS, with 20 mM HEPES) to a final working concentration of 1-5 µM. For cell lines prone to dye extrusion, the addition of 1-2.5 mM probenecid (B1678239), an organic anion transport inhibitor, to the loading and imaging buffer is recommended to further enhance intracellular retention. The use of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02-0.04%) can aid in the dispersion of the AM ester in the aqueous loading buffer.

  • Cell Loading:

    • For adherent cells, replace the culture medium with the this compound AM loading buffer.

    • For cells in suspension, pellet the cells and resuspend them in the loading buffer.

  • Incubation: Incubate the cells with the this compound AM loading buffer for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type to ensure adequate loading while minimizing compartmentalization.

  • Washing: After incubation, wash the cells twice with indicator-free physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

  • De-esterification: Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

  • Imaging: The cells are now ready for ratiometric calcium imaging. Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Fura-2 AM Loading Protocol

This is a standard protocol for loading Fura-2 AM into live cells.

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[4]

  • Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in a suitable buffered physiological medium (e.g., HBSS with HEPES) to a final working concentration of 1-5 µM.[4] The addition of Pluronic® F-127 (~0.02-0.04%) is often recommended to aid in dye solubilization.[5] To reduce leakage, 1-2.5 mM probenecid can be included in the loading and imaging buffers.[6]

  • Cell Loading:

    • For adherent cells, replace the culture medium with the Fura-2 AM loading buffer.

    • For cells in suspension, pellet and resuspend them in the loading buffer.

  • Incubation: Incubate the cells for 15-60 minutes at 20-37°C.[4] Optimal conditions should be determined empirically. Lowering the incubation temperature can sometimes reduce dye compartmentalization.

  • Washing: Following incubation, wash the cells with indicator-free buffer to remove any dye that is non-specifically associated with the cell surface.

  • De-esterification: Incubate the cells for a further 30 minutes in indicator-free buffer to allow for complete de-esterification of the intracellular Fura-2 AM.[6]

  • Imaging: Perform ratiometric fluorescence imaging by alternately exciting at 340 nm and 380 nm and measuring the emission at approximately 510 nm.[7]

Visualizing Cellular Processes and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_Response Cellular Response Ca_ER->Ca_Response Triggers Fura This compound / Fura-2 (Ratiometric Imaging) Ca_ER->Fura Detected by IP3R->Ca_ER Releases ER_Ca Ca²⁺ Store ER_Ca->IP3R

Caption: Intracellular calcium signaling pathway.

G A Cell Culture B Prepare Loading Buffer (this compound AM or Fura-2 AM) A->B C Incubate Cells with Loading Buffer B->C D Wash Cells C->D E De-esterification D->E F Ratiometric Fluorescence Imaging E->F G Data Analysis F->G G cluster_cell Cell Fura_PE3 This compound Cytosol Cytosol Fura_PE3->Cytosol Excellent Retention (Hours) Fura_2 Fura-2 Extracellular_2 Extracellular Space Fura_2->Extracellular_2 Leakage (Anion Transport) Extracellular_PE3 Extracellular Space

References

A Head-to-Head Comparison: Fura-PE3 vs. Fluo-4 and Other Single-Wavelength Calcium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium indicators, the choice between various fluorescent probes is critical for experimental success. This guide provides an objective comparison of Fura-PE3, a ratiometric indicator known for its leakage resistance, with the widely used single-wavelength indicator Fluo-4. We also extend the comparison to other popular single-wavelength indicators, including Fluo-8, Cal-520, and the red-shifted Rhod-4, supported by experimental data and detailed protocols.

This comprehensive analysis aims to equip researchers with the necessary information to select the most appropriate calcium indicator for their specific application, whether it be high-throughput screening, detailed single-cell imaging, or long-term studies.

Core Characteristics: A Quantitative Overview

The selection of a calcium indicator is fundamentally guided by its spectral properties, affinity for calcium, and brightness. The following table summarizes the key quantitative data for this compound, Fluo-4, and other notable single-wavelength indicators.

IndicatorExcitation (nm)Emission (nm)Dissociation Constant (Kd)Quantum Yield (QY)Fluorescence Enhancement
This compound 335 (Ca²⁺-bound) / 364 (Ca²⁺-free)495 (Ca²⁺-bound) / 502 (Ca²⁺-free)~250 nM[1]Data not availableRatiometric Shift
Fluo-4 494516~345 nM[2]~0.14>100-fold[3]
Fluo-8 490514~389 nM[4]Data not available~200-fold[2][4]
Cal-520 492514~320 nM[5]~0.75>100-fold[2]
Rhod-4 530555~525 nM[6]Data not available>200-fold

Performance Comparison: this compound vs. Single-Wavelength Indicators

While this compound operates on a ratiometric principle, offering inherent advantages in quantitative measurements by minimizing issues like uneven dye loading and photobleaching, single-wavelength indicators like Fluo-4 are favored for their simplicity and high signal-to-noise ratios in many applications.

This compound: As a derivative of Fura-2, this compound is designed to be "leakage-resistant," a significant advantage for long-term imaging experiments where dye extrusion from the cell can be a major issue.[1] Its ratiometric nature allows for more precise quantification of intracellular calcium concentrations.

Fluo-4: This indicator has become a workhorse in calcium imaging due to its large dynamic range and compatibility with the common 488 nm argon laser line.[2] Its fluorescence intensity increases by over 100-fold upon binding to calcium.[3] However, being a single-wavelength indicator, it is more susceptible to artifacts from changes in dye concentration and cell volume.

Fluo-8: An advancement on Fluo-4, Fluo-8 boasts approximately twice the brightness of Fluo-4 and can be loaded at room temperature, offering greater convenience and potentially reducing cellular stress.[2][4]

Cal-520: This indicator is noted for its high signal-to-noise ratio, attributed to a low basal fluorescence and a significant increase in brightness upon calcium binding.[7][8] It also exhibits excellent intracellular retention, making it a strong candidate for long-term studies without the need for probenecid, an inhibitor of organic anion transporters that can have off-target effects.[8][9]

Rhod-4: For researchers needing to multiplex with green fluorescent proteins (GFPs) or other green probes, red-shifted indicators like Rhod-4 are invaluable. It offers a large fluorescence enhancement and is reported to be more photostable than some other red indicators.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for loading this compound AM and Fluo-4 AM into adherent cells.

Protocol for Intracellular Calcium Measurement using this compound AM

This protocol is based on general procedures for Fura-2 AM, the parent compound of this compound. Optimization for specific cell types and experimental conditions is recommended.

1. Reagent Preparation:

  • This compound AM Stock Solution (1 mM): Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.
  • Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells.

2. Cell Loading:

  • Prepare a loading solution by diluting the this compound AM stock solution and Pluronic F-127 stock solution into the loading buffer to final concentrations of 1-5 µM for this compound AM and 0.02-0.04% for Pluronic F-127.
  • Aspirate the culture medium from the adherent cells and wash once with the loading buffer.
  • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
  • After incubation, wash the cells two to three times with fresh, warm loading buffer to remove extracellular dye.

3. De-esterification:

  • Add fresh loading buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

4. Imaging:

  • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
  • Excite the cells sequentially at approximately 340 nm and 380 nm, and collect the emission at approximately 510 nm.
  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.

Protocol for Intracellular Calcium Measurement using Fluo-4 AM

1. Reagent Preparation:

  • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.
  • Loading Buffer: Use a physiological buffer such as HBSS.

2. Cell Loading:

  • Prepare a loading solution with a final concentration of 1-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127 in the loading buffer.
  • Wash adherent cells once with the loading buffer.
  • Add the loading solution and incubate for 15-60 minutes at 37°C or room temperature. The optimal conditions should be determined empirically.

3. De-esterification and Washing:

  • After loading, aspirate the solution and wash the cells twice with fresh, warm loading buffer.
  • Add fresh buffer and incubate for an additional 30 minutes to ensure complete de-esterification.

4. Imaging:

  • Place the cells on a fluorescence microscope with standard FITC filter sets.
  • Excite the cells at ~490 nm and record the emission at ~515 nm.
  • Changes in intracellular calcium are represented by the change in fluorescence intensity (F) relative to the baseline fluorescence (F₀), expressed as F/F₀.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

CalciumSignaling cluster_stimulus External Stimulus cluster_cell Cell Stimulus Agonist GPCR GPCR Stimulus->GPCR binds PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Store IP3R->Ca_ER opens channel Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto release Indicator Fluorescent Indicator Ca_cyto->Indicator binds Fluorescence Fluorescence Indicator->Fluorescence emits

Intracellular calcium signaling pathway.

CalciumIndicatorComparison cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture DyeLoading Dye Loading CellCulture->DyeLoading IndicatorPrep Prepare Indicator Stock Solutions (this compound, Fluo-4, etc.) IndicatorPrep->DyeLoading Washing Washing DyeLoading->Washing Deesterification De-esterification Washing->Deesterification Imaging Fluorescence Imaging Deesterification->Imaging ROI Region of Interest (ROI) Selection Imaging->ROI Intensity Measure Fluorescence Intensity / Ratio ROI->Intensity Comparison Compare Performance Metrics (S/N, Photostability, etc.) Intensity->Comparison

Experimental workflow for comparing calcium indicators.

Conclusion

The choice between this compound and single-wavelength indicators like Fluo-4, Fluo-8, and Cal-520 depends heavily on the specific experimental goals. For precise quantitative measurements and long-term imaging where dye leakage is a concern, the ratiometric and leak-resistant properties of this compound make it a strong contender. For high-throughput screening and applications where a large signal change and ease of use are paramount, high-performance single-wavelength indicators such as Fluo-8 and Cal-520 offer significant advantages over the traditional Fluo-4. When multiplexing with green fluorescent probes, a red-shifted indicator like Rhod-4 is the logical choice. By understanding the quantitative characteristics and performance trade-offs of each indicator, researchers can make an informed decision to best suit their experimental needs and generate high-quality, reliable data.

References

A Head-to-Head Comparison: Fura-PE3 Versus Genetically Encoded Calcium Indicators (GECIs) for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium measurement, the choice of indicator is paramount. This guide provides an objective comparison of the synthetic dye Fura-PE3 and the increasingly popular genetically encoded calcium indicators (GECIs), supported by available experimental data, to inform the selection of the most suitable tool for your specific research needs.

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neuronal communication[1][2]. The ability to accurately measure dynamic changes in intracellular Ca2+ concentration is therefore crucial for understanding cellular physiology and pathology. For decades, synthetic fluorescent dyes have been the workhorse for such measurements. However, the advent of genetically encoded indicators has provided a powerful alternative. This guide focuses on a comparative analysis of this compound, a leak-resistant synthetic indicator, and the latest generation of GECIs, exemplified by the jGCaMP8 series.

Performance Characteristics: A Quantitative Overview

The ideal calcium indicator possesses high sensitivity, rapid kinetics, strong fluorescence, and excellent photostability. The following tables summarize the available quantitative data for this compound and a selection of high-performance GECIs from the jGCaMP8 family (fast, medium, and sensitive variants). It is important to note that specific performance can vary depending on the cellular environment and experimental conditions.

Table 1: Dissociation Constant (Kd) and Kinetics

IndicatorDissociation Constant (Kd) (nM)On-Rate (kon) (M⁻¹s⁻¹)Off-Rate (koff) (s⁻¹)
This compound (estimated from Fura-2)~145 - 224~1.5 x 10⁸~20
jGCaMP8f334 ± 18FastFast (t½ decay ~22 ms)
jGCaMP8m~180FastMedium
jGCaMP8s~140FastSlow

Note: Data for this compound kinetics are largely inferred from its parent compound, Fura-2. The leak-resistant modification in this compound is not expected to significantly alter its intrinsic calcium binding kinetics.

Table 2: Photophysical Properties

IndicatorExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound (Ca²⁺-bound)~335-340~495-505~0.23 - 0.49~30,000
This compound (Ca²⁺-free)~363-380~502-512~0.23~30,000
jGCaMP8f (Ca²⁺-bound)~488~5100.5254,226
jGCaMP8m (Ca²⁺-bound)~488~510N/AN/A
jGCaMP8s (Ca²⁺-bound)~488~510N/AN/A

Table 3: Signal Properties and Photostability

IndicatorTypical Signal Change (ΔF/F₀)Signal-to-Noise Ratio (SNR)Photostability
This compoundRatiometric (340/380 nm excitation)High (ratiometric imaging reduces noise)Moderate (photobleaching occurs but is corrected by ratiometry)
jGCaMP8fHighHighModerate to High
jGCaMP8mVery HighVery HighModerate to High
jGCaMP8sHighestHighestModerate to High

Key Differences and Considerations

This compound: As a synthetic dye, this compound offers the significant advantage of being directly loaded into a wide variety of cell types without the need for genetic manipulation. Its ratiometric nature, where the ratio of fluorescence emission at two different excitation wavelengths is measured, provides a robust and quantitative measure of intracellular calcium concentration that is largely independent of dye concentration, path length, and photobleaching[3]. The "PE3" modification confers leak resistance, a notable improvement over its predecessor, Fura-2, allowing for longer-term experiments[4][5]. However, this compound requires UV excitation, which can be phototoxic to cells and may induce autofluorescence. Furthermore, compartmentalization of the dye within organelles can sometimes be an issue.

Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the GCaMP series, are proteins that can be targeted to specific cell types or even subcellular compartments, offering unparalleled specificity. They are introduced into cells via genetic methods like transfection or viral transduction, allowing for long-term and stable expression in desired cell populations. The latest jGCaMP8 series boasts significant improvements in sensitivity and kinetics, with variants tailored for detecting different types of calcium signals (fast, medium, and slow)[6]. GECIs are excited by visible light, which is less phototoxic than UV light. However, GECIs are intensiometric, meaning changes in fluorescence intensity are measured, which can be more susceptible to artifacts from changes in expression levels or cell volume compared to ratiometric dyes. While some ratiometric GECIs exist, they often have lower signal-to-noise ratios than the single-fluorophore GCaMPs.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflows for using this compound and GECIs.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding PKC PKC DAG->PKC Activation Ca_Channel Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i Ca_Channel->Ca_Cytosol Ca²⁺ Influx Calmodulin Calmodulin Ca_Cytosol->Calmodulin Binding Downstream_Targets Downstream Targets (e.g., Gene Transcription, Muscle Contraction) Calmodulin->Downstream_Targets Activation PKC->Downstream_Targets Phosphorylation IP3R->Ca_Cytosol 5. Ca²⁺ Release Ca_ER [Ca²⁺]

Caption: A simplified diagram of a common calcium signaling pathway.

G cluster_fura This compound Workflow Prepare_Cells 1. Prepare Cells (Culture on coverslips) Prepare_Dye 2. Prepare this compound AM Stock Solution (in DMSO) Loading_Solution 3. Prepare Loading Solution (Dilute this compound AM in buffer, optionally with Pluronic F-127) Prepare_Dye->Loading_Solution Incubate 4. Incubate Cells with Loading Solution Loading_Solution->Incubate Wash 5. Wash Cells to remove excess dye Incubate->Wash De_esterification 6. De-esterification (Incubate for complete hydrolysis) Wash->De_esterification Image 7. Image Cells (Alternate 340/380 nm excitation, measure 510 nm emission) De_esterification->Image Analyze 8. Analyze Data (Calculate 340/380 ratio) Image->Analyze

Caption: Experimental workflow for using this compound.

G cluster_geci GECI Workflow cluster_delivery Gene Delivery Transfection Transient Transfection (e.g., Lipofectamine) Gene_Delivery 2. Introduce GECI DNA Transduction Viral Transduction (e.g., AAV) Culture_Cells 1. Culture Cells Culture_Cells->Gene_Delivery Expression 3. Allow for GECI Expression (24-72 hours for transfection, ~1-2 weeks for AAV) Gene_Delivery->Expression Image 4. Image Cells (Excite at ~488 nm, measure ~510 nm emission) Expression->Image Analyze 5. Analyze Data (Measure ΔF/F₀) Image->Analyze

Caption: Experimental workflow for using GECIs.

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound AM

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4

  • Pluronic F-127 (optional)

  • Probenecid (B1678239) (optional)

Procedure:

  • Prepare this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Buffer: Dilute the this compound AM stock solution into HBSS to a final working concentration of 1-5 µM.

    • Optional: To aid in dye solubilization, pre-mix the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02%.

    • Optional: To inhibit dye leakage, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the this compound AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.

  • Wash: Aspirate the loading buffer and wash the cells twice with fresh HBSS to remove extracellular dye.

  • De-esterification: Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and record the emission at approximately 510 nm.

Protocol 2: Transient Transfection of HEK293T Cells with a GECI Plasmid

Materials:

  • HEK293T cells

  • GECI plasmid DNA (e.g., pAAV.syn.jGCaMP8f.WPRE)

  • Lipofectamine 3000 or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation (per well):

    • In a sterile tube, dilute 2.5 µg of the GECI plasmid DNA in 125 µL of Opti-MEM.

    • In a separate sterile tube, add 3.75 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM.

    • Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and mix gently.

    • Incubate the mixture for 10-15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add 250 µL of the DNA-lipid complex to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection: After the incubation, add 1.5 mL of complete culture medium to each well.

  • Expression and Imaging: Allow the cells to express the GECI for 24-72 hours. The cells are then ready for fluorescence imaging. Excite the cells at approximately 488 nm and record the emission at around 510 nm.

Protocol 3: AAV-mediated Transduction of Primary Neurons with a GECI

Materials:

  • Primary neuronal culture

  • AAV encoding the GECI of interest (e.g., AAV-hSyn-jGCaMP8s)

  • Neuronal culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Virus Dilution: Dilute the AAV stock in sterile PBS or culture medium to the desired final titer. The optimal multiplicity of infection (MOI) should be determined empirically for the specific neuron type and AAV serotype.

  • Transduction:

    • Remove a portion of the culture medium from the neurons.

    • Add the diluted AAV to the remaining medium in the culture dish.

    • Gently swirl the dish to ensure even distribution of the virus.

  • Incubation: Return the cells to the incubator and allow the transduction to proceed. The incubation time can vary, but typically ranges from a few hours to overnight.

  • Medium Change: After the incubation period, replace the virus-containing medium with fresh, pre-warmed neuronal culture medium.

  • Expression: Allow the neurons to express the GECI. This typically takes 1-3 weeks, depending on the promoter and AAV serotype used.

  • Imaging: Once sufficient expression is achieved, the neurons are ready for fluorescence imaging. Excite the cells at approximately 488 nm and record the emission at around 510 nm.

Conclusion

Both this compound and genetically encoded calcium indicators are powerful tools for investigating intracellular calcium dynamics. This compound offers the convenience of a load-and-go synthetic dye with the robustness of ratiometric measurements, making it a suitable choice for a wide range of cell types and for researchers who wish to avoid genetic manipulation. Its leak-resistant properties extend its utility for longer-term imaging compared to its predecessors.

On the other hand, the latest generation of GECIs, such as the jGCaMP8 series, provides unparalleled sensitivity, specificity, and the ability to target specific cellular populations and compartments. Their use of visible light for excitation is also a significant advantage in minimizing phototoxicity. The choice between this compound and a GECI will ultimately depend on the specific experimental question, the cell type being studied, the desired temporal and spatial resolution, and the available instrumentation and expertise. For quantitative, population-level measurements in a variety of cell types without the need for genetic modification, this compound remains a strong contender. For long-term, cell-type-specific imaging with high sensitivity, particularly in the context of in vivo studies, GECIs are the superior choice.

References

A Comparative Guide to Fura-PE3 and Fura-2 for Ratiometric Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium ([Ca²⁺]i), the choice of fluorescent indicator is a critical determinant of experimental success. This guide provides a comprehensive comparison of two widely used ratiometric calcium indicators: Fura-PE3 (also known as Fura-2 (B149405) LeakRes) and its parent compound, Fura-2. We will delve into their performance characteristics, supported by experimental data, to facilitate an informed selection for your specific research needs.

Performance Comparison: this compound vs. Fura-2

This compound was developed to address a key limitation of Fura-2: leakage from the cell. While both indicators share nearly identical spectral properties and calcium affinity, this compound's structural modifications result in significantly improved intracellular retention. This makes it particularly advantageous for long-term imaging experiments where dye leakage can compromise data accuracy.

PropertyThis compound (Fura-2 LeakRes)Fura-2Key Advantage of this compound
Primary Advantage Leakage-resistant, zwitterionic indicatorStandard ratiometric indicatorImproved cellular retention for long-term experiments[1]
Excitation (Ca²⁺-free) ~363 nm~363 nm[2]Identical spectral properties allow for use of standard Fura-2 filter sets
Excitation (Ca²⁺-bound) ~335 nm~335 nm[2]Identical spectral properties allow for use of standard Fura-2 filter sets
Emission Maximum ~505 nm~510 nm[2][3]Similar emission profiles
Dissociation Constant (Kd) for Ca²⁺ ~145-250 nM[3][4]~145 nM[3][4]Comparable sensitivity to intracellular calcium concentrations
Cellular Retention Retained in cells for hours[1]Prone to leakage, especially in long experiments[5][6]Reduced signal degradation and artifacts from dye leakage over time
Photostability Similar to Fura-2Susceptible to photobleaching with intense or prolonged UV excitationRatiometric measurement inherently corrects for some photobleaching effects[6][7]
Dynamic Range (Rmax/Rmin) Dependent on experimental conditionsDependent on experimental conditionsComparable dynamic range under similar conditions
Cell Permeable Form This compound, AMFura-2, AMBoth available as AM esters for loading into live cells[8]

Signaling Pathway and Experimental Workflow

The fundamental principle behind ratiometric calcium imaging with this compound and Fura-2 involves exciting the dye at two different wavelengths and measuring the ratio of the resulting fluorescence emission. This ratio is directly proportional to the intracellular calcium concentration, providing a quantitative measurement that is largely independent of dye concentration, cell thickness, and photobleaching.

Fura_PE3_Calibration_Workflow cluster_loading Cell Loading cluster_measurement Fluorescence Measurement cluster_calibration In Vitro Calibration cluster_calculation [Ca²⁺]i Calculation Load_AM Incubate cells with This compound, AM De_esterification Intracellular esterases cleave AM ester, trapping this compound Load_AM->De_esterification Excite_340 Excite at 340 nm (Ca²⁺-bound) Excite_380 Excite at 380 nm (Ca²⁺-free) Measure_510 Measure emission at ~505 nm Excite_340->Measure_510 Excite_380->Measure_510 Calculate_Ratio Calculate Ratio (R) F_340 / F_380 Measure_510->Calculate_Ratio Rmin Determine Rmin (zero Ca²⁺) Grynkiewicz_Eq Apply Grynkiewicz Equation: [Ca²⁺]i = Kd * [(R - Rmin)/(Rmax - R)] * (Sf2/Sb2) Rmin->Grynkiewicz_Eq Rmax Determine Rmax (saturating Ca²⁺) Rmax->Grynkiewicz_Eq Kd Determine Kd Kd->Grynkiewicz_Eq Calculate_Ratio->Grynkiewicz_Eq

This compound Ratiometric Calibration Workflow

Experimental Protocols

The following protocols provide a general framework for utilizing this compound for ratiometric calcium imaging. Optimization may be required for specific cell types and experimental conditions.

In Vitro Ratiometric Calibration Protocol

This protocol is essential for determining the key parameters (Rmin, Rmax, and Kd) of this compound in your specific experimental buffer.

Materials:

  • This compound, potassium salt

  • Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • High calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Fluorometer or fluorescence microscope equipped for ratiometric measurements (340nm and 380nm excitation, ~510nm emission)

Procedure:

  • Prepare a stock solution of this compound potassium salt in calcium-free buffer.

  • Determine Rmin:

    • Add a small aliquot of the this compound stock solution to the calcium-free buffer in a cuvette or on a microscope slide to a final concentration of ~1 µM.

    • Record the fluorescence intensity at ~510 nm with excitation at 340 nm (F_340_min) and 380 nm (F_380_min).

    • Calculate Rmin = F_340_min / F_380_min.

  • Determine Rmax:

    • To the same sample, add a sufficient volume of the high calcium buffer to saturate the indicator.

    • Record the fluorescence intensity at ~510 nm with excitation at 340 nm (F_340_max) and 380 nm (F_380_max).

    • Calculate Rmax = F_340_max / F_380_max.

  • Determine Sf2/Sb2:

    • Sf2 is the fluorescence intensity at 380 nm in zero calcium.

    • Sb2 is the fluorescence intensity at 380 nm in saturating calcium.

  • Determine Kd:

    • Prepare a series of calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and high calcium buffers in different proportions.

    • Measure the fluorescence ratio (R) for each calibration buffer.

    • Plot the [Ca²⁺] against (R - Rmin) / (Rmax - R). The Kd is the [Ca²⁺] at which the fluorescence ratio is halfway between Rmin and Rmax.

Cell Loading and Intracellular Calcium Measurement Protocol

Materials:

  • This compound, AM ester

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO, optional)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Cells cultured on coverslips

Procedure:

  • Prepare this compound, AM Loading Solution:

    • Prepare a 1-5 mM stock solution of this compound, AM in anhydrous DMSO.

    • For the working solution, dilute the stock solution in physiological buffer to a final concentration of 1-5 µM.

    • To aid in dispersing the AM ester in the aqueous buffer, you can first mix the this compound, AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the buffer.

  • Cell Loading:

    • Replace the cell culture medium with the this compound, AM loading solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for your cell type.

  • Wash and De-esterification:

    • Wash the cells twice with fresh, warm physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip with the loaded cells onto a fluorescence microscope.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm, collecting the emission at ~505 nm.

  • Data Analysis:

    • Subtract the background fluorescence from your images.

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (R = F_340 / F_380) for your regions of interest.

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) , using the parameters determined from your in vitro calibration.

Conclusion

Both this compound and Fura-2 are powerful tools for the quantitative analysis of intracellular calcium dynamics. The primary advantage of this compound lies in its significantly improved cellular retention, making it the superior choice for long-duration experiments where dye leakage is a concern.[1] For shorter-term experiments, Fura-2 remains a reliable and widely used indicator. The selection between these two indicators should be guided by the specific requirements of the experimental design, particularly the duration of the imaging period. By following the detailed protocols and understanding the principles of ratiometric calibration, researchers can achieve accurate and reproducible measurements of intracellular calcium, leading to a deeper understanding of its critical role in cellular physiology and pathophysiology.

References

A Comparative Guide to In Situ and In Vitro Calibration of Fura-PE3 for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in situ and in vitro calibration methods for the ratiometric calcium indicator Fura-PE3. Accurate calibration is critical for converting fluorescence ratio changes into precise intracellular calcium concentrations ([Ca²⁺]i), ensuring the reliability of experimental data in cellular signaling research and drug discovery. While this compound offers improved loading and retention in cells compared to its predecessor Fura-2, the principles of calibration remain fundamentally the same. This guide will provide supporting data and detailed protocols, largely based on the well-established methods for Fura-2, which are directly applicable to this compound.

Data Presentation: In Situ vs. In Vitro Calibration Parameters

The choice between in situ and in vitro calibration significantly impacts the determined dissociation constant (Kd) of the indicator, which is a critical parameter in the equation used to calculate [Ca²⁺]i. The intracellular environment, with its high viscosity, protein concentration, and presence of organelles, can alter the fluorescent properties of this compound compared to a simple salt solution.

ParameterIn Vitro CalibrationIn Situ CalibrationKey Considerations
Environment Controlled buffer solution (e.g., MOPS-buffered saline with EGTA)Live cellsThe intracellular environment (cytosolic viscosity, protein binding, compartmentalization) can alter the dye's Ca²⁺ binding affinity and spectral properties.[1]
Dissociation Constant (Kd) Typically lower, representing the intrinsic affinity of the dye for Ca²⁺Often higher and considered more physiologically relevantThe apparent Kd in the cytoplasm can be significantly different from that in a simple buffer. For example, the Kd of Fura-2 is reported to be ~145 nM in vitro, but can be in the range of 350-371 nM in situ.[2]
Accuracy Less representative of the true intracellular [Ca²⁺]iHigher, as it accounts for the specific cellular contextIn situ calibration is the preferred method for obtaining the most accurate quantitative [Ca²⁺]i measurements.[3]
Complexity & Time Simpler and faster to performMore complex, time-consuming, and requires cell manipulation with ionophoresIn vitro calibration is useful for initial characterization of the dye and for experiments where relative changes in [Ca²⁺]i are sufficient.
Potential for Cell Damage NonePotential for cytotoxicity from ionophores and detergentsCareful optimization of ionophore concentration and exposure time is crucial to maintain cell health during in situ calibration.

Signaling Pathway: IP₃-Mediated Calcium Release and Store-Operated Calcium Entry

This compound is instrumental in dissecting calcium signaling pathways. A common pathway studied is the release of Ca²⁺ from the endoplasmic reticulum (ER) mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃), followed by store-operated calcium entry (SOCE) across the plasma membrane.

IP3_SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Agonist Agonist (e.g., Growth Factor, Hormone) GPCR GPCR / RTK Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP₃) PIP2->IP3 Orai1 Orai1 (CRAC Channel) Ca_in Ca²⁺ Entry (SOCE) Orai1->Ca_in Mediates Ca_cytosol [Ca²⁺]i ↑ Ca_in->Ca_cytosol Increases IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds FuraPE3 This compound Ca_cytosol->FuraPE3 Detected by Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Ca²⁺ Release STIM1 STIM1 Ca_ER->STIM1 Depletion Sensed by STIM1->Orai1 Activates

Caption: IP₃-mediated Ca²⁺ release and Store-Operated Calcium Entry (SOCE) pathway.

Experimental Workflows

The following diagrams illustrate the generalized workflows for in vitro and in situ calibration of this compound.

In Vitro Calibration Workflow

in_vitro_workflow prep_buffers Prepare Ca²⁺/EGTA Buffers (0 to >10 µM free Ca²⁺) add_fura Add this compound (salt form) to each buffer (e.g., 1 µM) prep_buffers->add_fura measure_fluorescence Measure Fluorescence Ratios (Excitation at 340/380 nm, Emission at ~510 nm) add_fura->measure_fluorescence plot_curve Plot Ratio (R) vs. [Ca²⁺] measure_fluorescence->plot_curve determine_params Determine Rmin, Rmax, and Kd plot_curve->determine_params

Caption: Workflow for in vitro calibration of this compound.

In Situ Calibration Workflow

in_situ_workflow load_cells Load Cells with this compound AM measure_baseline Measure Baseline Fluorescence Ratio (R) load_cells->measure_baseline determine_rmax Determine Rmax: Add Ionomycin + High Ca²⁺ Buffer measure_baseline->determine_rmax determine_rmin Determine Rmin: Add Ionomycin + Ca²⁺-free Buffer with EGTA determine_rmax->determine_rmin measure_background Measure Autofluorescence: Quench this compound with Mn²⁺ determine_rmin->measure_background calculate_ca Calculate [Ca²⁺]i using the Grynkiewicz Equation measure_background->calculate_ca

Caption: Workflow for in situ calibration of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the calibration of this compound. Optimization for specific cell types and experimental conditions is recommended.

In Vitro Calibration Protocol

This protocol determines the dissociation constant (Kd) of this compound in a cell-free system.[2]

Materials:

  • This compound (potassium salt)

  • Calcium calibration buffer kit (e.g., with 0 to 39 µM free Ca²⁺) or homemade buffers with varying Ca²⁺/EGTA ratios.

  • MOPS or HEPES buffer

  • KCl

  • Fluorometer or fluorescence microscope with dual-wavelength excitation capabilities.

Procedure:

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with known free Ca²⁺ concentrations, typically ranging from 0 µM (containing EGTA) to a saturating concentration (e.g., >10 µM). These buffers should have a constant pH and ionic strength.

  • Prepare this compound Solutions: Add a small aliquot of a concentrated this compound stock solution to each calibration buffer to a final concentration of approximately 1 µM.

  • Measure Fluorescence: For each solution, measure the fluorescence intensity at an emission wavelength of ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

  • Determine Ratios: Calculate the ratio (R) of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (R = F₃₄₀ / F₃₈₀).

  • Determine Rmin and Rmax:

    • Rmin is the ratio obtained in the Ca²⁺-free buffer.

    • Rmax is the ratio obtained in the saturating Ca²⁺ buffer.

  • Calculate Kd: Plot the fluorescence ratio (R) against the free Ca²⁺ concentration. The data can be fitted to the Grynkiewicz equation to determine the Kd: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

In Situ Calibration Protocol

This protocol determines the apparent Kd of this compound within the intracellular environment.[3][4]

Materials:

  • Adherent or suspension cells

  • This compound AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • High Ca²⁺ buffer (e.g., HBSS with 1-10 mM CaCl₂)

  • Ca²⁺-free buffer (e.g., HBSS with 5-10 mM EGTA, no added Ca²⁺)

  • Ionomycin or 4-Bromo A23187 (Ca²⁺ ionophore)

  • MnCl₂ (for quenching)

  • Fluorescence microscope with a ratiometric imaging system.

Procedure:

  • Cell Loading:

    • Prepare a this compound AM loading solution (typically 1-5 µM) in a physiological buffer. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to aid in dye solubilization.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C.

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester (typically 15-30 minutes).

  • Baseline Measurement:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Record the baseline 340/380 nm fluorescence ratio (R) from a region of interest within a single cell or a group of cells.

  • Determination of Rmax (Maximum Ratio):

    • Perfuse the cells with a high Ca²⁺ buffer containing a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the intracellular this compound.

    • Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.[3]

  • Determination of Rmin (Minimum Ratio):

    • Wash the cells thoroughly with the Ca²⁺-free buffer containing the ionophore. This will chelate intracellular Ca²⁺, resulting in the Ca²⁺-free form of the indicator.

    • Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.[3]

  • Autofluorescence Correction (Optional but Recommended):

    • After determining Rmin, add MnCl₂ (e.g., 2 mM) to the buffer. Mn²⁺ enters the cells via the ionophore and quenches the this compound fluorescence.

    • The remaining fluorescence is considered background autofluorescence and should be subtracted from all previous measurements.

  • Calculation of [Ca²⁺]i:

    • Use the determined R, Rmin, Rmax, and the in vitro determined Kd (as a starting point, which can be further refined) in the Grynkiewicz equation to calculate the intracellular Ca²⁺ concentration for your experimental conditions.

Conclusion

The choice between in situ and in vitro calibration of this compound depends on the specific requirements of the experiment. While in vitro calibration is a simpler method for determining the intrinsic properties of the dye, in situ calibration provides a more accurate and physiologically relevant measurement of intracellular calcium concentrations by accounting for the complexities of the cellular environment. For researchers aiming to obtain precise quantitative data on calcium signaling dynamics, in situ calibration is the recommended approach. This guide provides the necessary frameworks and protocols to perform both types of calibration, enabling researchers to make informed decisions and generate reliable and reproducible data.

References

Validating Fura-PE3 Signals: A Comparative Guide to Manganese Quenching and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is critical for deciphering cellular signaling pathways and evaluating the efficacy of novel therapeutics. Fura-PE3, a ratiometric fluorescent indicator, is a widely used tool for these measurements. However, the validation of its signals is a crucial step to ensure data integrity. This guide provides an objective comparison of manganese (Mn²⁺) quenching, a common method for validating this compound signals, with other alternative techniques, supported by experimental data and detailed protocols.

The Principle of this compound and the Need for Signal Validation

This compound, a derivative of Fura-2, is a UV-excitable, ratiometric fluorescent dye that binds to Ca²⁺. Upon binding, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains around 505 nm[1]. The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of [Ca²⁺]i, largely independent of dye concentration, path length, and photobleaching. This compound is designed to be more resistant to leakage and compartmentalization compared to Fura-2, offering more stable and reliable measurements over extended periods[2][3].

Validation of the fluorescent signal is essential to confirm that the observed changes in the 340/380 ratio truly reflect physiological Ca²⁺ fluxes across the plasma membrane or release from intracellular stores, rather than artifacts such as dye leakage, changes in intracellular pH, or effects of the experimental compounds on the dye itself.

Manganese (Mn²⁺) Quenching: A Robust Validation Technique

Manganese quenching is a widely accepted method to verify that an increase in the this compound signal is due to the influx of extracellular cations. Mn²⁺ can enter cells through many of the same voltage-gated and store-operated channels as Ca²⁺. However, when Mn²⁺ binds to this compound, it quenches the fluorescence at the isosbestic point (approximately 360 nm), a wavelength at which the dye's fluorescence is insensitive to Ca²⁺ concentration. The rate of this fluorescence quenching is proportional to the rate of Mn²⁺ influx.

dot

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mn2_ext Mn²⁺ Ca_Channel Calcium Channel (Voltage-gated or Store-operated) Mn2_ext->Ca_Channel Enters cell FuraPE3 This compound Ca_Channel->FuraPE3 Binds to Quenched_FuraPE3 Quenched this compound FuraPE3->Quenched_FuraPE3 Quenches Fluorescence Fluorescence Signal (at 360 nm) Quenched_FuraPE3->Fluorescence Decreases

Caption: Manganese Quenching Signaling Pathway.

Experimental Protocol for Manganese Quenching with this compound

This protocol is adapted from established methods for Fura-2 quenching[4][5][6].

  • Cell Preparation and Dye Loading:

    • Plate cells on coverslips suitable for fluorescence microscopy and grow to the desired confluency.

    • Prepare a this compound AM loading solution. For a final concentration of 2-5 µM this compound AM, dilute the stock solution (typically 1 mM in DMSO) in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺ and Mg²⁺. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye solubilization.

    • Remove the culture medium, wash the cells once with the physiological buffer, and incubate with the this compound AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells at the isosbestic wavelength for this compound (around 360 nm) and record the baseline fluorescence emission at ~505 nm.

    • Perfuse the cells with a Ca²⁺-free buffer containing MnCl₂ (0.1-1 mM).

    • Record the decrease in fluorescence intensity over time. The rate of quenching is calculated as the initial slope of the fluorescence decay.

  • Data Analysis:

    • The rate of fluorescence quenching is a measure of the rate of Mn²⁺ influx.

    • To confirm the pathway of Mn²⁺ entry, the experiment can be repeated in the presence of specific ion channel blockers. A reduction in the quenching rate in the presence of a blocker indicates that Mn²⁺ enters through the targeted channel.

Comparison with Alternative Validation Methods

While manganese quenching is a powerful tool, other methods can provide complementary information to validate this compound signals.

Validation MethodPrincipleAdvantagesDisadvantages
Manganese (Mn²⁺) Quenching Mn²⁺ enters cells through Ca²⁺ channels and quenches this compound fluorescence at the isosbestic point.Directly demonstrates cation influx across the plasma membrane. The rate of quenching provides a measure of channel activity.Does not provide information about Ca²⁺ release from intracellular stores. High concentrations of Mn²⁺ can be toxic to cells.
Ionophores (e.g., Ionomycin) Ionomycin (B1663694) is a Ca²⁺ ionophore that creates pores in the cell membrane, allowing for the equilibration of intracellular and extracellular Ca²⁺.Provides a maximal fluorescence ratio (Rmax) for calibration of [Ca²⁺]i. Confirms that the dye is responsive to Ca²⁺.Induces a non-physiological, global increase in [Ca²⁺]i. Can be cytotoxic with prolonged exposure[7].
Pharmacological Inhibitors Specific antagonists or blockers are used to inhibit known Ca²⁺ channels or release pathways.Helps to identify the specific channels or pathways involved in the observed Ca²⁺ signal.The specificity of inhibitors can be a concern. Requires prior knowledge of the potential pathways involved.

Performance Comparison of this compound with Other Calcium Indicators

The choice of calcium indicator can significantly impact the experimental outcome. The following table compares the key properties of this compound with other commonly used fluorescent calcium indicators.

IndicatorTypeExcitation (nm)Emission (nm)Kd for Ca²⁺Key Features
This compound Ratiometric340/380~505~250 nM[8]Leakage resistant, suitable for long-term experiments[2][3].
Fura-2 Ratiometric340/380~510~145 nM[1]The "gold standard" ratiometric indicator, but can leak from cells.
Fluo-8 Single Wavelength~490~514~389 nM[8]Brighter than Fluo-3 and Fluo-4, can be loaded at room temperature[8].
Cal-520 Single Wavelength~494~515~320 nMHigh signal-to-noise ratio and good for detecting local Ca²⁺ signals.
GCaMP6 Genetically Encoded~488~510VariesCan be targeted to specific cell types or subcellular compartments. Requires transfection.

dot

Start Start: Measure Intracellular Calcium Validate Need to Validate Signal? Start->Validate MnQuench Perform Manganese Quenching Validate->MnQuench Yes Ionophore Use Ionophore (e.g., Ionomycin) Validate->Ionophore Yes Inhibitor Apply Pharmacological Inhibitors Validate->Inhibitor Yes AnalyzeQuench Analyze Quenching Rate MnQuench->AnalyzeQuench AnalyzeRmax Determine Rmax Ionophore->AnalyzeRmax AnalyzeInhibition Assess Signal Blockade Inhibitor->AnalyzeInhibition Conclusion Validated Calcium Signal AnalyzeQuench->Conclusion AnalyzeRmax->Conclusion AnalyzeInhibition->Conclusion

Caption: Experimental Workflow for Signal Validation.

Detailed Experimental Protocols for Alternative Validation Methods

Protocol for Using Ionomycin to Determine Maximal Fluorescence
  • Cell Preparation and Dye Loading: Follow the same procedure as for manganese quenching to load cells with this compound AM.

  • Fluorescence Measurement:

    • Mount the coverslip on the fluorescence microscope.

    • Record the baseline 340/380 ratio.

    • Apply the experimental stimulus and record the calcium response.

    • At the end of the experiment, add a saturating concentration of ionomycin (typically 1-10 µM) in a buffer containing a high concentration of extracellular calcium (e.g., 2-5 mM)[7].

    • Record the maximal fluorescence ratio (Rmax).

    • To determine the minimal fluorescence ratio (Rmin), subsequently add a calcium chelator like EGTA (e.g., 10 mM) to the buffer.

Protocol for Using Pharmacological Inhibitors
  • Cell Preparation and Dye Loading: Load cells with this compound AM as previously described.

  • Fluorescence Measurement:

    • Record the baseline 340/380 ratio.

    • Pre-incubate a subset of cells with the specific pharmacological inhibitor for a duration determined by the inhibitor's known mechanism of action.

    • Apply the experimental stimulus to both control and inhibitor-treated cells and record the calcium response.

  • Data Analysis: Compare the amplitude and kinetics of the calcium signal in the presence and absence of the inhibitor. A significant reduction in the signal in the presence of the inhibitor confirms the involvement of the targeted pathway.

Conclusion

Validating signals from fluorescent calcium indicators like this compound is a cornerstone of rigorous cell signaling research. Manganese quenching provides a direct and robust method to confirm that observed fluorescence changes are due to cation influx through plasma membrane channels. When combined with complementary techniques such as the use of ionophores for signal calibration and pharmacological inhibitors for pathway identification, researchers can have high confidence in the accuracy and physiological relevance of their intracellular calcium measurements. The choice of validation method and calcium indicator should be tailored to the specific experimental question and cellular context to yield the most reliable and informative data.

References

A Researcher's Guide to Positive and Negative Controls in Fura-PE3 Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the ratiometric calcium indicator Fura-PE3, establishing robust experimental controls is paramount for the generation of accurate and reproducible data. This guide provides a comprehensive comparison of commonly used positive and negative controls, complete with experimental data, detailed protocols, and visual aids to ensure the integrity of your calcium signaling assays.

This compound, a leakage-resistant derivative of Fura-2, is a ratiometric fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]i).[1] Like Fura-2, it exhibits a shift in its fluorescence excitation wavelength upon binding to Ca²⁺, allowing for the calculation of a ratio of fluorescence intensities (typically at 340 nm and 380 nm excitation) that corresponds to the [Ca²⁺]i.[2] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[3] To validate the experimental setup and properly interpret the results, the use of appropriate positive and negative controls is essential.

Comparison of Positive and Negative Controls

Positive controls are used to confirm that the this compound dye is correctly loaded, functional, and that the imaging system can detect changes in [Ca²⁺]i. Negative controls, on the other hand, are used to establish a baseline and to confirm that observed changes in the this compound signal are indeed due to fluctuations in intracellular calcium.

Control TypeCompoundMechanism of ActionTypical Working ConcentrationExpected Outcome on this compound (340/380 Ratio)
Positive Ionomycin (B1663694)A calcium ionophore that transports Ca²⁺ across cell membranes, leading to a rapid and sustained increase in intracellular Ca²⁺ from both extracellular and intracellular stores.[4]1-10 µMRapid and significant increase to a maximum level (Rmax).
Positive Thapsigargin (B1683126)A non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which prevents the re-uptake of Ca²⁺ into the ER, leading to a gradual and sustained increase in cytosolic Ca²⁺ from intracellular stores.[5]1-2 µMGradual and sustained increase in the ratio.
Negative EGTA (extracellular)A calcium-specific chelator that binds to free Ca²⁺ in the extracellular medium, preventing its influx into the cells.[6]1-5 mMPrevents or reduces the increase in the ratio in response to stimuli that trigger Ca²⁺ influx. Used to establish a minimum ratio (Rmin) in Ca²⁺-free conditions.[7]
Negative BAPTA-AM (intracellular)A cell-permeant, high-affinity calcium chelator that buffers intracellular Ca²⁺, preventing or dampening transient increases in [Ca²⁺]i.[8]1-30 µMSignificantly attenuates or abolishes the increase in the ratio in response to stimuli.[9]

Experimental Protocols

This compound AM Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type.

  • Cell Preparation: Plate cells on coverslips or in a multi-well plate to achieve 70-90% confluency on the day of the experiment.

  • Loading Solution Preparation: Prepare a stock solution of this compound AM (e.g., 1 mM in anhydrous DMSO). On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HBSS/HEPES) to a final concentration of 2-5 µM. To aid in dye solubilization and loading, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%. To improve dye retention, probenecid (B1678239) (1-2.5 mM) can also be included.[8]

  • Cell Loading: Remove the culture medium and wash the cells once with HBSS/HEPES. Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells twice with fresh, pre-warmed HBSS/HEPES to remove extracellular dye. Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

Ratiometric Calcium Measurement and Control Application
  • Imaging Setup: Mount the coverslip with the this compound loaded cells onto a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

  • Baseline Recording: Acquire a stable baseline fluorescence ratio (F340/F380) for a few minutes.

  • Application of Controls and Test Compounds:

    • Positive Control (Ionomycin): At the end of an experiment, add ionomycin (1-10 µM) to elicit a maximal calcium response. This is used to determine the maximum fluorescence ratio (Rmax).[10]

    • Positive Control (Thapsigargin): To investigate the role of intracellular stores, add thapsigargin (1-2 µM) and monitor the gradual increase in the F340/F380 ratio.

    • Negative Control (EGTA): To determine the minimum fluorescence ratio (Rmin), perfuse the cells with a Ca²⁺-free buffer containing EGTA (e.g., 5 mM) and ionomycin (1 µM).[10] This will chelate any remaining intracellular and extracellular calcium.

    • Negative Control (BAPTA-AM): For experiments investigating the necessity of a calcium transient, pre-incubate the cells with BAPTA-AM (1-30 µM) for 30-60 minutes before applying your stimulus. A diminished or absent response compared to control cells indicates a calcium-dependent process.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of the controls and a typical experimental workflow.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) EC_Ca Ca²⁺ PM_Channel Plasma Membrane Ca²⁺ Channel EC_Ca->PM_Channel Influx Ionomycin_PM Ionomycin EC_Ca->Ionomycin_PM EGTA EGTA EC_Ca->EGTA Chelated by FuraPE3 This compound Cytosolic_Ca [Ca²⁺]i Cytosolic_Ca->FuraPE3 Binds to SERCA SERCA Pump Cytosolic_Ca->SERCA Re-uptake BAPTA BAPTA Cytosolic_Ca->BAPTA Chelated by ER_Ca Ca²⁺ ER_Ca->Cytosolic_Ca Release PM_Channel->Cytosolic_Ca SERCA->ER_Ca Ionomycin_PM->Cytosolic_Ca Transport Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits Experimental_Workflow start Start prep_cells Prepare Cells (Plate on coverslips) start->prep_cells load_fura Load with this compound AM prep_cells->load_fura deesterify Wash and De-esterify load_fura->deesterify mount Mount on Microscope deesterify->mount baseline Record Baseline (F340/F380 ratio) mount->baseline stimulate Apply Stimulus/ Test Compound baseline->stimulate record_response Record Response stimulate->record_response apply_positive Apply Positive Control (e.g., Ionomycin for Rmax) record_response->apply_positive apply_negative Apply Negative Control (e.g., EGTA/Ionomycin for Rmin) apply_positive->apply_negative analyze Analyze Data (Calculate [Ca²⁺]i) apply_negative->analyze end End analyze->end

References

A Comparative Guide to Fura-PE3 and Other Calcium Indicators for Correlated Electrophysiological and Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the simultaneous measurement of intracellular calcium dynamics and electrical activity is crucial for understanding cellular function and drug effects. This guide provides a detailed comparison of the ratiometric calcium indicator Fura-PE3 with other commonly used fluorescent calcium probes, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.

This compound is a fluorescent calcium indicator specifically engineered for improved cytosolic retention, addressing a common limitation of its predecessor, Fura-2.[1][2] Its ratiometric nature, involving a shift in excitation wavelength upon calcium binding, allows for more precise quantification of intracellular calcium concentrations, minimizing artifacts from uneven dye loading, photobleaching, or changes in cell thickness.[3] This makes it a valuable tool for correlating intracellular calcium signals with electrophysiological recordings.

Performance Comparison of Calcium Indicators

The selection of a calcium indicator is critical and depends on the specific experimental requirements, including the expected calcium concentration range, the instrumentation available, and the desired temporal resolution. Below is a comparison of this compound with other popular chemical and genetically encoded calcium indicators.

IndicatorTypeExcitation (nm)Emission (nm)Kd (nM)Dynamic Range (ΔF/F₀)Quantum YieldKey Features
This compound Ratiometric Chemical335 (Ca²⁺-bound) / 364 (Ca²⁺-free)~495-502Not explicitly found, similar to Fura-2 (~145 nM)RatiometricNot explicitly foundExcellent cytosolic retention, resistant to leakage and compartmentalization.[1][2]
Fura-2 Ratiometric Chemical340 (Ca²⁺-bound) / 380 (Ca²⁺-free)~510~145Ratiometric0.23 (Ca²⁺-free) to >0.46 (Ca²⁺-bound)[4]The "gold standard" ratiometric indicator, but can suffer from leakage.[3]
Indo-1 Ratiometric Chemical~350405 (Ca²⁺-bound) / 485 (Ca²⁺-free)~230RatiometricNot explicitly foundSingle excitation, dual emission ratiometric dye, suitable for flow cytometry.[5]
Fluo-4 Single-Wavelength Chemical~490~515~345>100-fold increase~0.14 (Ca²⁺-bound)[6]Bright, high signal-to-noise ratio, widely used for confocal microscopy.[1][7]
Cal-520 Single-Wavelength Chemical~494~514~320>100-fold increaseHighOptimized for cytosolic localization and high signal-to-noise.[8]
Rhod-4 Single-Wavelength Chemical~530~555~525>200-fold increaseNot explicitly foundRed-shifted spectra reduce phototoxicity and autofluorescence.[9]
GCaMP6s Genetically Encoded~488~510~144~18 (in HEK293T cells)HighHigh sensitivity, suitable for detecting small calcium transients.[2]
GCaMP6f Genetically Encoded~488~510~375Lower than GCaMP6sHighFaster kinetics than GCaMP6s, better for tracking rapid neuronal firing.

Experimental Protocols

Correlating fluorescent calcium signals with electrophysiological recordings requires a carefully designed experimental setup that allows for simultaneous data acquisition. The following protocol is adapted for the use of this compound, based on established methods for Fura-2.

Protocol: Simultaneous Whole-Cell Patch-Clamp and this compound Imaging in Neurons

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): Standard composition, bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution for Patch Pipette (in mM): 130 K-gluconate, 4 NaCl, 10 Na-gluconate, 10 Na-phosphocreatine, 10 HEPES, 4 ATP-Mg, 0.3 GTP. Adjust pH to 7.3 with KOH and osmolarity to 280-290 mOsm.

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. For loading through the patch pipette, use the salt form of this compound.

  • Final this compound Internal Solution: Add this compound salt to the internal solution to a final concentration of 50-200 µM.

2. Cell Preparation:

  • Prepare acute brain slices or cultured neurons on coverslips as per standard laboratory protocols.

  • Transfer the slice or coverslip to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the this compound-containing internal solution.

  • Approach a target neuron under visual guidance (e.g., DIC or IR-DIC).

  • Establish a gigaohm seal (>1 GΩ) on the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration. Allow the dye to diffuse into the cell for 5-10 minutes before imaging.

4. Calcium Imaging:

  • Use an upright or inverted microscope equipped for epifluorescence and a sensitive camera (e.g., sCMOS or EMCCD).

  • Use a light source capable of rapid wavelength switching (e.g., a xenon arc lamp with a filter wheel or an LED light source).

  • Excite the this compound-loaded cell alternately with 340 nm and 380 nm light.

  • Collect the emitted fluorescence at ~510 nm.

  • Acquire images at a suitable frame rate to capture the calcium dynamics of interest.

5. Simultaneous Data Acquisition:

  • Synchronize the electrophysiological recording with the image acquisition using a data acquisition system and software that can handle both types of signals (e.g., pCLAMP, PatchMaster).

  • Record membrane potential or current simultaneously with the fluorescence images.

6. Data Analysis:

  • For imaging data, subtract the background fluorescence from each image.

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

  • The ratio values can be correlated with the simultaneously recorded electrophysiological data (e.g., action potentials, synaptic potentials).

  • For quantitative analysis of [Ca²⁺]i, the Grynkiewicz equation can be used, which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its use in correlated studies.

CalciumSignaling This compound Calcium Signaling Pathway cluster_cell Cell Interior Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-gated Ca²⁺ channel or Ligand-gated channel Ca_ext->Ca_channel Depolarization or Ligand Binding Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx FuraPE3_free This compound (Ca²⁺-free) Ca_int->FuraPE3_free Binding FuraPE3_bound This compound-Ca²⁺ Complex FuraPE3_free->FuraPE3_bound Excitation380 380 nm Excitation FuraPE3_free->Excitation380 High Fluorescence Excitation340 340 nm Excitation FuraPE3_bound->Excitation340 High Fluorescence Emission ~510 nm Emission Excitation380->Emission Excitation340->Emission Signal Fluorescence Signal Emission->Signal

Caption: this compound signaling pathway.

ExperimentalWorkflow Correlated Electrophysiology and this compound Imaging Workflow prep 1. Prepare Brain Slice or Cell Culture patch 3. Whole-Cell Patch Clamp prep->patch pipette 2. Prepare Patch Pipette with this compound pipette->patch diffuse 4. Dye Diffusion (5-10 min) patch->diffuse acquire 5. Simultaneous Acquisition: Electrophysiology & Fluorescence Imaging diffuse->acquire ephys_data Electrophysiological Data (Membrane Potential/Current) acquire->ephys_data imaging_data Fluorescence Images (340nm & 380nm Excitation) acquire->imaging_data analysis 6. Data Analysis ephys_data->analysis imaging_data->analysis correlation 7. Correlate Signals analysis->correlation results Results: Correlated Neuronal Activity and Calcium Dynamics correlation->results

Caption: Experimental workflow.

References

A Comparative Guide to Fura-PE3 for Intracellular Calcium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in monitoring intracellular calcium ([Ca2+]) dynamics, the choice of fluorescent indicator is a critical determinant of experimental success. This guide provides a comprehensive comparison of Fura-PE3, a leak-resistant ratiometric calcium indicator, with other commonly used fluorescent dyes and genetically encoded calcium indicators (GECIs). We present a detailed analysis of their performance characteristics, supported by available experimental data, to facilitate an informed selection for your specific research needs.

Performance Comparison of Calcium Indicators

The selection of an appropriate calcium indicator hinges on a variety of factors, including the specific experimental system, the expected range of calcium concentrations, and the imaging modality. Below is a summary of key performance metrics for this compound and its alternatives.

IndicatorTypeKd (nM)Excitation Max (nm) (Ca2+-free / Ca2+-bound)Emission Max (nm)Quantum YieldKey Features
This compound Chemical, RatiometricNot specified~363 / ~335[1]~510[1]Not specifiedLeak-resistant, improved cellular retention.[1]
Fura-2 (B149405) Chemical, Ratiometric~145[2][3]~363 / ~335[2][4]~510[4]0.23 (Ca2+-free) / 0.49 (Ca2+-bound)[5][6]Well-established, ratiometric, but prone to leakage.[7][8]
Indo-1 Chemical, RatiometricNot specified~350[9]~485 / ~405[9]0.38 (Ca2+-free) / 0.56 (Ca2+-bound)[5]Single excitation, dual emission, suitable for flow cytometry, but can be photounstable.[9][10]
Fluo-4 Chemical, Single-Wavelength~345[9][11]494[11]516[11]0.14 (Ca2+-bound)[11]Bright, visible light excitation, but not ratiometric.[12]
GCaMP6s Genetically Encoded~144[13]~488~5100.60 (Ca2+-bound)Genetically targetable, good for long-term studies, but can have slower kinetics.[13]

Experimental Protocols

The following protocols provide a general framework for intracellular calcium measurements using this compound AM. These are based on established methods for Fura-2 AM and should be optimized for specific cell types and experimental conditions.

Dye Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on coverslips or in imaging-compatible microplates to achieve 50-80% confluency on the day of the experiment.

  • Loading Buffer Preparation: Prepare a loading buffer containing a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

  • This compound AM Stock Solution: Prepare a 1-10 mM stock solution of this compound AM in high-quality, anhydrous DMSO.

  • Working Solution Preparation: Immediately before use, dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM. To aid in dye solubilization and loading, 0.02% Pluronic F-127 can be included in the working solution.[1] An anion transport inhibitor like probenecid (B1678239) can also be added to the loading and imaging buffers to further reduce dye leakage, although this is less critical for this compound than for Fura-2.

  • Cell Loading: Replace the cell culture medium with the this compound AM working solution and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: After incubation, wash the cells 2-3 times with fresh, dye-free loading buffer to remove extracellular this compound AM.

  • De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

Data Analysis and Interpretation

Ratiometric calcium imaging with this compound allows for a more accurate quantification of intracellular calcium concentrations compared to single-wavelength indicators. The analysis workflow involves several key steps:

Ratiometric Data Acquisition and Analysis Workflow

G This compound Ratiometric Data Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Quantitative Analysis A Excite at 340 nm (Ca2+-bound) B Acquire Emission at ~510 nm A->B E Background Subtraction (for each wavelength) B->E C Excite at 380 nm (Ca2+-free) D Acquire Emission at ~510 nm C->D D->E F Calculate Ratio Image (340 nm / 380 nm) E->F G Define Regions of Interest (ROIs) F->G H Extract Average Ratio per ROI over Time G->H I Convert Ratio to [Ca2+] (Grynkiewicz Equation) H->I J Biological Interpretation I->J Interpret Physiological Response

This compound Ratiometric Data Analysis Workflow
Intracellular Calcium Concentration Calculation

The ratio of the fluorescence intensities obtained from excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

  • Kd is the dissociation constant of the indicator for Ca²⁺.

  • R is the ratio of the fluorescence intensities at 340 nm and 380 nm excitation.

  • Rmin is the ratio in the absence of calcium.

  • Rmax is the ratio at saturating calcium concentrations.

  • Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

Calibration experiments are necessary to determine the values of Rmin, Rmax, and the Fmax380 / Fmin380 ratio for a specific experimental setup.

Signaling Pathway and Experimental Workflow Visualization

This compound Calcium Signaling Pathway

The following diagram illustrates how this compound responds to changes in intracellular calcium concentration, leading to a change in its fluorescence ratio.

cluster_cell Intracellular Environment cluster_fluorescence Fluorescence Properties Ca_source Ca2+ Influx / Release (e.g., from ER or extracellular space) Ca_ion Ca2+ Ca_source->Ca_ion Increases [Ca2+]i Fura_PE3_free This compound (free) Fura_PE3_bound This compound-Ca2+ Complex Fura_PE3_free->Fura_PE3_bound Binds Ca2+ Excitation_380 Excitation at 380 nm Fura_PE3_free->Excitation_380 Excitation_340 Excitation at 340 nm Fura_PE3_free->Excitation_340 Fura_PE3_bound->Fura_PE3_free Releases Ca2+ Fura_PE3_bound->Excitation_380 Fura_PE3_bound->Excitation_340 Emission_high_380 High Emission at ~510 nm Excitation_380->Emission_high_380 Emission_low_380 Low Emission at ~510 nm Excitation_380->Emission_low_380 Emission_low_340 Low Emission at ~510 nm Excitation_340->Emission_low_340 Emission_high_340 High Emission at ~510 nm Excitation_340->Emission_high_340

This compound Calcium Binding and Fluorescence
General Experimental Workflow

The diagram below outlines the key steps involved in a typical calcium imaging experiment using a fluorescent indicator like this compound.

A Cell Culture B Dye Loading (this compound AM) A->B C Washing B->C D De-esterification C->D E Baseline Imaging D->E F Cell Stimulation (e.g., agonist addition) E->F G Time-lapse Imaging F->G H Data Analysis G->H

Calcium Imaging Experimental Workflow

References

A Comparative Guide to Fura-PE3 for Reproducible Calcium Measurements

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular signaling research, accurate and reproducible measurement of intracellular calcium ([Ca²⁺]i) is paramount. Fluorescent indicators remain a cornerstone of these investigations, with ratiometric dyes like Fura-2 being a long-standing benchmark. However, challenges such as dye leakage and compartmentalization can compromise the reliability of long-term experiments. This guide provides a comprehensive comparison of Fura-PE3, a derivative of Fura-2, designed to address these limitations, alongside other common calcium indicators. We present available experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal tool for their studies.

Enhanced Cellular Retention: The this compound Advantage

One of the primary challenges in long-term calcium imaging studies is the gradual leakage of the indicator dye from the cytoplasm, leading to a diminished signal and potential artifacts. This compound was developed to specifically counter this issue. As a zwitterionic indicator, this compound exhibits significantly improved cellular retention compared to its predecessor, Fura-2.[1] This enhanced retention ensures that cells remain brightly loaded and responsive to changes in cytosolic free calcium for extended periods, often for hours, which is a significant improvement over the more rapid leakage observed with Fura-2 and other polycarboxylate indicators.[1] This property is crucial for experiments requiring prolonged data acquisition, ensuring more stable and reproducible measurements over time.

Performance Metrics: A Comparative Overview

While direct quantitative comparisons of this compound's performance metrics are not extensively detailed in the available literature, we can compile a comparative table based on the known properties of Fura-2 and other indicators. The ratiometric nature of Fura dyes, including this compound, inherently corrects for variations in dye concentration, cell thickness, and photobleaching, contributing to more robust and reproducible results.[2]

PropertyThis compoundFura-2Indo-1Fluo-4
Indicator Type Ratiometric (Excitation)Ratiometric (Excitation)Ratiometric (Emission)Single Wavelength
Excitation (Ca²⁺-bound / Ca²⁺-free) ~335 nm / ~363 nm~335 nm / ~363 nm[3]~330-350 nm~494 nm
Emission ~505-510 nm~510 nm[3]~405 nm / ~485 nm~516 nm
Dissociation Constant (Kd) for Ca²⁺ Not explicitly reported~145 nM (in vitro)[2]~230 nM (in vitro)~345 nM (in vitro)
Cellular Retention High (zwitterionic structure prevents leakage)[1]Moderate (prone to leakage)ModerateModerate
Signal-to-Noise Ratio Not explicitly reportedHigh (ratiometric)High (ratiometric)High (large fluorescence increase)
Photostability Not explicitly reportedGood (ratiometric measurement compensates for some photobleaching)Moderate (can be photounstable)[4]Good
Reproducibility High (due to enhanced retention and ratiometric nature)Good (ratiometric)Good (ratiometric)Moderate (susceptible to loading variations)

Note: The in situ Kd of fluorescent indicators can vary significantly depending on the cellular environment (ionic strength, pH, viscosity, and protein binding) and may be higher than the in vitro values.[5]

Visualizing the Experimental Process and Signaling Pathway

To aid in the experimental design and understanding of this compound's application, the following diagrams illustrate a typical workflow for calcium imaging and the general calcium signaling pathway.

G stimulus Stimulus (e.g., agonist) receptor Receptor (e.g., GPCR) stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds er Endoplasmic Reticulum (ER) er->ip3r ca_release Ca²⁺ Release ip3r->ca_release opens fura_pe3 This compound ca_release->fura_pe3 binds to ca_signal Downstream Ca²⁺ Signaling ca_release->ca_signal

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Fura-PE3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists utilizing Fura-PE3, a fluorescent indicator for measuring intracellular calcium, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the limited specific information on the toxicological properties of this compound, it is imperative to handle its disposal with caution, treating it as hazardous chemical waste.[1] Adherence to the following procedural guidelines will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best-practice recommendations for handling this compound.

Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the chemical.[1]
Body Protection Laboratory coatProtects clothing and skin from contamination.[1]
Respiratory Protection Not generally required for small quantities. Use in a well-ventilated area. A fume hood is recommended for handling the solid form or creating stock solutions.Minimizes inhalation exposure.[1]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for this compound waste is to manage it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder, contaminated spill materials, and disposable labware (e.g., pipette tips, microfuge tubes) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound, including stock solutions (typically in DMSO) and experimental media, in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container.

Step 2: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound/AM" or "this compound, potassium salt" as appropriate. Avoid abbreviations.

  • The primary solvent (e.g., DMSO, aqueous buffer).

  • An approximate concentration or quantity of the this compound.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory group.

Step 3: Storage

Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • In secondary containment to prevent the spread of material in case of a leak.

Step 4: Disposal

  • Once a waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Follow all institutional procedures for waste manifest documentation and handover.

Spill Management:

  • Minor Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Major Spills: Evacuate the immediate area. Alert your institution's EHS department or emergency response team. Prevent entry into the affected area until it has been deemed safe by trained personnel.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Fura_PE3_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE Solid_Waste Solid this compound Waste (powder, contaminated labware) PPE->Solid_Waste Liquid_Waste Liquid this compound Waste (solutions, media) PPE->Liquid_Waste Sharps_Waste Contaminated Sharps PPE->Sharps_Waste Consult_EHS Consult Institutional EHS Guidelines Consult_EHS->PPE Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS

This compound Waste Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Logistics for Handling Fura-PE3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the fluorescent calcium indicator, Fura-PE3, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required and recommended PPE.

Area of Protection Required PPE Recommended PPE Rationale
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shieldProtects against potential splashes of this compound solutions, which can cause eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile or Butyl rubber)Double glovingPrevents skin contact. This compound is often dissolved in DMSO, which can facilitate the absorption of substances through the skin.
Body Protection Laboratory coatChemical-resistant apronProtects clothing and skin from spills and contamination.
Respiratory Protection Not generally required when handling solutions in a well-ventilated area.NIOSH-approved respiratorRecommended when handling the solid form of this compound to avoid inhalation of dust particles, or if working in an area with poor ventilation.

Operational Plan: From Receipt to Experiment

Proper handling of this compound from the moment it arrives in the laboratory until its use in experiments is critical for both safety and experimental success.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Store the lyophilized this compound solid desiccated and protected from light at -20°C.[1]

  • Documentation: Maintain a clear record of the date of receipt and storage conditions.

Reconstitution and Preparation of Stock Solutions

This compound is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Acclimate: Allow the vial of this compound and the anhydrous DMSO to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the AM ester.

  • Dissolve: Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 1-10 mM stock solution.[1]

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store in tightly sealed vials at -20°C, protected from light and moisture. Properly stored, the DMSO stock solution should be stable for several months.[1]

This compound Handling and Reconstitution Workflow

Experimental Protocol: Cell Loading

The following is a general protocol for loading cells with this compound AM. Optimization may be required for specific cell types and experimental conditions.

  • Prepare Loading Buffer: Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, with a pH between 7.2 and 7.4.[2]

  • Prepare Working Solution: Dilute the this compound AM stock solution into the loading buffer to a final concentration typically in the range of 1-5 µM.[1] To aid in the dispersion of the dye in the aqueous buffer, it can be beneficial to first mix the DMSO stock solution with a non-ionic detergent like Pluronic® F-127.[1]

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells with the loading buffer.

    • Add the this compound AM working solution to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[1] The optimal time and temperature should be determined empirically.

  • Washing: After incubation, wash the cells with fresh loading buffer to remove any extracellular dye.

  • De-esterification: Allow the cells to incubate for an additional period (typically 30 minutes) to ensure complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

G cluster_preparation Preparation cluster_loading Cell Loading cluster_final_steps Final Steps prep_buffer Prepare Loading Buffer (e.g., HBSS) prep_working Prepare this compound AM Working Solution (1-5 µM) prep_buffer->prep_working wash_cells Wash Cells with Loading Buffer prep_working->wash_cells add_dye Add Working Solution to Cells wash_cells->add_dye incubate Incubate (15-60 min) at RT or 37°C, Protected from Light add_dye->incubate wash_extracellular Wash to Remove Extracellular Dye incubate->wash_extracellular deesterification Incubate for De-esterification (approx. 30 min) wash_extracellular->deesterification ready Cells Ready for Imaging deesterification->ready

This compound AM Cell Loading Protocol

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste Segregation
  • Liquid Waste:

    • Collect all solutions containing this compound and DMSO in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • The label should include "Dimethyl Sulfoxide Waste" and "this compound Waste," along with the concentrations of each component.[3]

    • Do not mix this waste with other waste streams, particularly aqueous waste.[4]

  • Solid Waste:

    • Dispose of all contaminated lab supplies, including pipette tips, vials, and gloves, in a designated solid hazardous waste container.[3]

    • The container should be clearly labeled as "DMSO-Contaminated Solid Waste" and "this compound Contaminated Waste."[3]

Disposal Procedure
  • Collection: Accumulate hazardous waste in designated, properly labeled containers in a designated waste accumulation area within the laboratory.

  • Storage: Store waste containers in a well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for chemical waste pickup through your institution's Environmental Health & Safety (EHS) department.[3] Do not dispose of this compound or DMSO down the drain or in the regular trash.[5]

Waste Type Container Labeling Disposal Method
Liquid Waste (this compound in DMSO, buffer solutions) Sealed, chemical-resistant container"Hazardous Waste," "Dimethyl Sulfoxide," "this compound"Collection by institutional EHS for incineration or other approved disposal methods.
Solid Waste (Contaminated gloves, pipette tips, vials) Designated solid hazardous waste container"Hazardous Waste," "DMSO-Contaminated," "this compound Contaminated"Collection by institutional EHS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.